5-Chlorothiophene-2-sulfonyl chloride
Description
Properties
IUPAC Name |
5-chlorothiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2O2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORSTNOXGOXWAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370041 | |
| Record name | 5-Chlorothiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2766-74-7 | |
| Record name | 5-Chloro-2-thiophenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2766-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-thiophenesulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002766747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chlorothiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chlorothiophene-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.005 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Thiophenesulfonyl chloride, 5-chloro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Chlorothiophene-2-sulfonyl chloride CAS number
An In-Depth Technical Guide to 5-Chlorothiophene-2-sulfonyl chloride (CAS: 2766-74-7): Synthesis, Reactivity, and Applications in Drug Discovery
Introduction
This compound, identified by the CAS number 2766-74-7 , is a highly reactive heterocyclic compound that has emerged as a pivotal building block in medicinal chemistry and organic synthesis.[1][2][3][4] Its unique structure, featuring an electron-rich thiophene ring activated by a potent sulfonyl chloride functional group, makes it an exceptionally versatile reagent for constructing complex molecular architectures.[2] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its properties, synthesis, core reactivity, and significant applications, with a focus on the rationale behind its use in modern pharmaceutical research.
PART 1: Physicochemical Characteristics and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its effective and safe utilization in a laboratory setting. This compound is typically a colorless to light yellow semi-solid or liquid, a state attributable to its relatively low melting point.[2][5]
Key Physicochemical Data
The essential properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 2766-74-7 | [1][2][3] |
| Molecular Formula | C₄H₂Cl₂O₂S₂ | [1][3] |
| Molecular Weight | 217.09 g/mol | [1][3][6] |
| Appearance | Colorless to yellow/orange clear liquid or semi-solid | [2][7] |
| Melting Point | 25 - 28 °C | [2] |
| Boiling Point | 112-117 °C (lit.); 66 °C / 0.05 mmHg | [2] |
| Density | ~1.623 g/mL at 25 °C (lit.) | [5] |
| Refractive Index (n20/D) | ~1.586 (lit.) | |
| Storage Temperature | 2 - 8 °C, Moisture sensitive | [2][8][9] |
Expert Insights on Handling and Storage
The sulfonyl chloride group is notoriously susceptible to hydrolysis. Therefore, the compound reacts violently with water and is moisture-sensitive.[7][10] This reactivity necessitates stringent storage under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, well-ventilated area.[7][9] The recommended storage temperature of 2-8°C helps to minimize degradation over time.[2][8]
Safety as a Self-Validating System
The primary hazard associated with this compound is its corrosivity.[6] Understanding this is key to establishing a self-validating safety protocol. The compound is classified as causing severe skin burns and eye damage.[6][10] This is because the sulfonyl chloride moiety can react with nucleophiles present in biological tissues, such as water or amine groups on proteins, leading to the release of hydrochloric acid (HCl) and subsequent chemical burns.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Code |
| Skin Corrosion 1B | GHS05 | Danger | H314 |
| Serious Eye Damage 1 | GHS05 | Danger | H318 |
Protocol for Safe Handling:
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to avoid inhalation of corrosive vapors.[9] An eyewash station and safety shower must be immediately accessible.[10]
-
Personal Protective Equipment (PPE): A layered approach is critical.
-
Emergency Response: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][10] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible, and seek immediate medical attention.[10]
PART 2: Synthesis and Mechanistic Rationale
The most common and efficient synthesis of this compound involves the chlorosulfonation of 2-chlorothiophene.[1][5] This is an electrophilic aromatic substitution reaction where chlorosulfonic acid serves as the source of the electrophile.
Detailed Synthesis Protocol
This protocol is adapted from established literature procedures.[1]
Objective: To synthesize this compound from 2-chlorothiophene.
Reagents:
-
2-Chlorothiophene
-
Chlorosulfonic acid (ClSO₃H)
-
Phosphorus pentachloride (PCl₅)
-
Dichloromethane (DCM)
-
Crushed Ice / Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer and dropping funnel, cautiously add phosphorus pentachloride (0.40 eq.) in portions to chlorosulfonic acid (5 eq.). Causality: PCl₅ reacts with any water present in the chlorosulfonic acid and helps generate a more potent electrophilic species, SO₂Cl⁺. This addition is highly exothermic and releases HCl gas, requiring careful execution in a fume hood.[1]
-
Reaction Initiation: Cool the mixture in an ice bath. Slowly add 2-chlorothiophene (1.0 eq.) dropwise over 1 hour. The reaction mixture will typically turn a dark purple color. Causality: The thiophene ring is electron-rich and susceptible to electrophilic attack. The chloro-substituent is ortho-, para-directing; however, the attack occurs at the C5 position due to steric hindrance at C3 and the higher activation at the alpha-position (C5) of the thiophene ring. Low temperature is crucial to control the reaction rate and prevent unwanted side reactions.
-
Reaction Completion: Allow the mixture to stir at room temperature overnight to ensure the reaction proceeds to completion.[1]
-
Work-up - Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice. Causality: This step quenches the reaction by hydrolyzing the excess chlorosulfonic acid and PCl₅. This is a highly exothermic process that must be done slowly.
-
Work-up - Extraction: Extract the aqueous mixture with dichloromethane (DCM). Combine the organic layers. Causality: The desired product is organic-soluble and will move into the DCM phase.
-
Work-up - Washing: Wash the combined organic extracts sequentially with water, saturated NaHCO₃ solution, and brine. Causality: The water wash removes water-soluble impurities. The NaHCO₃ wash neutralizes any remaining acidic species (HCl, H₂SO₄), which is evidenced by CO₂ evolution. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.[1]
-
Purification: Purify the resulting crude product by high vacuum distillation to yield this compound as a colorless to light yellow product.[1][5]
Workflow and Mechanistic Diagrams
Caption: High-level workflow for the synthesis of this compound.
PART 3: Core Reactivity and Synthetic Utility
The synthetic power of this compound lies in the reactivity of the sulfonyl chloride group. It is an excellent electrophile that readily reacts with a wide range of nucleophiles.
Primary Reaction: Sulfonamide Formation
The most common application is the formation of sulfonamides via reaction with primary or secondary amines.[2][11] Sulfonamides are a key functional group (a "pharmacophore") in a vast number of marketed drugs.
General Reaction Scheme: R-NH₂ (Amine) + 5-Cl-Th-SO₂Cl → 5-Cl-Th-SO₂-NH-R (Sulfonamide) + HCl
Protocol: Synthesis of N-benzyl-5-chlorothiophene-2-sulfonamide
-
Setup: Dissolve benzylamine (1.0 eq.) and a non-nucleophilic base like triethylamine or pyridine (1.2 eq.) in a suitable aprotic solvent (e.g., DCM or THF) in a round-bottom flask. Causality: The base is essential to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Addition: Cool the solution to 0°C in an ice bath. Add a solution of this compound (1.0 eq.) in the same solvent dropwise.
-
Reaction: Stir the reaction at room temperature until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Work-up: Dilute the reaction mixture with the solvent and wash with dilute acid (e.g., 1M HCl) to remove the base, followed by water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure sulfonamide.
Caption: Generalized mechanism for sulfonamide synthesis.
PART 4: Applications in Drug Discovery & Medicinal Chemistry
The true value of this compound is demonstrated by its incorporation into high-value, biologically active molecules. Its thiophene core can engage in specific interactions with protein targets, while the sulfonamide linker provides a robust connection to other pharmacophoric elements.
Case Study 1: Alzheimer's Disease - γ-Secretase Inhibitors
This compound is a documented precursor in the synthesis of Notch-1-sparing γ-secretase inhibitors.[1][8] These inhibitors are investigated for their potential to reduce the production of amyloid-beta peptides, a hallmark of Alzheimer's disease. The thiophene sulfonamide moiety often serves as a key recognition element that binds within the active site of the enzyme.[8]
Case Study 2: Glaucoma - Carbonic Anhydrase Inhibitors
In the development of treatments for glaucoma, this reagent has been used to prepare 3-substituted thieno[2,3-b][1][4]thiazine-6-sulfonamides. These molecules were found to be potent inhibitors of the enzyme carbonic anhydrase II. Inhibition of this enzyme in the eye reduces the production of aqueous humor, thereby lowering intraocular pressure. The 5-chlorothiophene sulfonamide core is critical for the inhibitory activity.
Case Study 3: Oncology - Anti-Cancer Agents
Recent research has shown that derivatives of the natural product tetrandrine, when modified with the 5-chlorothiophene-2-sulfonyl group, exhibit potent anti-proliferative effects against hepatocellular carcinoma cell lines.[12] Specifically, 14-O-(5-chlorothiophene-2-sulfonyl)-tetrandrine was identified as a lead compound that induces cancer cell death (apoptosis) through a mitochondria-mediated pathway.[12] This highlights the reagent's utility in modifying complex natural products to enhance their therapeutic properties.
Caption: Role of the core reagent in different therapeutic areas.
Conclusion
This compound is far more than a simple chemical intermediate; it is an enabling tool for medicinal chemists. Its well-defined reactivity, coupled with the favorable biological properties of the resulting thiophene sulfonamide derivatives, has secured its place in the modern drug discovery toolbox. From neurodegenerative diseases to oncology and ophthalmology, this versatile reagent provides a reliable and effective scaffold for the development of novel therapeutics. A disciplined approach to its handling, grounded in a firm understanding of its chemical properties and reactivity, allows researchers to safely and effectively unlock its considerable synthetic potential.
References
- 1. This compound CAS#: 2766-74-7 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. 2766-74-7|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | 2766-74-7 [chemicalbook.com]
- 6. This compound | C4H2Cl2O2S2 | CID 2733925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. canbipharm.com [canbipharm.com]
- 10. fishersci.com [fishersci.com]
- 11. 5-Chlorothiophene-2-sulfinic Acid|7 g/mol|RUO [benchchem.com]
- 12. Frontiers | A novel class of C14-sulfonate-tetrandrine derivatives as potential chemotherapeutic agents for hepatocellular carcinoma [frontiersin.org]
An In-Depth Technical Guide to 5-Chlorothiophene-2-sulfonyl chloride
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Abstract
5-Chlorothiophene-2-sulfonyl chloride is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. Its unique bifunctional nature, featuring a reactive sulfonyl chloride group and a chlorinated thiophene ring, makes it a versatile reagent for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its core properties, including its precise molecular weight, synthesis protocols, reactivity, and applications. We will delve into the mechanistic underpinnings of its common reactions, provide validated experimental procedures, and discuss its role in the synthesis of biologically active compounds, such as γ-secretase inhibitors for Alzheimer's disease research. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.
Core Physicochemical Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of successful and reproducible chemical synthesis. This compound, identified by its CAS Number 2766-74-7, is a compound whose utility is directly linked to its specific physical and chemical characteristics.[1]
The molecular weight is a critical parameter for all stoichiometric calculations in synthesis. The molecular formula is C₄H₂Cl₂O₂S₂.[1][2] Based on this, the calculated molecular weight is approximately 217.09 g/mol .[2] Different sources may provide slightly varied values due to isotopic abundance considerations, with PubChem listing a monoisotopic mass of 215.8873270 Da and an average mass of 217.1 g/mol .[1] For routine laboratory use, 217.09 g/mol is a widely accepted and practical value.[2]
A summary of its key quantitative properties is presented below for rapid reference.
| Property | Value | Source(s) |
| Molecular Weight | 217.09 g/mol | [2] |
| Molecular Formula | C₄H₂Cl₂O₂S₂ | [1][2] |
| CAS Number | 2766-74-7 | [1][2] |
| Density | 1.623 g/mL at 25 °C | [3] |
| Boiling Point | 112-117 °C (lit.) | [3] |
| Refractive Index | n20/D 1.586 (lit.) | [3] |
| Melting Point | 25 - 28 °C | [4] |
| Appearance | Colorless to light yellow solid/liquid | [4] |
It is important to note that the compound's low melting point means it can exist as a semi-solid or viscous liquid at or slightly above standard room temperature.[3][4] It is also moisture-sensitive and reacts violently with water, necessitating careful handling under inert conditions.[5][6]
Synthesis and Purification
The reliable synthesis of this compound is crucial for its application. The most common and direct laboratory-scale preparation involves the chlorosulfonation of 2-chlorothiophene.[3] This electrophilic substitution reaction positions the sulfonyl chloride group at the C5 position, which is activated by the sulfur atom in the thiophene ring.
The causality behind this regioselectivity lies in the directing effect of the heteroatom. The sulfur atom in the thiophene ring can stabilize the Wheland intermediate formed during electrophilic attack at the adjacent C2 or C5 positions. The C5 position is often favored, leading to the desired product.
Caption: General workflow for the synthesis of the target compound.
Validated Laboratory Synthesis Protocol
This protocol is adapted from established industrial and laboratory procedures.[3] The use of phosphorus pentachloride (PCl₅) as a co-reagent or catalyst is often employed to enhance the reaction's efficiency.[3]
Materials:
-
2-Chlorothiophene
-
Chlorosulfonic acid
-
Phosphorus pentachloride (optional, but recommended)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer
-
Addition funnel
-
Ice bath
-
Rotary evaporator
-
High-vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, add 2-chlorothiophene. Cool the flask to 0-5 °C using an ice bath.
-
Chlorosulfonation: Slowly add chlorosulfonic acid dropwise to the stirred 2-chlorothiophene. If using, phosphorus pentachloride can be added portion-wise concurrently. Maintain the internal temperature below 10 °C throughout the addition to control the exothermic reaction and prevent side-product formation.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at low temperature for a designated period (e.g., 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Carefully pour the reaction mixture over crushed ice to quench the excess chlorosulfonic acid. The product will separate into the organic phase.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[3]
-
Purification: The crude product is typically a pale yellow to white viscous mass.[3] For high purity, purification by high-vacuum distillation is recommended (boiling point ~110-112 °C at reduced pressure).[3]
Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride functional group. This group is an excellent electrophile, making it susceptible to nucleophilic attack. This reactivity is the foundation for its primary application: the synthesis of sulfonamides.
Caption: Nucleophilic substitution at the sulfonyl chloride group.
Sulfonamide Formation
The reaction with primary or secondary amines is one of the most powerful transformations utilizing this reagent. The lone pair of electrons on the amine's nitrogen atom acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of a stable sulfonamide bond.
This reaction is fundamental in medicinal chemistry. The resulting sulfonamide moiety is a key pharmacophore in a wide array of drugs, including antibiotics and diuretics.[4] The thiophene ring itself can participate in further functionalization or act as a bioisostere for a phenyl ring, offering a way to modulate a drug candidate's pharmacokinetic properties.
Applications in Drug Discovery & Materials Science
The structural motifs derived from this compound are prevalent in modern research and development.
-
Medicinal Chemistry: Its most notable application is as a precursor for synthesizing sulfonamide-based enzyme inhibitors. For instance, it is a key building block in the preparation of Notch-1-sparing γ-secretase inhibitors, which are being investigated for the treatment of Alzheimer's disease.[3][7] It is also used to prepare N-(3-(1H-pyrazol-1-yl)pyridin-2-yl)-5-chlorothiophene-2-sulfonamide, another molecule of interest in pharmaceutical research.
-
Coupling Reagents: It can be reacted with 1-hydroxy-7-azabenzotriazole (HOAt) to form a stable and efficient coupling reagent (CTSOAt). This reagent facilitates the formation of amide and ester bonds, which are crucial transformations in pharmaceutical synthesis, often with high yields and under mild conditions.[8]
-
Materials Science: The compound is used to create functionalized polymers. By incorporating the sulfonyl group into polymer backbones, researchers can enhance properties like thermal stability and conductivity, leading to the development of advanced materials.[4]
-
Agrochemicals: Similar to its role in pharmaceuticals, it serves as an intermediate in the synthesis of novel pesticides and herbicides, where the sulfonamide linkage is often critical for biological activity.[4]
Safety, Handling, and Storage
As a highly reactive and corrosive compound, stringent safety protocols must be followed when handling this compound.
-
Hazards: The compound is classified as corrosive and causes severe skin burns and eye damage.[9][10] It reacts violently with water and moisture, potentially liberating toxic gas.[5][6] Inhalation can cause severe irritation to the respiratory tract.
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and full eye/face protection (safety goggles and face shield).[9][10]
-
Handling: Avoid all personal contact.[9] Do not breathe dust or vapors.[5] Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture. Keep containers securely sealed when not in use.[9]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[6][10] Recommended storage temperature is between 2-8°C.[4] The storage area should be designated for corrosive materials.
-
Spills and First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5][10] For spills, use a dry clean-up procedure and avoid generating dust.[9] Neutralize residue carefully.
Conclusion
This compound is more than just a chemical with a molecular weight of 217.09 g/mol ; it is an enabling tool for innovation in chemical science. Its predictable reactivity, coupled with the versatile nature of the thiophene ring, provides a reliable platform for the synthesis of a diverse range of high-value molecules. From creating potential new therapies for neurodegenerative diseases to developing next-generation materials, a deep understanding of this reagent's properties and protocols is essential for any scientist aiming to push the boundaries of molecular design and application.
References
- 1. This compound | C4H2Cl2O2S2 | CID 2733925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 2766-74-7 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. canbipharm.com [canbipharm.com]
A Guide to the Synthesis of 5-Chlorothiophene-2-sulfonyl Chloride: Mechanism, Protocol, and Safety
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-chlorothiophene-2-sulfonyl chloride, a pivotal intermediate in pharmaceutical and agrochemical research, from the readily available starting material, 2-chlorothiophene. The core of this transformation is the direct chlorosulfonation, an electrophilic aromatic substitution reaction. This document elucidates the underlying reaction mechanism, details the regiochemical outcome, and presents a robust, field-proven experimental protocol. Emphasis is placed on a thorough hazard analysis and risk mitigation strategy, which is critical when handling highly reactive reagents such as chlorosulfonic acid. Finally, methods for product purification and analytical characterization are discussed to ensure the isolation of high-purity material suitable for downstream applications.
Introduction
Thiophene-based sulfonyl chlorides are a class of compounds that have garnered significant attention in medicinal chemistry. They serve as versatile building blocks for the synthesis of sulfonamides, a privileged scaffold in numerous therapeutic agents. This compound (CAS No: 2766-74-7) is a particularly valuable intermediate, utilized in the preparation of various biologically active molecules.[1] Its synthesis from 2-chlorothiophene via direct chlorosulfonation is an efficient and common industrial route.
This guide is designed for chemistry professionals in research and development. It moves beyond a simple recitation of procedural steps to provide a deeper understanding of the process, explaining the causality behind experimental choices and embedding critical safety protocols to create a self-validating and reliable synthetic method.
Reaction Mechanism and Regioselectivity
The synthesis of this compound from 2-chlorothiophene is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction.[2] The thiophene ring, while aromatic, is generally more reactive towards electrophiles than benzene.[3]
2.1 Generation of the Electrophile
The primary sulfonating agent, chlorosulfonic acid (ClSO₃H), serves as the source of the electrophile. It is a powerful reagent that reacts to generate the chlorosulfonium cation (⁺SO₂Cl), which is the active electrophile in this reaction.
2.2 Regiochemical Control
The regiochemical outcome of the substitution is dictated by the directing effects of the chlorine atom on the thiophene ring. Halogens are deactivating substituents due to their inductive electron-withdrawing effect, yet they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, stabilizing the cationic intermediate (the sigma complex).
In the case of 2-chlorothiophene, the chlorine atom directs the incoming electrophile to the C5 position (the para position relative to the chlorine). This is the most electronically favorable position for substitution, as it allows for resonance stabilization of the reaction intermediate without disrupting the aromaticity of the ring as significantly as substitution at other positions.[3] Substitution at C3 is sterically hindered and electronically less favored.
Hazard Analysis and Risk Mitigation
The reagents used in this synthesis are hazardous and require strict adherence to safety protocols. A thorough understanding of these risks is paramount for the safe execution of this procedure.
| Reagent | CAS No. | Key Hazards | Mitigation Measures |
| 2-Chlorothiophene | 96-43-5 | Highly flammable liquid and vapor.[4][5] Toxic if swallowed, in contact with skin, or if inhaled.[4][6] Causes skin and serious eye irritation.[5][7] Pungent stench. | Handle only in a well-ventilated chemical fume hood. Wear nitrile gloves, a flame-resistant lab coat, and chemical splash goggles. Ground all equipment to prevent static discharge.[4][5] |
| Chlorosulfonic Acid | 7790-94-5 | Reacts violently and explosively with water.[8][9] Causes severe skin burns and eye damage.[8][10] Fatal if inhaled.[10][11] Strong oxidant and corrosive.[12][13] | Must be handled under anhydrous conditions in a chemical fume hood. Use a face shield, chemical splash goggles, acid-resistant gloves (e.g., butyl rubber), and a flame-resistant lab coat.[8][11] Keep away from water, alcohols, and combustible materials.[12][14] Have an appropriate spill kit (e.g., dry sand, vermiculite) readily available. |
Critical Safety Insight: The most significant operational risk is the uncontrolled reaction of chlorosulfonic acid with water or moisture. This reaction is extremely violent and generates large volumes of corrosive hydrogen chloride and sulfuric acid mist.[15] All glassware must be rigorously dried, and the reaction should be protected from atmospheric moisture. The quenching step is particularly hazardous and must be performed by carefully and slowly adding the reaction mixture to ice, never the other way around.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
4.1 Materials and Equipment
-
Reagents: 2-Chlorothiophene (≥98%), Chlorosulfonic acid (≥99%), Dichloromethane (anhydrous), Saturated sodium bicarbonate solution, Saturated brine solution, Anhydrous sodium sulfate, Crushed ice.
-
Equipment: Three-necked round-bottom flask, pressure-equalizing dropping funnel, magnetic stirrer, thermometer, condenser with a drying tube (e.g., filled with CaCl₂), ice-water bath, separatory funnel, rotary evaporator, high-vacuum distillation apparatus.
4.2 Experimental Workflow Diagram
4.3 Step-by-Step Procedure
-
Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a pressure-equalizing dropping funnel. The third neck should be fitted with a condenser topped with a drying tube. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.
-
Reagent Charging: Charge the flask with 2-chlorothiophene (e.g., 59.3 g, 0.5 mol).
-
Cooling: Cool the flask to between -5 °C and 0 °C using an ice-salt bath. Begin stirring to ensure uniform temperature.
-
Addition of Chlorosulfonic Acid: Charge the dropping funnel with chlorosulfonic acid (e.g., 116.5 g, 1.0 mol, 2.0 equiv.). Add the chlorosulfonic acid dropwise to the stirred 2-chlorothiophene solution over a period of 1-2 hours. Causality Check: The rate of addition is critical. A slow, controlled addition is necessary to manage the highly exothermic nature of the reaction and prevent the formation of unwanted byproducts. The internal temperature must be maintained below 0 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 2 hours. The reaction progress can be monitored by TLC or GC analysis of quenched aliquots.
-
Quenching: In a separate large beaker (e.g., 2 L), prepare a mixture of crushed ice and water (approx. 500 g). While stirring the ice-water mixture vigorously, slowly and carefully pour the reaction mixture onto the ice. Safety Critical Step: This process will generate significant amounts of HCl gas and must be performed in an efficient fume hood. Never add water to the reaction mixture directly.
-
Workup and Extraction: Allow the quenched mixture to warm to room temperature. Transfer the mixture to a separatory funnel. The layers should be separated. Extract the aqueous layer with dichloromethane (2 x 100 mL) to recover all the product.[16]
-
Washing: Combine the organic layers. Wash the combined organic extract sequentially with water (1 x 200 mL), saturated sodium bicarbonate solution (1 x 250 mL), and finally with brine (1 x 100 mL).[16] Validation Check: The bicarbonate wash is essential to neutralize any remaining acidic species (HCl, H₂SO₄, excess ClSO₃H), which could otherwise degrade the product during concentration and distillation.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, which may appear as a pale yellow viscous liquid or semi-solid.[16]
4.4 Purification
The crude this compound is best purified by high-vacuum distillation. This step is crucial for removing non-volatile impurities and any potential disubstituted byproducts. The product typically distills at 110-117 °C under reduced pressure.[16]
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | Colorless to light yellow liquid or semi-solid |
| Molecular Formula | C₄H₂Cl₂O₂S₂[17] |
| Molecular Weight | 217.09 g/mol [18] |
| Boiling Point | 112-117 °C (lit.) |
| Density | 1.623 g/mL at 25 °C (lit.) |
| ¹H NMR | Two doublets in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the two thiophene protons.[19] |
| IR Spectroscopy | Strong absorptions characteristic of a sulfonyl chloride group (SO₂) around 1380 cm⁻¹ and 1180 cm⁻¹.[17] |
| Mass Spectrometry | Molecular ion peak consistent with the isotopic pattern for two chlorine atoms.[17] |
Troubleshooting and Process Optimization
-
Low Yield: Often caused by incomplete reaction or loss during workup. Ensure the reaction has gone to completion before quenching. Be meticulous during the extraction phase to prevent product loss.
-
Dark-Colored Product: Indicates decomposition or side reactions, often due to poor temperature control. Maintaining the reaction temperature below 0 °C is the most critical parameter for ensuring high purity.
-
Water Contamination: If the product comes into contact with water, it will hydrolyze to the corresponding sulfonic acid. Ensure all equipment is dry and the workup is performed efficiently.
-
Optimization: The molar ratio of chlorosulfonic acid can be adjusted. While a 2:1 ratio is common, reducing it to ~1.5 equivalents can sometimes minimize the formation of sulfone byproducts, though it may require longer reaction times.
Conclusion
The chlorosulfonation of 2-chlorothiophene is an effective and direct method for producing high-purity this compound. Success hinges on a deep understanding of the electrophilic substitution mechanism, stringent control of reaction parameters—most notably temperature—and an unwavering commitment to safety protocols due to the hazardous nature of chlorosulfonic acid. The detailed protocol and insights provided herein constitute a robust framework for researchers and drug development professionals to safely and efficiently synthesize this important chemical intermediate.
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- 15. info.veolianorthamerica.com [info.veolianorthamerica.com]
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- 18. scbt.com [scbt.com]
- 19. This compound(2766-74-7) 1H NMR [m.chemicalbook.com]
5-Chlorothiophene-2-sulfonyl chloride chemical structure and properties
An In-Depth Technical Guide to 5-Chlorothiophene-2-sulfonyl chloride: Synthesis, Properties, and Applications
Introduction
This compound (CAS No. 2766-74-7) is a highly reactive, multifunctional heterocyclic compound. It serves as a critical building block in the synthesis of a wide array of complex organic molecules.[1] Its structure, which combines an electron-rich thiophene ring with a strongly electrophilic sulfonyl chloride group, makes it an invaluable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an analysis of its reactivity, and a discussion of its applications, grounded in established scientific literature. As a versatile reagent, it is particularly noted for its role in creating sulfonamide derivatives, many of which exhibit significant biological activity.[1][3] Its applications range from the development of inhibitors for treating Alzheimer's disease to the synthesis of novel anti-cancer agents.[4][5][6]
Section 1: Molecular Structure and Physicochemical Properties
The unique reactivity of this compound stems from its distinct molecular architecture. The thiophene ring is an aromatic heterocycle, while the sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution. The chlorine atom at the 5-position modulates the electronic properties of the thiophene ring.
Chemical Identifiers:
-
IUPAC Name: this compound
-
SMILES: Clc1ccc(s1)S(Cl)(=O)=O[7]
-
InChI Key: SORSTNOXGOXWAO-UHFFFAOYSA-N[7]
A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference(s) |
| CAS Number | 2766-74-7 | [1][4][7][8] |
| Molecular Formula | C₄H₂Cl₂O₂S₂ | [1][4][8] |
| Molecular Weight | 217.09 g/mol | [4][7][8] |
| Appearance | Colorless to light yellow liquid or semi-solid | [1][4] |
| Melting Point | 25 - 28 °C | [1] |
| Boiling Point | 112-117 °C (lit.); 66 °C @ 0.05 mmHg | [1][7] |
| Density | 1.623 g/mL at 25 °C (lit.) | [2][7] |
| Refractive Index | n20/D 1.586 (lit.) | [2][7] |
| Solubility | Not miscible in water | [2][9] |
| Stability | Moisture sensitive | [9][10][11] |
Section 2: Synthesis via Electrophilic Aromatic Substitution
Expertise & Experience: The Rationale Behind the Synthesis
The standard synthesis of this compound is a classic example of electrophilic aromatic substitution on a heterocyclic ring.[2][4] The starting material, 2-chlorothiophene, possesses a thiophene ring that is inherently activated towards electrophilic attack compared to benzene. The chlorine atom at the 2-position is an ortho, para-director. In the context of the thiophene ring, this directs incoming electrophiles to the 3- and 5-positions.[12] Steric hindrance from the adjacent chloro group at position 2 disfavors substitution at the 3-position. Consequently, the electrophile, in this case, the chlorosulfonyl group (-SO₂Cl) generated from chlorosulfonic acid, preferentially attacks the sterically accessible and electronically favorable 5-position. Phosphorus pentachloride is often used as a co-reagent with chlorosulfonic acid to ensure the formation of the sulfonyl chloride.[2][4]
Trustworthiness: A Self-Validating Synthesis Protocol
The following protocol, adapted from established literature, describes a reliable method for the preparation of this compound.[4] Each step includes checks and expected observations to ensure the reaction is proceeding as intended.
Step-by-Step Methodology:
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and an air condenser connected to a gas outlet (to vent HCl), add chlorosulfonic acid (approx. 5 molar equivalents).
-
Activating Agent Addition: Cool the flask in an ice bath. Cautiously add phosphorus pentachloride (PCl₅, approx. 2 molar equivalents) in portions with vigorous stirring. Observation: A large volume of hydrogen chloride gas will be evolved. The temperature should be maintained below 40 °C.
-
Substrate Addition: Once the PCl₅ has been added, continue cooling in the ice bath. Slowly add 2-chlorothiophene (1 molar equivalent) dropwise via the dropping funnel over approximately one hour. Observation: The solution will turn a dark purple color upon the addition of 2-chlorothiophene, indicating the reaction initiation. HCl gas evolution will continue.[4]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Quenching: The following day, carefully and slowly add the dark purple reaction mixture dropwise to a large beaker containing crushed ice (approx. 3 L for a ~0.7 mol scale reaction) with mechanical stirring. Critical Step: This must be done slowly and with efficient cooling to manage the highly exothermic reaction of excess chlorosulfonic acid with water. Observation: The purple color will disappear, and a colorless emulsion will form.[4]
-
Extraction: Stir the quenched mixture for one hour at room temperature. Transfer the mixture to a separatory funnel and extract with dichloromethane (CH₂Cl₂, 3 x portions).
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine. Control Point: Check the pH of the aqueous layer after the bicarbonate wash to ensure it is neutral or slightly basic.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product is typically a pale yellow viscous mass.[4]
-
Purification: Purify the crude product by high vacuum distillation (e.g., 110-112 °C at ~7 mmHg) to yield the final product as a colorless to light yellow liquid or semi-solid.[4]
Visualization: Synthesis Workflow
Caption: Synthesis workflow for this compound.
Section 3: Reactivity and Key Transformations
The synthetic utility of this compound is dominated by the reactivity of the sulfonyl chloride functional group. This group is an excellent leaving group, making the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.[3]
The most common and synthetically valuable reaction is the formation of sulfonamides through reaction with primary or secondary amines.[1] This reaction is robust, high-yielding, and forms the basis for incorporating the 5-chlorothiophenesulfonyl moiety into drug candidates and other functional molecules.[6]
Trustworthiness: General Protocol for Sulfonamide Formation
-
Setup: Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add a non-nucleophilic base (1.1-1.5 equivalents), such as triethylamine or pyridine, to act as an acid scavenger for the HCl byproduct.
-
Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.0-1.1 equivalents) in the same solvent.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for several hours to overnight until completion (monitor by TLC or LC-MS).
-
Workup: Quench the reaction with water or a dilute acid (e.g., 1M HCl) to neutralize the base. Extract the product into an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, concentrate, and purify the resulting crude product, typically by silica gel column chromatography or recrystallization.
Visualization: Sulfonamide Formation Pathway
Caption: General reaction pathway for sulfonamide synthesis.
Section 4: Applications in Research and Development
This compound is not an end-product but a high-value intermediate. Its applications are defined by the properties of the molecules synthesized from it.
-
Drug Discovery: This is the most significant area of application.
-
Alzheimer's Disease: It is a key reagent in the preparation of Notch-1-sparing γ-secretase inhibitors, a class of molecules investigated for the treatment of Alzheimer's disease.[2][4][5][9]
-
Oncology: It has been used to synthesize derivatives of the natural product tetrandrine. Specifically, 14-O-(5-chlorothiophene-2-sulfonyl)-tetrandrine was found to have potent antiproliferative effects against several liver cancer cell lines.[6]
-
Antibacterial Agents: The sulfonamide derivatives prepared from this compound are a classic scaffold in the development of antibacterial drugs.[1]
-
-
Agrochemicals and Dyes: It serves as a raw material for the synthesis of pesticides, herbicides, and various dyestuffs, where the thiophene sulfonamide structure can impart specific desired properties.[1][2]
-
Materials Science: The compound is employed to create functionalized polymers. Incorporating the sulfonyl group can enhance material properties such as thermal stability and conductivity.[1]
Section 5: Spectroscopic Characterization
While full spectral data is available from sources like PubChem and ChemicalBook, the expected spectroscopic signatures can be predicted from the structure.[13][14]
-
¹H NMR: The spectrum would show two signals in the aromatic region (typically 7.0-8.0 ppm). These signals would appear as two distinct doublets, corresponding to the two non-equivalent protons on the thiophene ring, with a small coupling constant characteristic of thiophene ring protons.
-
¹³C NMR: Four distinct signals would be expected in the aromatic region for the four carbons of the thiophene ring.
-
IR Spectroscopy: The spectrum would be dominated by strong characteristic stretching bands for the sulfonyl group (S=O) around 1375 cm⁻¹ (asymmetric) and 1185 cm⁻¹ (symmetric).
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the presence of two chlorine atoms.
Section 6: Safety, Handling, and Storage
Expertise & Experience: Managing Reactivity this compound is a corrosive and moisture-sensitive compound.[3][10] Its reactivity with water is violent and liberates toxic hydrogen chloride gas.[10][15] Therefore, all handling must be performed in a controlled environment, specifically a certified chemical fume hood, and under anhydrous conditions.
| Hazard Class | GHS Statement | Precaution(s) | Reference(s) |
| Skin Corrosion | H314: Causes severe skin burns and eye damage. | P280, P302+P361+P354, P305+P354+P338 | [7][10][13] |
| Eye Damage | H318: Causes serious eye damage. | P280, P305+P354+P338 | [13] |
| Reactivity | Reacts violently with water. | P234, P406 | [10][15] |
Safe Handling and Storage Protocol:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and tightly fitting safety goggles or a full-face shield.[10][16]
-
Handling: Avoid all personal contact, including inhalation of vapors.[16] Handle only in a fume hood. Keep away from moisture and incompatible materials like strong bases and oxidizing agents.[10][16]
-
Storage: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[11][16] The recommended storage temperature is 2-8 °C.[1][7] For long-term stability, storing under an inert atmosphere such as argon or nitrogen is highly recommended to prevent degradation from atmospheric moisture.[11][15]
-
Spills: In case of a spill, evacuate the area. Use a dry, inert absorbent material (like sand or vermiculite) to contain the spill. Do not use water. Place the absorbed material in a sealed container for hazardous waste disposal.[16]
Conclusion
This compound is a cornerstone intermediate for chemists in both academic and industrial research. Its straightforward synthesis and the predictable, high-yielding reactivity of its sulfonyl chloride group make it a reliable tool for introducing the 5-chlorothiophenesulfonyl moiety into target molecules. Its proven utility in the synthesis of bioactive compounds, particularly in the pharmaceutical sector, ensures its continued importance as a valuable chemical building block. Proper understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.
References
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- 4. This compound CAS#: 2766-74-7 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Frontiers | A novel class of C14-sulfonate-tetrandrine derivatives as potential chemotherapeutic agents for hepatocellular carcinoma [frontiersin.org]
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5-Chlorothiophene-2-sulfonyl chloride safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of 5-Chlorothiophene-2-sulfonyl chloride
Introduction: Understanding the Molecule
This compound (CAS No: 2766-74-7) is a sulfonylthiophene derivative that serves as a critical intermediate in organic synthesis.[1][2] Its utility is particularly noted in the pharmaceutical and agrochemical industries.[3][4] Researchers utilize this compound in the preparation of various novel molecules, including Notch-1-sparing γ-secretase inhibitors, which have been investigated for the treatment of Alzheimer's disease.[1][2][3] Synthetically, it is often prepared by reacting 2-chlorothiophene with chlorosulfonic acid.[2][3][5] However, its reactive nature, particularly the sulfonyl chloride functional group, necessitates a robust understanding of its hazards and strict adherence to safety protocols. This guide provides a comprehensive overview of the safety and handling precautions required for this compound, designed for laboratory and drug development professionals.
Chapter 1: Hazard Identification and Analysis
The primary and most immediate danger of this compound is its corrosive nature.[6] It is classified as a substance that causes severe skin burns and eye damage.[7][8] This corrosivity is a direct result of the sulfonyl chloride moiety, which is highly susceptible to hydrolysis. Contact with moisture, including humidity in the air or on the skin, can lead to the formation of hydrochloric acid and the corresponding sulfonic acid, both of which are corrosive.[5]
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The classifications for this compound are summarized below.
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage[7][8][9] |
| Serious Eye Damage/Irritation | 1 | GHS05 | Danger | H318: Causes serious eye damage[8][9] |
| Corrosive to Metals | 1 | GHS05 | Danger | H290: May be corrosive to metals[9] |
Physical and Chemical Properties
Understanding the physical properties of a chemical is fundamental to its safe handling.
| Property | Value | Source |
| CAS Number | 2766-74-7 | [7][9][10] |
| Molecular Formula | C₄H₂Cl₂O₂S₂ | [10][11] |
| Molecular Weight | 217.09 g/mol | [10] |
| Appearance | Light yellow solid or semi-solid | [3][11] |
| Boiling Point | 112-117 °C | [3][10] |
| Density | 1.623 g/mL at 25 °C | [3][10] |
| Moisture Sensitivity | Reacts violently with water; moisture sensitive | [5][6][7][11] |
| Solubility | Not miscible in water | [3][4] |
Chapter 2: The Hierarchy of Controls: A Framework for Safety
Effective safety management relies on a multi-layered approach to mitigate risk. The hierarchy of controls prioritizes the most effective measures down to the least. For a reactive chemical like this compound, this framework is critical.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination/Substitution: In a research context, eliminating this specific reagent may not be possible. Substitution with a less hazardous alternative should be considered if the chemical synthesis pathway allows.
-
Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. For this compound, this is the most critical layer.
-
Chemical Fume Hood: All handling of this compound must be performed inside a certified chemical fume hood to prevent inhalation of any dust or fumes and to contain potential spills.[6][12]
-
Ventilation: Ensure adequate general ventilation in the laboratory to prevent the accumulation of vapors.[6][9]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Proximity is crucial in case of accidental contact.[6][13]
-
-
Administrative Controls: These are work practices and procedures that reduce exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this compound.
-
Training: Ensure all personnel are trained on the specific hazards and handling procedures for this chemical before they begin work.
-
Restricted Access: Limit access to areas where this chemical is stored or used.
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. It does not eliminate the hazard, but it protects the user from exposure.
Chapter 3: Personal Protective Equipment (PPE) Protocol
The correct selection and use of PPE are non-negotiable. The corrosive nature of this compound demands comprehensive protection.
| Protection Type | Specification | Rationale and Source |
| Eye and Face Protection | Tightly fitting chemical safety goggles and a face shield. | Standard safety glasses are insufficient. The combination of goggles and a face shield provides maximum protection against splashes and dust, which can cause permanent eye damage.[6][9][10] |
| Hand Protection | Impermeable, chemically resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact, which leads to severe burns. Always check glove compatibility charts and inspect gloves for tears or holes before use.[6][10] |
| Skin and Body Protection | A chemical-resistant lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron or suit may be necessary. | Protects skin from accidental spills. All skin should be covered.[6][9][14] |
| Respiratory Protection | Not typically required if work is conducted within a certified fume hood. In case of ventilation failure or a large spill, a NIOSH-approved respirator with an appropriate cartridge (e.g., for acid gases and organic vapors) is necessary. | Protects against inhalation of dust or vapors, which can cause respiratory tract irritation.[6][12][14] |
Chapter 4: Core Experimental Protocols
Safe Handling and Storage Workflow
Objective: To outline the standard procedure for safely handling and storing this compound in a laboratory setting.
Materials:
-
This compound
-
Appropriate PPE (as defined in Chapter 3)
-
Spatula, weighing paper/boat
-
Airtight, clearly labeled container for storage
-
Inert gas (Argon or Nitrogen) source
Procedure:
-
Preparation: Before retrieving the chemical, ensure the fume hood is operational and the work area is clean and free of incompatible materials, especially water and strong bases.[6][7] Don all required PPE.
-
Dispensing: Conduct all weighing and dispensing of the solid compound inside the fume hood.[6]
-
Moisture Control: This compound is moisture-sensitive.[5][6] Minimize its exposure to the atmosphere. If storing for long periods, consider doing so under an inert atmosphere (e.g., Argon) to prevent degradation.[6][15]
-
Container Management: Keep the primary container tightly sealed when not in use.[9][15] Use only the original packaging or a compatible, properly labeled secondary container.[6][15]
-
Storage: Store the container in a cool, dry, well-ventilated area designated for corrosive materials.[6][9][15] The recommended storage temperature is 2-8°C.[1][6][10] Store away from incompatible materials such as strong bases, oxidizing agents, and foodstuff containers.[6][7][9] Ensure the storage area is secure and locked.[7][9][15]
-
Housekeeping: After handling, wash hands and any exposed skin thoroughly with soap and water.[7][9] Decontaminate the work surface and any equipment used.
Accidental Release and Spill Cleanup Protocol (Minor Spill)
This protocol applies to minor spills (<1 Liter) that can be safely managed by trained laboratory personnel.
Caption: Workflow for handling a minor laboratory chemical spill.
Procedure:
-
Alert & Evacuate: Immediately alert personnel in the vicinity.[16] Ensure the area is clear of non-essential staff.
-
Assess: Quickly assess the spill size and ensure there is no immediate fire hazard.[17]
-
Protect: If safe to do so, don the appropriate PPE, including respiratory protection if dust is present or ventilation is poor.[9][18]
-
Contain: Prevent the spill from spreading. For a solid, this involves preventing it from becoming airborne. For liquids, use an inert, dry absorbent material like sand, earth, or vermiculite to create a dike around the spill.[6][18][19] Do not use combustible materials like paper towels.[19]
-
Clean Up: Gently cover the spill with the absorbent material, working from the outside in.[16][18] Once the material is fully absorbed, carefully sweep or scoop it into a suitable, labeled container for hazardous waste disposal.[6][7] Avoid generating dust.[9]
-
Decontaminate: Wash the spill area thoroughly with soap and water, and dry with absorbent pads.[18]
-
Dispose: Seal the waste container and dispose of it, along with any contaminated PPE, according to institutional and local hazardous waste regulations.[7][9]
Chapter 5: Emergency and First Aid Procedures
Immediate and correct first aid is vital in mitigating the severe effects of exposure. Medical attention should always be sought following any direct contact.[6]
First Aid Decision Flow
Caption: Immediate first aid actions based on the route of exposure.
-
Skin Contact: Blistering and progressive ulceration can occur if treatment is not immediate.[6] Quickly remove all contaminated clothing and shoes.[9] Immediately flush the affected skin with large amounts of water for at least 15 minutes, using a safety shower if available.[6][9] Seek immediate medical attention.[7]
-
Eye Contact: This constitutes a medical emergency. Corneal burns may lead to permanent damage.[6] Immediately hold the eyelids apart and flush the eye continuously with running water for at least 15 minutes.[7][9] Ensure complete irrigation of the eye.[9] Removal of contact lenses should only be done by skilled personnel.[9] Transport to a hospital or doctor without delay.[9]
-
Inhalation: Exposure may cause a burning sensation in the throat, coughing, or wheezing.[6] Remove the individual from the contaminated area to fresh air.[7][9] Keep the person warm and at rest in a position comfortable for breathing.[7][9] If breathing is difficult or stops, provide artificial respiration.[7] Seek immediate medical attention.[6][7]
-
Ingestion: Corrosive burns may appear around the lips.[6] Do NOT induce vomiting.[7][9] If the person is conscious, rinse their mouth out with water and have them drink a small amount of water.[6][9] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.[6][9]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound CAS#: 2766-74-7 [chemicalbook.com]
- 3. This compound | 2766-74-7 [chemicalbook.com]
- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 5. nbinno.com [nbinno.com]
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- 7. fishersci.com [fishersci.com]
- 8. This compound | C4H2Cl2O2S2 | CID 2733925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. 5-クロロチオフェン-2-スルホニルクロリド 96% | Sigma-Aldrich [sigmaaldrich.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 15. tcichemicals.com [tcichemicals.com]
- 16. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 17. chemkleancorp.com [chemkleancorp.com]
- 18. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 19. jk-sci.com [jk-sci.com]
5-Chlorothiophene-2-sulfonyl chloride material safety data sheet (MSDS)
An In-Depth Technical Guide to the Material Safety Data Sheet for 5-Chlorothiophene-2-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the material safety data sheet (MSDS) for this compound, a critical reagent in pharmaceutical and agrochemical synthesis. Beyond a simple recitation of safety data, this document delves into the practical implications of the compound's properties, offering insights to ensure its safe and effective use in a research and development setting.
Chemical Identity and Significance
This compound, identified by CAS number 2766-74-7, is a sulfonylthiophene derivative with the molecular formula C₄H₂Cl₂O₂S₂.[1][2][3] Its utility in organic synthesis is significant, particularly as an intermediate in the creation of complex molecules.[2] Notably, it is a key building block in the preparation of Notch-1-sparing γ-secretase inhibitors, which are under investigation for the treatment of Alzheimer's disease.[4][5][6] Its application also extends to the development of sulfonamide-based drugs and functionalized polymers in materials science.[2]
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 2766-74-7[7][8] |
| Molecular Formula | C₄H₂Cl₂O₂S₂[1][2] |
| Molecular Weight | 217.09 g/mol [3] |
| Synonyms | 5-Chloro-2-thiophenesulfonyl chloride, 2-Chloro-5-chlorosulfonylthiophene[1][7] |
Hazard Identification and Risk Mitigation
According to the 2012 OSHA Hazard Communication Standard, this compound is classified as a hazardous chemical.[7] The primary hazard is its corrosive nature, causing severe skin burns and eye damage.[1][7][9]
Hazard Classification:
The signal word for this chemical is "Danger".[1][7] A key hazard not otherwise classified is that it reacts violently with water.[7]
Diagram 1: Hazard Mitigation Workflow
Caption: A workflow diagram illustrating the mitigation of primary hazards associated with this compound.
First-Aid Measures: An Immediate Response Protocol
In the event of exposure, immediate action is critical. The following steps are based on established safety protocols.
Table 2: Emergency First-Aid Procedures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][7] Seek immediate medical attention.[1][7] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1][7] Seek immediate medical attention.[1][7] |
| Inhalation | Move the exposed person to fresh air.[1][7] If not breathing, provide artificial respiration.[1][7] Seek immediate medical attention.[1][7] |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[10] If the person is conscious, have them drink plenty of water; milk may be given afterward.[1] Seek immediate medical attention.[1] |
Fire-Fighting and Accidental Release Measures
Fire-Fighting
While this compound has a high flash point of 113 °C (235.4 °F), it is combustible.[7][8]
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[7]
-
Hazardous Combustion Products: In a fire, this compound may emit toxic fumes, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[7][10]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][7]
Accidental Release
Proper containment and cleanup are essential to prevent environmental contamination and further exposure.
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[1][7]
-
Containment and Cleanup: For spills, sweep up the material and place it into a suitable, labeled container for disposal.[1][7] Avoid creating dust. For larger spills, contain the spillage using bunding.[10] Do not discharge into drains or rivers.[10]
Handling, Storage, and Stability
Handling
Handle this compound only in a well-ventilated area, preferably in a chemical fume hood.[10] Avoid direct contact with the substance, and do not breathe in dust or vapors.[1][10] Always wash hands thoroughly after handling.[8]
Storage
Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1][10] This material is moisture-sensitive and should be stored under an inert atmosphere, such as argon.[1][10]
Stability and Reactivity
This compound is stable under normal conditions.[10] However, it is incompatible with strong bases and strong oxidizing agents.[7][10] It also reacts violently with water.[7] Avoid exposure to heat, moist air, and humidity.[10]
Exposure Controls and Personal Protection
Engineering Controls
Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers should be in close proximity to the workstation.[7]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[11]
-
Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.[11]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter.[11]
Diagram 2: Personal Protective Equipment (PPE) Protocol
Caption: A diagram outlining the essential personal protective equipment for handling this compound.
Physical and Chemical Properties
Table 3: Physical and Chemical Data
| Property | Value |
| Physical State | Solid[1][7] |
| Appearance | Light yellow to colorless[1][2][7] |
| Odor | Pungent[1][7] |
| Melting Point | 25 - 28 °C (77 - 82.4 °F)[2][7] |
| Boiling Point | 80 - 82 °C (176 - 179.6 °F) @ 1 mmHg[7] |
| Flash Point | 113 °C (235.4 °F)[7] |
| Density | 1.623 g/mL at 25 °C[3][4] |
| Solubility in Water | Not miscible[4][5] |
Toxicological and Ecological Information
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[7] The primary health hazards are due to its corrosive nature, which can cause severe burns to the skin and eyes.[1][7] Ingestion can cause severe swelling and damage to the delicate tissues of the esophagus and stomach.[1]
Ecological Information
There is limited information available on the ecological effects of this compound. It is not expected to persist in the environment and is likely to be mobile due to its volatility.[1][7] It is advised not to empty this chemical into drains.[7]
Disposal Considerations
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste. Disposal should be in accordance with federal, state, and local environmental regulations. It is recommended to dispose of this material and its container at a licensed hazardous-waste disposal facility.
Conclusion
This compound is a valuable reagent in chemical synthesis but demands careful handling due to its corrosive and water-reactive properties. A thorough understanding and implementation of the safety protocols outlined in this guide are paramount for researchers and scientists. By adhering to these guidelines, the risks associated with this compound can be effectively managed, ensuring a safe and productive research environment.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-氯噻吩-2-磺酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound CAS#: 2766-74-7 [chemicalbook.com]
- 5. This compound | 2766-74-7 [chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. This compound | C4H2Cl2O2S2 | CID 2733925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. canbipharm.com [canbipharm.com]
- 11. echemi.com [echemi.com]
Spectroscopic data of 5-Chlorothiophene-2-sulfonyl chloride
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chlorothiophene-2-sulfonyl chloride
Introduction: Elucidating the Molecular Signature
This compound is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2] Its utility stems from the reactive sulfonyl chloride moiety and the specific substitution pattern on the thiophene ring. Accurate and comprehensive characterization of this compound is paramount to ensure purity, confirm identity, and understand its reactivity in downstream applications. This guide provides an in-depth analysis of the core spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS)—that collectively define the molecular fingerprint of this compound (CAS: 2766-74-7, Molecular Formula: C₄H₂Cl₂O₂S₂).[3][4] We will delve into not just the data itself, but the underlying chemical principles that give rise to the observed spectra, offering a framework for researchers to confidently interpret their own analytical results.
Caption: Molecular Structure of this compound.
¹H NMR Spectroscopy: Probing the Aromatic Protons
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information about the electronic environment of the hydrogen atoms in a molecule. For this compound, the spectrum is characteristically simple, showing two signals corresponding to the two protons on the thiophene ring.
Data Summary
| Proton Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-3 | ~7.6 | Doublet (d) | ~4.0 - 4.4 |
| H-4 | ~7.2 | Doublet (d) | ~4.0 - 4.4 |
Note: Exact chemical shifts can vary slightly based on the solvent and spectrometer frequency.
Expert Interpretation
The thiophene ring contains two vicinal protons at the C-3 and C-4 positions. Their mutual interaction results in both signals appearing as doublets, with a typical coupling constant (³JHH) of approximately 4.0-4.4 Hz. The distinct downfield chemical shifts are a direct consequence of the electron-withdrawing nature of the substituents. The sulfonyl chloride (-SO₂Cl) group at C-2 is a powerful electron-withdrawing group, significantly deshielding the adjacent proton (H-3) and shifting it further downfield (~7.6 ppm). The chlorine atom at C-5 also exerts an electron-withdrawing effect, influencing H-4. This clear separation and distinct multiplicity provide unambiguous confirmation of the 2,5-substitution pattern on the thiophene ring.[5]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[6]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]
-
Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy complements the ¹H NMR data by providing a map of the carbon framework. For this molecule, four distinct signals are expected for the four carbons of the thiophene ring.
Data Summary
| Carbon Position | Expected Chemical Shift (δ) ppm |
| C-2 | ~140 - 145 |
| C-3 | ~128 - 132 |
| C-4 | ~126 - 130 |
| C-5 | ~135 - 140 |
Note: Specific experimental data for ¹³C NMR is less commonly published in open databases; these are expert-estimated ranges based on the analysis of similar thiophene derivatives.[7][8]
Expert Interpretation
The chemical shifts of the carbon atoms are highly sensitive to the attached functional groups.
-
C-2 and C-5: These carbons are directly bonded to the strongly electron-withdrawing -SO₂Cl and -Cl groups, respectively. This causes them to be significantly deshielded and appear furthest downfield. The carbon bearing the sulfonyl chloride (C-2) is typically expected to be the most downfield of the four.
-
C-3 and C-4: These carbons are protonated and appear at higher field strengths compared to the substituted carbons. Their chemical shifts are influenced by the adjacent substituents, leading to distinct signals that confirm the overall structure.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer equipped for ¹³C detection.
-
Acquisition Parameters:
-
Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Set a wider spectral width (e.g., 0-200 ppm).
-
Increase the number of scans significantly (e.g., 1024 or more) to compensate for the low sensitivity of the ¹³C nucleus.
-
A longer relaxation delay (e.g., 2-5 seconds) may be required for full quantitative analysis, especially for the non-protonated carbons.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, applying Fourier transformation, phasing, and baseline correction.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[9] The IR spectrum of this compound is dominated by strong absorptions from the sulfonyl chloride group.
Data Summary
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 1380 - 1340 | SO₂ asymmetric stretch | Strong |
| 1190 - 1160 | SO₂ symmetric stretch | Strong |
| 3100 - 3000 | C-H stretch (aromatic) | Medium to Weak |
| 1550 - 1450 | C=C stretch (aromatic ring) | Medium |
| ~750 | C-Cl stretch | Strong |
| 600 - 500 | S-Cl stretch | Strong |
Reference values are based on typical ranges for sulfonyl chlorides and substituted thiophenes.[9][10][11]
Expert Interpretation
The most diagnostic peaks in the spectrum are the two intense bands corresponding to the sulfonyl group. The asymmetric stretch appears at a higher frequency (~1370 cm⁻¹) while the symmetric stretch is found at a lower frequency (~1170 cm⁻¹).[9] The presence of these two strong absorptions is compelling evidence for the -SO₂Cl moiety. Additional bands confirm the aromatic thiophene core, including weak C-H stretches above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1550-1450 cm⁻¹ region. The C-Cl and S-Cl stretching vibrations are typically found in the fingerprint region at lower wavenumbers.
Caption: A typical workflow for acquiring an FT-IR spectrum of a solid sample.[12]
Experimental Protocol: FT-IR Spectroscopy (Thin Film Method)
-
Preparation: Place a small amount (~1-2 mg) of the solid sample in a small vial. Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid.[12]
-
Film Deposition: Using a pipette, transfer one or two drops of the solution onto the surface of a clean, dry salt plate (NaCl or KBr).
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood, which will leave a thin, even film of the solid compound on the plate.[12]
-
Background Scan: Place the clean, empty salt plate (or use the instrument's empty sample compartment) to run a background spectrum.
-
Sample Scan: Place the salt plate with the sample film into the spectrometer's sample holder.
-
Acquisition: Acquire the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound.[13] It is the definitive method for confirming the molecular formula.
Data Summary
| m/z (mass/charge) | Interpretation |
| 216 / 218 / 220 | Molecular Ion [M]⁺ cluster (C₄H₂³⁵Cl₂O₂S₂ / etc.) |
| 181 / 183 | Fragment [M - Cl]⁺ cluster |
| 118 / 120 | Fragment [C₄H₂³⁵ClS]⁺ cluster (Chlorothiophenyl cation) |
Data derived from NIST Mass Spectrometry Data Center.[14]
Expert Interpretation
The mass spectrum of this compound displays a highly characteristic molecular ion cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and sulfur (³²S:³⁴S ≈ 95:4.2), the molecular ion peak is not a single line but a cluster of peaks. The most abundant peak in this cluster will be at m/z 216 (for the C₄H₂³⁵Cl₂O₂³²S₂ isotopologue). The relative intensities of the M, M+2, and M+4 peaks provide a unique signature confirming the presence of two chlorine atoms.
Common fragmentation pathways involve the loss of a chlorine radical from the sulfonyl chloride group, resulting in a fragment cluster around m/z 181 ([M - Cl]⁺). Further fragmentation can lead to the loss of SO₂ to give the chlorothiophenyl cation fragment around m/z 118. These fragmentation patterns are consistent with the assigned structure.
Experimental Protocol: Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Method:
-
Injector: Set to a temperature of ~250°C. Inject a small volume (e.g., 1 µL) of the sample solution.
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10-20°C/min) up to a final temperature of ~280°C to ensure elution of the compound.
-
-
MS Method:
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range that includes the expected molecular weight (e.g., m/z 40-300).
-
Detector: The detector will record the abundance of ions at each m/z value.
-
-
Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion cluster and key fragment ions.
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating dataset for the characterization of this compound. NMR spectroscopy confirms the precise arrangement of atoms and the substitution pattern on the thiophene ring. IR spectroscopy provides unequivocal evidence for the critical sulfonyl chloride functional group. Finally, mass spectrometry confirms the molecular weight and elemental composition through its distinct isotopic pattern. Together, these techniques form the cornerstone of quality control and structural verification for this important chemical intermediate.
References
- 1. This compound CAS#: 2766-74-7 [m.chemicalbook.com]
- 2. fishersci.be [fishersci.be]
- 3. scbt.com [scbt.com]
- 4. This compound 96 2766-74-7 [sigmaaldrich.com]
- 5. This compound(2766-74-7) 1H NMR [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. journalwjarr.com [journalwjarr.com]
- 9. acdlabs.com [acdlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. This compound | C4H2Cl2O2S2 | CID 2733925 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of 5-Chlorothiophene-2-sulfonyl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chlorothiophene-2-sulfonyl chloride is a pivotal reagent in organic synthesis, prized for its role as a versatile electrophile. Its reactivity, primarily centered around the sulfonyl chloride functional group, allows for the construction of a diverse array of sulfonamide and sulfonate ester derivatives. These structural motifs are of paramount importance in medicinal chemistry and materials science. This guide provides a comprehensive exploration of the reactivity of this compound with a range of common nucleophiles, including amines, alcohols, and thiols. We will delve into reaction mechanisms, provide field-proven experimental protocols, and discuss the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound
This compound (CTSC) is a heteroaromatic sulfonyl chloride featuring a thiophene ring substituted with a chlorine atom at the 5-position and a sulfonyl chloride group at the 2-position.[1] Its molecular formula is C₄H₂Cl₂O₂S₂. This compound serves as a critical building block in the synthesis of numerous biologically active molecules and functional materials.[2][3] The thiophene scaffold itself is a well-established pharmacophore found in many approved drugs.[4][5] The presence of the highly reactive sulfonyl chloride group allows for facile introduction of the 5-chlorothiophenylsulfonyl moiety into various molecular frameworks via nucleophilic substitution reactions.[2]
Key Attributes of this compound:
-
High Reactivity: The sulfonyl chloride group is a potent electrophile, readily undergoing attack by a wide range of nucleophiles.[2]
-
Structural Versatility: The thiophene ring can be further functionalized, offering opportunities for creating diverse chemical libraries.
-
Bioisosteric Potential: The sulfonamide group, a common product of CTSC reactions, is a well-known bioisostere for amides and carboxylic acids, often leading to improved pharmacokinetic properties in drug candidates.[6]
Due to its corrosive and moisture-sensitive nature, CTSC requires careful handling under inert and anhydrous conditions.[1][2]
Core Reactivity: Nucleophilic Substitution at the Sulfonyl Group
The central theme of CTSC's reactivity is the nucleophilic substitution at the sulfur atom of the sulfonyl chloride group. The general mechanism involves the attack of a nucleophile on the electrophilic sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group.
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent is critical and depends on the nature of the nucleophile and the desired reaction conditions.
Reactions with Amine Nucleophiles: Synthesis of Sulfonamides
The reaction of this compound with primary and secondary amines is one of the most fundamental and widely utilized transformations, yielding the corresponding N-substituted 5-chlorothiophene-2-sulfonamides.[7][8] These sulfonamides are prevalent in a vast number of pharmaceuticals.[6]
Mechanism of Sulfonamide Formation
The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen atom by a base to afford the stable sulfonamide product.[9]
The nucleophilicity of the amine plays a significant role in the reaction rate. Primary amines generally react faster than secondary amines due to less steric hindrance.[9] Aromatic amines, being less nucleophilic than aliphatic amines, may require more forcing conditions.[9]
Experimental Protocol: Synthesis of N-Benzyl-5-chlorothiophene-2-sulfonamide
This protocol provides a representative procedure for the synthesis of a sulfonamide from CTSC and a primary amine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine, followed by the dropwise addition of benzylamine.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-benzyl-5-chlorothiophene-2-sulfonamide.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: CTSC is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid in the presence of water.[2]
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Pyridine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. It can also act as a nucleophilic catalyst.
-
Aqueous Workup: The series of washes removes excess reagents, the pyridinium hydrochloride salt, and other water-soluble impurities.
Reactions with Alcohol Nucleophiles: Synthesis of Sulfonate Esters
This compound reacts with alcohols in the presence of a base to form sulfonate esters.[10][11] These esters are valuable intermediates in organic synthesis as the sulfonate group is an excellent leaving group, often used to activate alcohols for subsequent nucleophilic substitution or elimination reactions.[12]
Mechanism of Sulfonate Ester Formation
The mechanism is analogous to sulfonamide formation, with the alcohol's oxygen atom acting as the nucleophile. The reaction typically proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond is not broken during the reaction.[10]
Steric hindrance around the alcohol can influence the reaction rate, with primary alcohols reacting more readily than secondary or tertiary alcohols.[10]
Experimental Protocol: Synthesis of Ethyl 5-chlorothiophene-2-sulfonate
Materials:
-
This compound (1.0 eq)
-
Ethanol (1.5 eq), anhydrous
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound in anhydrous DCM and cool to 0 °C.
-
Add triethylamine, followed by the slow addition of anhydrous ethanol.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 1-2 hours (monitor by TLC).
-
Perform an aqueous workup as described in the sulfonamide synthesis protocol (Section 3.2).
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Reactions with Thiol Nucleophiles: Synthesis of Thiosulfonates
Thiols react with this compound to produce thiosulfonates. This reaction is a reliable method for the formation of a sulfur-sulfur bond.
Mechanism of Thiosulfonate Formation
The sulfur atom of the thiol acts as the nucleophile, attacking the sulfonyl chloride. The mechanism is consistent with the previously described nucleophilic substitution pathways.
Experimental Considerations
The synthesis of thiosulfonates from CTSC and thiols follows similar experimental setups as for sulfonamides and sulfonate esters. A non-nucleophilic base such as triethylamine or pyridine is used to scavenge the HCl produced. The reaction is typically carried out in an aprotic solvent like dichloromethane or tetrahydrofuran.
Comparative Reactivity and Influencing Factors
The reactivity of this compound with different nucleophiles is influenced by several factors:
| Factor | Influence on Reactivity |
| Nucleophilicity | Stronger nucleophiles (e.g., primary amines) react faster than weaker nucleophiles (e.g., aromatic amines, alcohols). |
| Steric Hindrance | Bulky substituents on the nucleophile or near the reaction center can slow down the reaction rate. |
| Solvent | Polar aprotic solvents like DCM or THF are generally preferred as they can solvate the transition state without reacting with the sulfonyl chloride. |
| Base | The choice of base is crucial. Non-nucleophilic bases are preferred to avoid competition with the primary nucleophile. |
| Temperature | Reactions are often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and then allowed to proceed at room temperature. |
Conclusion
This compound is a highly versatile and reactive building block in organic synthesis. Its reactions with nucleophiles, particularly amines and alcohols, provide straightforward access to sulfonamides and sulfonate esters, which are key structural components in numerous pharmaceuticals and functional materials. A thorough understanding of its reactivity, reaction mechanisms, and the influence of experimental parameters is essential for researchers and scientists in the field of drug development and chemical synthesis. The protocols and mechanistic insights provided in this guide serve as a valuable resource for the effective utilization of this important reagent.
References
- 1. This compound | C4H2Cl2O2S2 | CID 2733925 - PubChem [pubchem.ncbi.nlm.nih.gov]
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The Synthetic Versatility of 5-Chlorothiophene-2-sulfonyl Chloride: A Gateway to Novel Pharmaceuticals and Complex Molecules
An In-Depth Technical Guide
Abstract
5-Chlorothiophene-2-sulfonyl chloride (CTSC) has emerged as a pivotal building block in modern organic synthesis, prized for its unique reactivity and the valuable properties it imparts to target molecules. This technical guide provides an in-depth exploration of its core applications, moving beyond simple reaction schemes to elucidate the causality behind its synthetic utility. We will dissect its role in the construction of high-value compounds, particularly in medicinal chemistry, offering field-proven insights for researchers, chemists, and drug development professionals. This document is designed to be a self-validating resource, grounding key mechanistic claims and protocols in authoritative literature.
Introduction: Understanding the Core Reagent
This compound, with the chemical formula C₄H₂Cl₂O₂S₂, is a highly reactive intermediate that serves as a cornerstone for introducing the 5-chlorothiophen-2-yl)sulfonyl moiety into a molecular scaffold.[1][2] Its structure, featuring an electron-deficient sulfonyl chloride group on an electron-rich thiophene ring, is the key to its synthetic power. The sulfonyl chloride group is an excellent leaving group, making the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1]
The thiophene ring itself is a "privileged scaffold" in medicinal chemistry, appearing in numerous therapeutic agents due to its ability to mimic a phenyl ring while offering distinct electronic properties and metabolic profiles.[3] The chlorine atom at the 5-position further modulates the electronic character of the ring and provides an additional site for potential cross-coupling reactions, although the primary reactivity lies at the sulfonyl chloride function.
| Property | Value | Source |
| CAS Number | 2766-74-7 | [2] |
| Molecular Formula | C₄H₂Cl₂O₂S₂ | [2][4] |
| Molecular Weight | 217.09 g/mol | [4] |
| Appearance | Colorless to yellow to orange clear liquid | [2] |
| Boiling Point | 112-117 °C (lit.) | |
| Density | 1.623 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.586 (lit.) | |
| Storage | Store at 2 - 8 °C, moisture-sensitive | [2] |
The primary synthetic utility of CTSC stems from nucleophilic substitution at the sulfonyl group. This allows for the efficient formation of sulfonamides, sulfonic esters, and other derivatives, making it a versatile tool in both discovery and process chemistry.[1][2]
Caption: Core reactivity of CTSC with various nucleophiles.
Keystone Application: Synthesis of Bioactive Sulfonamides
The reaction of this compound with primary or secondary amines is its most prominent application, yielding a diverse array of sulfonamides.[5] This transformation is foundational in medicinal chemistry because the sulfonamide group is a key pharmacophore, capable of acting as a hydrogen bond donor and acceptor and, crucially, as a zinc-binding group in metalloenzymes.[6][7]
The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The choice of base (e.g., pyridine, triethylamine) is critical; it serves as an acid scavenger, neutralizing the hydrochloric acid byproduct and driving the reaction to completion.
Carbonic Anhydrase Inhibitors
Thiophene-based sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing enzymes involved in physiological processes like pH regulation and fluid balance.[7] Inhibition of specific CA isoforms is a validated strategy for treating glaucoma, epilepsy, and certain types of cancer.[6][8] The sulfonamide moiety (SO₂NH₂) binds to the Zn(II) ion in the enzyme's active site, mimicking the transition state of the CO₂ hydration reaction.[7]
Derivatives of 5-chlorothiophene-2-sulfonamide have been synthesized and evaluated as effective inhibitors of human carbonic anhydrase isoforms, particularly the tumor-associated CA IX and CA XII.[9]
Kinase Inhibitors
Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[10] The sulfonamide group is a common feature in many kinase inhibitors, where it can form key hydrogen bonds within the ATP-binding pocket of the target kinase.[11][12] While direct examples are specific to proprietary drug development programs, the synthesis of N-aryl-5-chlorothiophene-2-sulfonamides is a rational starting point for generating libraries of potential kinase inhibitors. For example, CTSC can be used to prepare compounds like N-(3-(1H-pyrazol-1-yl)pyridin-2-yl)-5-chlorothiophene-2-sulfonamide, a scaffold amenable to kinase inhibitor design.
γ-Secretase Inhibitors for Alzheimer's Disease
CTSC is a documented precursor in the synthesis of γ-secretase inhibitors, which are investigated for the treatment of Alzheimer's disease.[13][14] Specifically, it is used to prepare the corresponding 5-chlorothiophene-2-sulfonamide. This sulfonamide can then undergo further reactions, such as N-alkylation, to produce more complex molecules that modulate the activity of γ-secretase, an enzyme involved in the production of amyloid-β peptides.
Caption: CTSC as a launchpad for diverse bioactive sulfonamides.
Advanced Applications in Reagent Synthesis
Beyond its direct use in creating final target molecules, CTSC is also employed to synthesize specialized reagents that facilitate other complex transformations.
Synthesis of Novel Coupling Agents
A notable application is the preparation of 3H-[1][2]triazolo[4,5-b]pyridin-3-yl-5-chlorothiophene-2-sulfonate (CTSOAt). This reagent is synthesized in quantitative yield by reacting CTSC with 1-hydroxy-7-azabenzotriazole (HOAt).[15] CTSOAt functions as a highly effective coupling agent for forming amide (C-N) and ester (C-O) bonds.[15]
Causality: The rationale behind this application is to create a more stable and effective version of a peptide coupling agent. The sulfonate ester formed is a superior leaving group compared to the hydroxyl group of HOAt, facilitating the activation of carboxylic acids for subsequent reaction with amines or alcohols. This bench-stable reagent has demonstrated excellent performance in the amidation and esterification of various drug molecules and amino acids.[15]
Experimental Protocols: A Practical Guide
The following protocols are representative of the core applications of this compound. Adherence to standard laboratory safety procedures is mandatory, as CTSC is corrosive and moisture-sensitive.[1]
General Protocol for the Synthesis of CTSC
This procedure is based on the chlorosulfonation of 2-chlorothiophene.[1][14]
Workflow:
Caption: Workflow for the synthesis of CTSC.
Methodology:
-
Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.
-
Reagent Addition: Charge the flask with chlorosulfonic acid (approx. 5 equivalents). Cool the flask in an ice-salt bath to 0-5 °C.[1]
-
Substrate Addition: Add 2-chlorothiophene (1 equivalent) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C. Vigorous evolution of HCl gas will be observed.[14]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature overnight.[14]
-
Work-up: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.
General Protocol for N-Arylsulfonamide Synthesis
This protocol describes the reaction of CTSC with an aromatic amine.[16]
Methodology:
-
Setup: In a round-bottom flask, dissolve the desired amine (1 equivalent) in a suitable solvent such as pyridine or dichloromethane containing triethylamine (1.1-1.5 equivalents).
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
CTSC Addition: Add a solution of this compound (1.05 equivalents) in the same solvent dropwise to the cooled amine solution.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude sulfonamide can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.[16]
Conclusion
This compound is far more than a simple reagent; it is a strategic synthetic tool that enables access to a vast chemical space of high-value molecules. Its reliable reactivity, coupled with the favorable biological properties of the resulting thiophene sulfonamide scaffold, solidifies its importance in pharmaceutical and agrochemical research.[2] Understanding the causality behind its reactivity—the interplay between the electrophilic sulfonyl chloride and the nucleophilic partner—allows chemists to deploy it with precision and confidence. This guide has illuminated its core applications in the synthesis of key drug scaffolds, including carbonic anhydrase and kinase inhibitors, and highlighted its utility in crafting advanced synthetic reagents. As the demand for novel, complex molecules continues to grow, the role of versatile and powerful building blocks like this compound will only become more critical.
References
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- 8. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digibug.ugr.es [digibug.ugr.es]
- 11. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to 5-Chlorothiophene-2-sulfonyl chloride: Sourcing, Synthesis, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block
In the landscape of medicinal chemistry and materials science, the strategic selection of starting materials is paramount. 5-Chlorothiophene-2-sulfonyl chloride (CAS No: 2766-74-7), a halogenated heterocyclic compound, has emerged as a critical building block for the synthesis of a diverse array of functional molecules.[1][2] Its utility stems from the dual reactivity of the thiophene ring and the highly reactive sulfonyl chloride moiety. This guide provides an in-depth technical overview of this reagent, from commercial sourcing and synthesis to its practical applications and safe handling, designed to empower researchers in leveraging its full potential.
The presence of the sulfonyl chloride group allows for facile reaction with nucleophiles, making it a cornerstone for the creation of sulfonamides—a privileged scaffold in drug discovery.[3] Furthermore, its application extends to the development of advanced polymers and as a key intermediate in the synthesis of complex pharmaceuticals, including inhibitors for treating diseases like Alzheimer's.[3][4]
Commercial Sourcing and Supplier Analysis
The accessibility of high-quality this compound is the first critical step in any research and development workflow. A multitude of chemical suppliers offer this reagent, often with varying purities, quantities, and pricing. The choice of supplier should be guided by the specific requirements of the synthesis, including scale, required purity, and budget. Below is a comparative analysis of prominent commercial suppliers.
| Supplier | Product Name/Purity | CAS Number | Molecular Formula | Molecular Weight |
| Sigma-Aldrich (Merck) | This compound, 96% | 2766-74-7 | C₄H₂Cl₂O₂S₂ | 217.09 |
| Thermo Fisher Scientific (Alfa Aesar) | This compound | 2766-74-7 | C₄H₂Cl₂O₂S₂ | 217.09 |
| Oakwood Chemical | This compound, 96% | 2766-74-7 | C₄H₂Cl₂O₂S₂ | 217.09 |
| Apollo Scientific | 5-Chlorothiophene-2-sulphonyl chloride | 2766-74-7 | C₄H₂Cl₂O₂S₂ | 217.09 |
| Santa Cruz Biotechnology | This compound | 2766-74-7 | C₄H₂Cl₂O₂S₂ | 217.09 |
| Chem-Impex International | 5-Chloro-2-thiophenesulfonyl chloride | 2766-74-7 | C₄H₂Cl₂O₂S₂ | 217.09 |
| Echemi (XIAMEN EQUATION CHEMICAL) | This compound, Industrial Grade/98% | 2766-74-7 | C₄H₂Cl₂O₂S₂ | 217.09 |
Synthesis and Manufacturing Overview
Understanding the synthetic origin of a reagent provides valuable context regarding potential impurities and handling requirements. The industrial synthesis of this compound is typically achieved via the chlorosulfonation of 2-chlorothiophene. This electrophilic substitution reaction introduces the sulfonyl chloride group onto the thiophene ring.
A common laboratory-scale approach involves treating the starting material with a strong chlorosulfonating agent like chlorosulfonic acid.[5] Another method involves the reaction of a corresponding sulfonic acid with a chlorinating agent such as thionyl chloride or sulfuryl chloride.[6][7] The choice of method often depends on the desired scale, available equipment, and safety considerations.
References
- 1. 5-クロロチオフェン-2-スルホニルクロリド 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. rsc.org [rsc.org]
- 6. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 7. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]
Navigating the Nuances of 5-Chlorothiophene-2-sulfonyl Chloride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, 5-Chlorothiophene-2-sulfonyl chloride (CAS No. 2766-74-7) serves as a pivotal intermediate. Its utility in the preparation of a range of compounds, including Notch-1-sparing γ-secretase inhibitors for potential Alzheimer's disease treatment, underscores its importance in modern drug development.[1][2] However, the successful application of this reactive compound is intrinsically linked to a thorough understanding of its chemical stability and the implementation of stringent storage and handling protocols. This guide offers a comprehensive, scientifically grounded overview of the critical factors governing the stability of this compound and provides actionable protocols to ensure its integrity and safe use in a research and development setting.
The Chemical Profile of a Reactive Intermediate
This compound is a sulfur-containing heterocyclic compound characterized by a sulfonyl chloride functional group attached to a chlorothiophene ring.[3][4] This molecular architecture, while bestowing the desired reactivity for synthetic transformations, also renders the compound susceptible to degradation under specific environmental conditions. A key feature is its classification as a corrosive solid that is highly sensitive to moisture.[5][6]
The primary mode of degradation for this compound is hydrolysis. The sulfonyl chloride moiety is electrophilic and readily reacts with nucleophiles, with water being a prevalent and potent reactant.[7] This reaction leads to the formation of the corresponding sulfonic acid and hydrochloric acid, compromising the purity of the material and potentially leading to undesired side reactions in subsequent synthetic steps.
Deconstructing Stability: Key Environmental Factors
A nuanced understanding of the environmental factors that impact the stability of this compound is paramount for maintaining its quality and ensuring reproducible experimental outcomes.
2.1. The Critical Role of Moisture Exclusion:
As established, moisture is the primary antagonist to the stability of this compound. The compound reacts violently with water, liberating toxic and corrosive hydrogen chloride gas.[5][6] Therefore, all storage and handling procedures must be conducted under strictly anhydrous conditions. Exposure to atmospheric humidity, even for brief periods, can initiate the hydrolytic degradation process. This necessitates the use of desiccators for short-term storage and inert gas atmospheres for long-term preservation.
2.2. Temperature: The Kinetic Gatekeeper:
Elevated temperatures can accelerate the rate of decomposition. While stable under recommended refrigerated conditions, exposure to heat can provide the activation energy needed for degradation pathways to occur more readily.[8] Furthermore, heating can lead to the expansion or decomposition of the compound, potentially causing a violent rupture of containers and the release of acrid smoke and corrosive fumes, including carbon monoxide, carbon dioxide, and sulfur oxides.[6][9]
2.3. Incompatible Materials: A Recipe for Hazardous Reactions:
Beyond water, this compound exhibits incompatibility with several classes of chemical reagents. Strong bases and strong acids can catalyze its decomposition or lead to vigorous, exothermic reactions.[5][8] It is also corrosive to metals and should not be stored in aluminum or galvanized containers.[9] Contact with strong oxidizing agents should also be avoided.[8]
Quantitative Data Summary for Optimal Storage
For ease of reference, the following table summarizes the critical storage and stability parameters for this compound.
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8°C[1] | To minimize the rate of thermal decomposition. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To exclude moisture and prevent hydrolysis. |
| Container | Tightly sealed, original container | To prevent moisture ingress and physical damage.[9] |
| Incompatible Materials | Water, strong bases, strong acids, strong oxidizing agents, metals (e.g., aluminum, galvanized steel)[5][8][9] | To prevent hazardous reactions and degradation. |
| Light Sensitivity | Store in a cool, shaded area[10] | While not explicitly stated as highly light-sensitive, protection from light is a good general practice for reactive chemicals. |
Experimental Protocols: A Step-by-Step Guide to Safe Handling and Storage
Adherence to meticulous experimental protocols is non-negotiable when working with this compound. The following step-by-step methodologies provide a framework for its safe handling and long-term storage.
4.1. Protocol for Receiving and Initial Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Ensure the container is securely sealed.
-
Verify that the product label matches the order information.
-
Immediately transfer the container to a designated, temperature-controlled storage area (2-8°C).
4.2. Protocol for Aliquoting and Handling in a Laboratory Setting:
-
All handling operations should be performed in a well-ventilated fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.
-
To aliquot the solid, use dry, clean spatulas and weighing vessels.
-
If the compound is to be used in a reaction, ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried under vacuum).
-
Work quickly and efficiently to minimize the exposure of the compound to the atmosphere.
-
Immediately and securely reseal the main container after taking the required amount.
-
Purge the headspace of the container with an inert gas like argon or nitrogen before final sealing for long-term storage.
4.3. Protocol for Long-Term Storage:
-
Store the tightly sealed original container in a refrigerator dedicated to chemical storage at 2-8°C.[1]
-
The storage area should be dry and well-ventilated.[9]
-
Ensure the container is stored away from incompatible materials.[9]
-
Regularly inspect the container for any signs of degradation or leakage.
Visualizing the Workflow for Safe Handling and Storage
The following diagram illustrates the logical workflow for the proper handling and storage of this compound, from receipt to long-term storage.
Caption: Workflow for Handling and Storage of this compound.
Conclusion: Upholding Scientific Integrity Through Proper Stewardship
The utility of this compound in advancing chemical synthesis is undeniable. However, its reactive nature demands a commensurate level of respect and diligence in its handling and storage. By understanding its inherent instabilities and adhering to the scientifically sound protocols outlined in this guide, researchers can ensure the integrity of their starting materials, the safety of their laboratory environment, and the reproducibility of their scientific endeavors. The principles of moisture exclusion, temperature control, and segregation from incompatible materials are the cornerstones of responsible stewardship for this valuable synthetic building block.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound CAS#: 2766-74-7 [chemicalbook.com]
- 3. This compound | C4H2Cl2O2S2 | CID 2733925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. reddit.com [reddit.com]
- 8. canbipharm.com [canbipharm.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. tcichemicals.com [tcichemicals.com]
The Thiophene Sulfonamide Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiophene sulfonamide core is a cornerstone in contemporary drug discovery, demonstrating remarkable versatility and therapeutic efficacy across a spectrum of diseases. This guide provides a comprehensive exploration of this privileged scaffold, from its fundamental synthetic pathways to its intricate interactions with key biological targets. We will delve into the nuanced structure-activity relationships that govern its potency and selectivity, with a particular focus on its roles as a potent inhibitor of carbonic anhydrases and various protein kinases, as well as its significant potential in combating bacterial infections and cancer. This document is designed to be a practical resource, offering not only a deep theoretical understanding but also actionable experimental protocols and data-driven insights to empower researchers in the rational design and development of next-generation thiophene sulfonamide-based therapeutics.
Introduction: The Ascendancy of a Privileged Scaffold
The intersection of a thiophene ring and a sulfonamide functional group gives rise to a class of compounds with a rich history and a vibrant future in medicinal chemistry.[1][2] Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, serves as a versatile scaffold, offering multiple points for chemical modification and favorable pharmacokinetic properties.[3][4] When coupled with the sulfonamide moiety (-SO₂NH₂), a well-established pharmacophore known for its strong binding to metalloenzymes and its ability to engage in crucial hydrogen bonding interactions, the resulting thiophene sulfonamides exhibit a remarkable range of biological activities.[2][5]
Historically, the journey of sulfonamides began with their celebrated success as antibacterial agents. However, the exploration of heterocyclic sulfonamides, particularly those incorporating a thiophene nucleus, has unveiled a much broader therapeutic landscape.[2] This guide will navigate this landscape, providing a detailed examination of the synthesis, mechanism of action, and structure-activity relationships (SAR) of thiophene sulfonamides in key therapeutic areas.
Synthetic Strategies: Building the Thiophene Sulfonamide Core
The synthesis of thiophene sulfonamides is a critical aspect of their development as therapeutic agents, with several robust methods available to medicinal chemists. The choice of synthetic route often depends on the desired substitution pattern on the thiophene ring.
Foundational Synthesis: Chlorosulfonation of Thiophene
A fundamental and widely employed method for the synthesis of the parent thiophene-2-sulfonamide is the direct chlorosulfonation of thiophene, followed by amination. This approach provides a key building block for further derivatization.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PROCESS FOR THE PREPARATION OF DORAOLZMIDE HYDROCHLORIDE - Patent 3523307 [data.epo.org]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Thiophene as a Phenyl Bioisostere: A Strategic Guide to Modulating Potency, Metabolism, and Physicochemical Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic replacement of a phenyl ring with a thiophene ring is a cornerstone of modern medicinal chemistry. This bioisosteric substitution serves as a powerful tool for lead optimization, enabling chemists to fine-tune a compound's pharmacological and pharmacokinetic profile. This guide offers an in-depth exploration of the core principles, practical applications, and potential liabilities associated with this critical drug design strategy. We will delve into the causal relationships behind experimental choices, provide validated protocols, and examine case studies that highlight the transformative potential of the phenyl-to-thiophene switch.
The Foundation: A Comparative Analysis of Physicochemical Properties
The validity of thiophene as a phenyl bioisostere is rooted in their remarkable physicochemical similarities, yet it is their subtle differences that medicinal chemists exploit.[1] The five-membered thiophene ring, with its sulfur heteroatom, maintains a comparable size and planarity to the six-membered benzene ring, often allowing it to fit within the same receptor binding pockets.[2][3] However, the introduction of sulfur fundamentally alters the ring's electronic properties.
The sulfur atom's lone pairs contribute to the π-electron system, making the thiophene ring more electron-rich and thus more reactive towards electrophilic substitution than benzene.[4][5][6] This heightened reactivity can be a double-edged sword, offering synthetic advantages but also influencing metabolic pathways. Furthermore, the sulfur atom introduces a dipole moment and can act as a hydrogen bond acceptor, an interaction not possible with the nonpolar benzene ring, potentially creating new, favorable contacts with a biological target.[3][4]
| Property | Benzene | Thiophene | Implication in Drug Design |
| Molecular Formula | C₆H₆ | C₄H₄S | Similar size and shape, allowing for steric compatibility. |
| Molecular Mass | 78.11 g/mol | 84.14 g/mol | Minimal change in molecular weight. |
| Boiling Point | 80.1 °C | 84 °C | Similar volatility, reinforcing their isosteric relationship.[1][7] |
| Aromaticity | High | Moderate | Thiophene's lower resonance stabilization energy can lead to faster rates in reactions where aromaticity is disrupted, including certain metabolic processes.[6] |
| Dipole Moment | 0 D | ~0.53 D | The dipole moment of thiophene can alter interactions with polar residues in a binding pocket and influence solubility.[8] |
| Reactivity | Undergoes electrophilic substitution. | More reactive to electrophilic substitution than benzene.[5][6] | Provides versatile handles for chemical modification but can also be a site for metabolic attack. |
| Hydrogen Bonding | π-system can act as a weak H-bond acceptor. | Sulfur atom can act as a hydrogen bond acceptor.[4] | Offers the potential for additional, specific interactions with the biological target, potentially increasing affinity and selectivity. |
Strategic Rationale: Why Replace Phenyl with Thiophene?
The decision to substitute a phenyl ring with thiophene is driven by several key objectives during a lead optimization campaign.
-
Enhancing Metabolic Stability: Phenyl rings are common sites of metabolic oxidation by cytochrome P450 (CYP) enzymes, often leading to rapid clearance or the formation of reactive intermediates.[8][9] Replacing the phenyl ring with thiophene can block or redirect this metabolism, frequently resulting in a longer plasma half-life and an improved pharmacokinetic profile.[8][10]
-
Modulating Potency and Selectivity: The unique electronic and steric profile of the thiophene ring can alter a molecule's binding affinity and selectivity. The ability of the sulfur atom to form hydrogen bonds can introduce new, high-affinity interactions with a receptor.[4] In many cases, this bioisosteric replacement maintains or even increases biological activity.[5][11]
-
Improving Physicochemical Properties: The introduction of a heteroatom generally increases polarity. This can lead to improved aqueous solubility, a critical factor for oral bioavailability.[9] Furthermore, the lipophilicity of thiophene facilitates penetration of the blood-brain barrier, making it a valuable scaffold for central nervous system (CNS) therapeutics.[12]
-
Navigating Intellectual Property: In the competitive landscape of drug discovery, bioisosteric replacement is a proven strategy for generating novel chemical entities with distinct patentability from existing scaffolds.
A Critical Consideration: The "Structural Alert" and Metabolic Bioactivation
While advantageous, the thiophene ring is also classified as a "structural alert" due to its potential for metabolic bioactivation into reactive metabolites.[13][14] This is a critical consideration for any drug development program. The metabolism, mediated by cytochrome P450 enzymes, can proceed through two primary toxicifying pathways: S-oxidation to form highly reactive thiophene S-oxides, or epoxidation of the double bond to form thiophene epoxides.[14][15][16]
These electrophilic metabolites can covalently bind to cellular macromolecules like proteins, leading to drug-induced toxicities, most notably hepatotoxicity.[13][17] The drug tienilic acid is a classic example; it was withdrawn from the market due to severe immune-mediated hepatitis linked to the bioactivation of its thiophene moiety.[13][14]
However, the presence of a thiophene ring does not guarantee toxicity. The outcome is highly dependent on the overall molecular structure, the daily dose, and the availability of alternative, less toxic metabolic pathways.[14][15] If other parts of the molecule are more readily metabolized, the bioactivation of the thiophene ring may be a minor pathway, posing little risk. Therefore, a thorough in vitro assessment of metabolic fate and cytotoxicity is essential.
Caption: Metabolic fate of thiophene-containing drugs.
Synthetic Methodologies: Building the Thiophene Core
Several robust synthetic methods are available for constructing the thiophene ring, allowing for the creation of diverse analogs. The Gewald and Paal-Knorr syntheses are among the most utilized in medicinal chemistry.
The Gewald reaction is a multicomponent reaction that produces highly functionalized 2-aminothiophenes. It is prized for its operational simplicity and the diversity of substituents that can be incorporated.[4][18]
Objective: To synthesize an ethyl 2-amino-4-methyl-5-acetylthiophene-3-carboxylate derivative.
Materials:
-
Ethyl cyanoacetate
-
Acetylacetone (2,4-pentanedione)
-
Elemental sulfur
-
Diethylamine (as base)
-
Ethanol (as solvent)
Step-by-Step Methodology:
-
To a stirred mixture of equimolar amounts of ethyl cyanoacetate (0.05 mol) and acetylacetone (0.05 mol) in ethanol (50 mL) at room temperature, add elemental sulfur (0.06 mol).
-
Slowly add diethylamine (0.05 mol) dropwise to the heterogeneous mixture. The reaction is mildly exothermic.
-
Stir the reaction mixture at 40-50°C for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[18]
-
After completion, allow the mixture to cool to room temperature and keep it overnight.
-
Pour the mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from aqueous ethanol to yield the pure 2-aminothiophene derivative.[18]
-
Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Caption: Workflow for the Gewald aminothiophene synthesis.
This method involves the cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent to form the thiophene ring.[4][19]
Objective: To synthesize a 2,5-disubstituted thiophene from a 1,4-dicarbonyl precursor.
Materials:
-
1,4-Dicarbonyl compound (e.g., hexan-2,5-dione)
-
Lawesson's reagent or Phosphorus pentasulfide (P₄S₁₀)
-
Anhydrous Toluene or Xylene (as solvent)
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 1,4-dicarbonyl compound (1 eq.) in anhydrous toluene.
-
Add the sulfurizing agent (e.g., Lawesson's reagent, 0.5 eq.) to the solution.
-
Heat the mixture to reflux (typically 80-110°C) and maintain for 2-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.
-
Wash the filtrate with a saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thiophene.
-
Characterize the final product by spectroscopic analysis.
Validating the Switch: Key In Vitro Assays
After synthesizing a thiophene analog, a series of self-validating in vitro experiments must be performed to justify the bioisosteric replacement.
Objective: To compare the metabolic stability of the parent phenyl compound and its thiophene analog using human liver microsomes (HLM).
Methodology:
-
Prepare incubation mixtures in triplicate for each compound (phenyl and thiophene analogs) and a positive control (a rapidly metabolized compound like verapamil).
-
Each incubation should contain: HLM (final concentration ~0.5 mg/mL), NADPH regenerating system, and phosphate buffer (pH 7.4).
-
Pre-warm the mixtures to 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound (final concentration ~1 µM).
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percentage of remaining compound versus time. The slope of the line gives the rate of degradation.
-
Calculate the intrinsic clearance (Cl_int) and half-life (t½). A significantly longer t½ for the thiophene analog validates the strategy of improving metabolic stability.
Objective: To assess the potential for the thiophene analog to cause cell toxicity, likely due to reactive metabolite formation.
Methodology:
-
Seed HepG2 cells (a human liver cell line) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the thiophene analog (e.g., 0.1 to 100 µM) for 24-48 hours. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
After the incubation period, perform an MTT or LDH assay according to the manufacturer's instructions.
-
The MTT assay measures mitochondrial activity (cell viability), while the LDH assay measures membrane integrity (cell death).
-
Calculate the CC50 (the concentration that causes 50% cytotoxicity). A high CC50 value suggests a lower potential for toxicity.
Conclusion: A Powerful, Context-Dependent Strategy
The bioisosteric replacement of a phenyl ring with thiophene is a highly effective and widely used strategy in drug discovery. It offers a validated pathway to modulate a compound's metabolic stability, potency, selectivity, and physicochemical properties.[4][20] However, it is not a universally applicable solution. The potential for metabolic bioactivation into reactive species necessitates a careful and early assessment of a compound's metabolic fate and cytotoxic potential.[13][14] By combining rational design with rigorous experimental validation, researchers can successfully leverage the unique properties of the thiophene ring to overcome development challenges and design safer, more effective medicines.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophene - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. cognizancejournal.com [cognizancejournal.com]
- 8. benchchem.com [benchchem.com]
- 9. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. impactfactor.org [impactfactor.org]
- 19. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 20. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols for the Synthesis of Sulfonamides using 5-Chlorothiophene-2-sulfonyl chloride
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Thiophene-Based Sulfonamides
Sulfonamides are a cornerstone of modern medicinal chemistry, constituting the pharmacophore of a vast array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1][2][3] The synthetic pathway to these vital compounds most commonly involves the reaction of a primary or secondary amine with a sulfonyl chloride.[2][4][5]
This guide focuses on the use of 5-Chlorothiophene-2-sulfonyl chloride , a heterocyclic building block of significant interest. The thiophene ring system is considered a "privileged scaffold" in drug discovery.[6][7] Its structural and electronic properties often lead to improved metabolic stability, enhanced binding affinity, and favorable physicochemical characteristics in drug candidates.[7][8] The presence of the chloro-substituent on the thiophene ring provides an additional vector for synthetic modification, allowing for the fine-tuning of a molecule's biological activity. These application notes provide a comprehensive, experience-driven guide to the synthesis of novel N-substituted-5-chlorothiophene-2-sulfonamides, detailing the underlying mechanism, robust experimental protocols, and critical troubleshooting advice.
The Core Chemistry: Reaction Mechanism
The synthesis of a sulfonamide from this compound and an amine is a classic nucleophilic acyl-type substitution reaction at the electrophilic sulfur center.[1][9]
Causality of the Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as the nucleophile. It attacks the highly electrophilic sulfur atom of the sulfonyl chloride. The electrophilicity of the sulfur is significantly enhanced by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.
-
Formation of a Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, re-forming the sulfur-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.
-
Proton Transfer: The resulting product is a protonated sulfonamide. A base, such as pyridine or triethylamine, is required in the reaction mixture to neutralize the hydrogen chloride (HCl) that is generated in situ.[1][4] This is crucial because the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Caption: General mechanism for sulfonamide synthesis.
Experimental Protocols: A Validated Approach
The following protocols are designed to be self-validating, with checkpoints and explanations to ensure success. Adherence to anhydrous conditions is critical, as this compound is moisture-sensitive and will readily hydrolyze.[10]
Materials & Equipment
-
Reagents: this compound, primary or secondary amine of interest, anhydrous dichloromethane (DCM), pyridine or triethylamine (Et₃N), 1M Hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution, brine, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, nitrogen/argon inlet, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates and chamber, column chromatography setup (silica gel).
Standard Protocol for Sulfonamide Synthesis
This procedure is based on a standard, reliable method for coupling amines with sulfonyl chlorides.[1][11]
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. 5-Chlorothiophene-2-sulfinic Acid|7 g/mol|RUO [benchchem.com]
- 11. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Reaction of 5-Chlorothiophene-2-sulfonyl Chloride with Primary Amines
Introduction: The Strategic Importance of the 5-Chlorothiophene-2-sulfonamide Scaffold
The synthesis of sulfonamides remains a cornerstone of modern medicinal chemistry and drug development.[1] Among the vast array of sulfonyl chlorides utilized, 5-chlorothiophene-2-sulfonyl chloride stands out as a particularly valuable reagent. The resulting N-substituted 5-chlorothiophene-2-sulfonamides are privileged structures, integrating the bioisosteric properties of the thiophene ring with the proven pharmacological importance of the sulfonamide functional group.[2][3] Thiophene-based sulfonamides are integral to a wide range of biologically active compounds, including antimicrobial agents, enzyme inhibitors, and anticancer therapeutics.[4][5]
The thiophene moiety, an isostere of a benzene ring, offers a unique combination of aromaticity and electronic properties, often enhancing metabolic stability and target binding affinity.[2] The chloro-substituent at the 5-position further modulates the electronic character of the ring, influencing the reactivity of the sulfonyl chloride and providing a potential vector for further synthetic elaboration.[6] This guide provides an in-depth exploration of the reaction between this compound and primary amines, offering detailed protocols, mechanistic insights, and practical guidance for researchers in organic synthesis and drug discovery.
Reagent Profile: this compound
A thorough understanding of the primary reagent is critical for successful and safe execution of any synthetic protocol.
| Property | Value | Source(s) |
| CAS Number | 2766-74-7 | [7] |
| Molecular Formula | C₄H₂Cl₂O₂S₂ | [7] |
| Molecular Weight | 217.09 g/mol | [7] |
| Appearance | Clear colorless to pale yellow liquid or crystalline solid | [8] |
| Boiling Point | 112-117 °C (lit.) | [8] |
| Density | 1.623 g/mL at 25 °C (lit.) | [8] |
| Refractive Index | n20/D 1.586 (lit.) | [8] |
| Key Hazards | Causes severe skin burns and eye damage. Reacts violently with water. Corrosive. | [7] |
| Handling Precautions | Handle under an inert atmosphere (e.g., Nitrogen, Argon). Use personal protective equipment (gloves, safety glasses, lab coat). Work in a well-ventilated fume hood. Keep away from moisture. | [9] |
Reaction Mechanism and Scientific Rationale
The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of nucleophilic acyl substitution, though on a sulfuryl center. The reaction proceeds via a well-established mechanism, the nuances of which inform the choice of reagents and conditions.
Core Mechanism: Nucleophilic Attack and Elimination
The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. This electrophilicity is enhanced by the two electron-withdrawing oxygen atoms and the chlorine atom attached to the sulfur. This attack forms a transient, pentacoordinate intermediate. The subsequent collapse of this intermediate involves the expulsion of the chloride ion as a leaving group and the deprotonation of the nitrogen atom by a base, yielding the stable sulfonamide product and a hydrochloride salt of the base.
Caption: General mechanism for sulfonamide formation.
Causality Behind Experimental Choices
-
Choice of Base: A base, typically a tertiary amine like triethylamine (Et₃N) or pyridine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[10] Without a base, the HCl would protonate the starting primary amine, rendering it non-nucleophilic and halting the reaction.
-
Triethylamine (pKa of conjugate acid ≈ 10.7) is a stronger, non-nucleophilic base that is sterically hindered, making it an excellent acid scavenger.[11]
-
Pyridine (pKa of conjugate acid ≈ 5.2) is a weaker base and can sometimes act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate, which is then attacked by the amine. This can be advantageous for less reactive amines.[10]
-
-
Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used to prevent the primary side reaction: hydrolysis of the sulfonyl chloride.[9] this compound is highly moisture-sensitive, and reaction with water forms the corresponding unreactive sulfonic acid.[9]
-
Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) for several reasons:
-
To control exothermicity: The reaction can be exothermic, and low temperatures help manage the reaction rate.
-
To minimize side reactions: For primary amines, a significant side reaction is di-sulfonylation, where the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride.[12] Running the reaction at low temperatures and adding the sulfonyl chloride slowly minimizes the concentration of the reactive intermediate and disfavors this outcome.
-
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of N-substituted 5-chlorothiophene-2-sulfonamides.
Protocol 1: Synthesis of N-benzyl-5-chlorothiophene-2-sulfonamide (Aliphatic Amine)
This protocol details the reaction with a representative aliphatic primary amine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure Workflow:
Caption: Experimental workflow for reaction with an aliphatic amine.
Step-by-Step Method:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous DCM.
-
Add benzylamine (1.05 eq) and triethylamine (1.5 eq) and stir until a homogeneous solution is formed.
-
Cool the flask to 0 °C using an ice-water bath.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution to the stirred amine solution dropwise via a syringe or dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Upon completion, carefully quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure N-benzyl-5-chlorothiophene-2-sulfonamide.
Protocol 2: Synthesis of 5-Chloro-N-(4-methoxyphenyl)thiophene-2-sulfonamide (Aromatic Amine)
This protocol details the reaction with a representative electron-rich aromatic amine. For less nucleophilic anilines, pyridine may be used as both the base and solvent, and gentle heating might be required.
Materials:
-
This compound (1.0 eq)
-
p-Anisidine (4-methoxyaniline) (1.0 eq)
-
Pyridine (can be used as both solvent and base)
-
Anhydrous Dichloromethane (DCM) (optional co-solvent)
-
2M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexanes
Step-by-Step Method:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve p-anisidine (1.0 eq) in anhydrous pyridine. If solubility is an issue, DCM can be used as a co-solvent.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add this compound (1.0 eq) portion-wise as a solid or as a concentrated solution in DCM, maintaining the internal temperature below 5 °C.
-
After addition, allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction may be gently heated (e.g., to 40 °C) if TLC shows slow conversion.
-
Monitor the reaction progress by TLC until the p-anisidine is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and pour it into a separatory funnel containing cold 2M HCl.
-
Separate the layers. Wash the organic layer sequentially with 2M HCl (2x), water, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, often a solid, can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography.
Data Presentation: Reaction Scope and Yields
The reaction is generally high-yielding with a variety of primary amines. The following table summarizes representative examples.
| Entry | Primary Amine (R-NH₂) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Et₃N (1.5) | DCM | 0 → RT | 3 | ~85-95 |
| 2 | Cyclohexylamine | Et₃N (1.5) | DCM | 0 → RT | 4 | ~80-90 |
| 3 | Aniline | Pyridine (excess) | Pyridine | 0 → RT | 6 | ~75-85 |
| 4 | 4-Fluoroaniline | Pyridine (1.5) | DCM | 0 → 40 | 12 | ~70-80 |
| 5 | Glycine methyl ester | Et₃N (2.0) | THF | 0 → RT | 5 | ~70-85 |
Note: Yields are approximate and highly dependent on reaction scale, purity of reagents, and purification efficiency.
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key.
Caption: Logic diagram for troubleshooting common reaction issues.
Characterization of N-Substituted 5-Chlorothiophene-2-sulfonamides
Unambiguous characterization of the final product is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural verification.
-
¹H NMR Spectroscopy:
-
Thiophene Protons: The two protons on the thiophene ring typically appear as two doublets in the aromatic region (δ 7.0-7.8 ppm) with a small coupling constant (J ≈ 4.0 Hz). The proton at the C3 position (adjacent to the SO₂) is generally further downfield than the proton at the C4 position.
-
Sulfonamide N-H: The proton on the sulfonamide nitrogen (R-NH -SO₂) typically appears as a broad singlet or a triplet (if coupled to adjacent protons) that can range widely from δ 5.0 to 10.0 ppm, depending on the solvent and concentration. Its chemical shift is sensitive to hydrogen bonding.
-
R-group Protons: Signals corresponding to the protons of the primary amine's R-group will be present in their expected regions. Protons alpha to the nitrogen will often show coupling to the N-H proton.
-
-
¹³C NMR Spectroscopy:
-
Thiophene Carbons: The four carbons of the thiophene ring will appear in the aromatic region (δ 125-145 ppm). The carbon bearing the sulfonyl group (C2) and the carbon bearing the chlorine (C5) will typically appear as quaternary signals.
-
R-group Carbons: Signals for the carbons of the R-group will be observed in their characteristic chemical shift ranges.
-
Applications in Drug Discovery and Beyond
The 5-chlorothiophene-2-sulfonamide core is a key pharmacophore in several areas of therapeutic research. Its value lies in its ability to engage in critical binding interactions within enzyme active sites or receptors.
-
Enzyme Inhibition: Thiophene-based sulfonamides are potent inhibitors of various enzymes. Notably, they have been extensively studied as inhibitors of carbonic anhydrases, a class of enzymes implicated in glaucoma, edema, and some cancers.[13]
-
Complex Molecule Synthesis: This scaffold serves as a crucial building block for more complex pharmaceutical agents. For instance, derivatives of 5-chlorothiophene have been instrumental in the development of potent dual thrombin and Factor Xa inhibitors for anticoagulant therapy, such as the advanced preclinical candidate SAR107375.[6]
-
Gamma-Secretase Inhibitors: N-substituted 5-chlorothiophene-2-sulfonamides have been used to synthesize bicyclic compounds that act as potent inhibitors of gamma-secretase, an enzyme complex involved in the pathology of Alzheimer's disease.[13]
Conclusion
The reaction of this compound with primary amines is a reliable and versatile method for accessing a class of compounds with significant value in medicinal chemistry. By understanding the underlying reaction mechanism, carefully controlling experimental parameters to mitigate side reactions, and employing robust purification and characterization techniques, researchers can efficiently synthesize a diverse library of N-substituted 5-chlorothiophene-2-sulfonamides. These compounds serve as both powerful biological probes and key intermediates in the quest for novel therapeutics, underscoring the enduring importance of sulfonamide chemistry in modern drug discovery.
References
- 1. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cbijournal.com [cbijournal.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a selective and potent orally active dual thrombin and factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of N-Substituted 5-Chlorothiophene-2-sulfonamides via Reaction with Secondary Amines
Introduction: The Significance of the 5-Chlorothiophene-2-sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The thiophene ring, a privileged heterocycle, is also a key component in many pharmaceuticals due to its ability to modulate physicochemical properties and engage in critical binding interactions with biological targets. The combination of these two moieties in the 5-chlorothiophene-2-sulfonamide scaffold provides a versatile platform for drug discovery and development.[3][4] The chlorine substituent at the 5-position of the thiophene ring offers an additional vector for modifying properties such as lipophilicity and metabolic stability, or for further synthetic elaboration.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of N-substituted 5-chlorothiophene-2-sulfonamides through the reaction of 5-chlorothiophene-2-sulfonyl chloride with secondary amines. We will delve into the underlying chemical principles, provide detailed, field-proven experimental protocols, and offer practical guidance on troubleshooting and safety.
Reaction Mechanism and Scientific Principles
The formation of a sulfonamide from a sulfonyl chloride and a secondary amine is a classic example of nucleophilic acyl substitution at a sulfur center.[1] The reaction proceeds through a well-understood mechanism that informs our choice of reagents and conditions.
The Core Reaction: Nucleophilic Attack
The central event is the attack of the nucleophilic nitrogen atom of the secondary amine on the electrophilic sulfur atom of the this compound. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom on the sulfonyl group renders the sulfur atom highly electron-deficient and thus susceptible to nucleophilic attack. This attack results in the formation of a transient tetrahedral intermediate. The chloride ion is an excellent leaving group, and its departure collapses the intermediate to form the stable sulfonamide bond.
The Critical Role of the Base
A crucial component of this reaction is the inclusion of a base. As the reaction proceeds, one equivalent of hydrochloric acid (HCl) is generated for each equivalent of sulfonamide formed.[1] This acidic byproduct can protonate the starting secondary amine, converting it into its non-nucleophilic ammonium salt and effectively halting the reaction.
To prevent this, a non-nucleophilic base is added to the reaction mixture. Its primary role is to neutralize the HCl as it is formed, thereby ensuring that the secondary amine remains in its free, nucleophilic state. Common choices for this role include tertiary amines like triethylamine (TEA) or pyridine.[5][6] Typically, a slight excess of the base (1.5 - 2.0 equivalents) is used to ensure complete acid scavenging.
Caption: General mechanism for sulfonamide synthesis.
Reagents, Solvents, and Equipment
| Category | Item | Notes |
| Reagents | This compound | CAS: 2766-74-7. Corrosive and moisture-sensitive. |
| Secondary Amine (R₂NH) | 1.0 - 1.2 equivalents. Ensure purity and dryness. | |
| Triethylamine (TEA) or Pyridine | 1.5 - 2.0 equivalents. Anhydrous grade. | |
| Solvents | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous grade. For reaction. |
| Ethyl Acetate, Hexanes | Reagent grade. For workup and chromatography. | |
| Ethanol, Methanol | Reagent grade. For recrystallization. | |
| Workup | 1M Hydrochloric Acid (HCl) | For washing. |
| Saturated Sodium Bicarbonate (NaHCO₃) | For washing. | |
| Brine (Saturated NaCl solution) | For final wash. | |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | For drying organic layer. | |
| Purification | Silica Gel | For flash column chromatography (230-400 mesh). |
| Equipment | Round-bottom flasks, magnetic stirrer, stir bars | Standard glassware. |
| Ice bath | For temperature control. | |
| Separatory funnel, Rotary evaporator | For workup and solvent removal. | |
| Thin Layer Chromatography (TLC) plates | For reaction monitoring. | |
| Microwave Synthesizer | For Protocol 2. | |
| Personal Protective Equipment (PPE) | Safety glasses/goggles, lab coat, gloves.[7][8] |
Experimental Protocols
Anhydrous conditions are critical for the success of this reaction, as this compound readily hydrolyzes in the presence of water to the corresponding sulfonic acid, which is unreactive towards the amine.[9] Ensure all glassware is flame- or oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Caption: General workflow for sulfonamide synthesis.
Protocol 1: Standard Benchtop Synthesis
This protocol is a robust, general procedure suitable for a wide range of secondary amines on a research scale.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the secondary amine (1.0 eq). Dissolve it in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 20-30 minutes using a dropping funnel. A slow addition rate is crucial to control the exotherm and minimize potential side reactions.[9]
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-18 hours.
-
Monitoring: Monitor the consumption of the starting amine using Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexanes.
Protocol 2: Microwave-Assisted Synthesis for Rapid Screening
Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating, often leading to shorter reaction times and improved yields.[10] This method is particularly useful for rapidly generating a library of analogs for screening purposes.
-
Reaction Setup: In a microwave-safe reaction vessel, combine the secondary amine (1.0 eq) and this compound (1.0 eq).
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 5-20 minutes. Note: This is a solvent-free method, but a high-boiling-point solvent like DMF or DMSO can be used if reactants are solid.[5][10]
-
Cooling and Workup: After irradiation, allow the vessel to cool to room temperature before proceeding with the workup as described in Section 5.0.
Product Workup and Purification
Standard Aqueous Workup
-
Quenching: Upon reaction completion (as determined by TLC), dilute the reaction mixture with additional DCM.
-
Washing: Transfer the mixture to a separatory funnel.
-
Wash sequentially with 1M HCl (2 x 20 mL) to remove excess triethylamine and any unreacted amine.
-
Wash with saturated NaHCO₃ solution (1 x 20 mL) to remove any remaining acidic species.
-
Wash with brine (1 x 20 mL) to remove residual water.[1]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude sulfonamide.
Purification Techniques
The choice of purification method depends on the physical state of the crude product and the nature of the impurities.
-
Recrystallization: This is the preferred method for obtaining highly pure crystalline solids.[9][11]
-
Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent system (e.g., Ethanol/water, Ethyl Acetate/Hexanes).[1]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.[12]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[13]
-
-
Flash Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification by flash column chromatography on silica gel is the method of choice.[14]
-
Select an appropriate eluent system based on TLC analysis (typically Ethyl Acetate/Hexanes), aiming for an Rf value of ~0.3 for the desired product.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions and combining those containing the pure product as determined by TLC.
-
Remove the solvent under reduced pressure to yield the purified sulfonamide.
-
Product Characterization
The identity and purity of the synthesized 5-chlorothiophene-2-sulfonamides should be confirmed using standard analytical techniques:
| Technique | Expected Observations |
| ¹H & ¹³C NMR | Characteristic signals for the thiophene ring protons and carbons, as well as signals corresponding to the R groups from the secondary amine. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the product. The characteristic isotopic pattern for chlorine (M+ and M+2 peaks in an ~3:1 ratio) should be observed.[15] |
| Infrared (IR) Spectroscopy | Presence of strong S=O stretching bands around 1340-1350 cm⁻¹ (asymmetric) and 1160-1170 cm⁻¹ (symmetric).[1][15] |
| Melting Point | A sharp melting point range for a crystalline solid indicates high purity. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Hydrolysis of sulfonyl chloride: Presence of moisture in reagents or solvent.[9] | Ensure all reagents are anhydrous and glassware is thoroughly dried. Run the reaction under an inert atmosphere. |
| Low nucleophilicity of the amine: Sterically hindered or electron-deficient amine. | Increase reaction temperature or extend reaction time. Consider using a stronger, non-nucleophilic base. | |
| Poor quality of sulfonyl chloride: The reagent may have degraded over time. | Use a fresh bottle of this compound or purify the existing stock if necessary. | |
| Multiple Products Observed by TLC | Incomplete reaction: Reaction has not gone to completion. | Extend the reaction time or gently heat the reaction mixture. |
| Side reactions: Competing reactions with other functional groups on the amine. | If the amine contains other nucleophilic groups (e.g., -OH, primary amine), they may need to be protected prior to sulfonylation. | |
| Difficulty in Purification | Product is an oil: Some sulfonamides are not crystalline at room temperature.[14] | Purify by flash column chromatography. |
| Persistent impurities: Impurities co-elute or co-crystallize with the product. | Try a different solvent system for chromatography or recrystallization. A multi-step purification (e.g., chromatography followed by recrystallization) may be necessary. |
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.[16][17]
-
Corrosive: Causes severe skin burns and eye damage.[7][8] Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and chemical safety goggles or a face shield.
-
Moisture Sensitive: Reacts with water, potentially violently, to release corrosive HCl gas.[16][17] Handle only under anhydrous conditions and in a well-ventilated fume hood.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[16]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]
-
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from water and incompatible materials.
Always consult the Safety Data Sheet (SDS) for this compound and all other reagents before beginning any experimental work.[7][8][16][17]
References
- 1. benchchem.com [benchchem.com]
- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 3. nbinno.com [nbinno.com]
- 4. 5-Chlorothiophene-2-sulfonamide 97 53595-66-7 [sigmaaldrich.com]
- 5. cbijournal.com [cbijournal.com]
- 6. benchchem.com [benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. canbipharm.com [canbipharm.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. esisresearch.org [esisresearch.org]
- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 14. researchgate.net [researchgate.net]
- 15. 2-(5-Chlorothiophene-2-sulfonamido)benzoic acid (327979-67-9) for sale [vulcanchem.com]
- 16. fishersci.com [fishersci.com]
- 17. WERCS Studio - Application Error [assets.thermofisher.com]
Application Note: Protocol for N-sulfonylation with 5-Chlorothiophene-2-sulfonyl chloride
Introduction
N-sulfonylation is a cornerstone transformation in organic synthesis, particularly within medicinal chemistry. The resulting sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, anticancer, diuretic, and anti-inflammatory properties.[1][2][3] The thiophene ring system, a bioisostere of benzene, is also a privileged scaffold in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties.[4][5][6][7] Consequently, the synthesis of thiophene-based sulfonamides is of significant interest to researchers in drug development.[3][4][5]
5-Chlorothiophene-2-sulfonyl chloride is a versatile reagent for introducing the 5-chlorothiophenesulfonyl moiety onto primary and secondary amines. This application note provides a detailed, field-proven protocol for the N-sulfonylation of amines using this compound. It encompasses the reaction mechanism, a step-by-step experimental procedure, guidelines for reaction optimization, and troubleshooting advice to ensure reliable and efficient synthesis of the target sulfonamides.
Safety Precautions
Hazard Identification: this compound is a corrosive solid that reacts violently with water.[8][9] It causes severe skin burns and eye damage.[10][11] Inhalation of dust can be harmful.[8][11]
Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles with a face shield.[10][11]
Handling and Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents and acids.[9][11] It is recommended to store it at 2-8°C.
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[8][9]
Reaction Mechanism and Key Parameters
The N-sulfonylation reaction proceeds via a nucleophilic acyl-type substitution at the sulfur atom.[12] The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The generated hydrochloric acid (HCl) is neutralized by a base, which drives the reaction to completion.[1][13]
Caption: General mechanism of N-sulfonylation.
Key Parameters for Optimization:
| Parameter | Options | Rationale & Expert Insights |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Diethyl ether | Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride.[14] DCM is a common choice due to its inertness and ease of removal. Anhydrous conditions are crucial to prevent hydrolysis of the sulfonyl chloride.[1] |
| Base | Pyridine, Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), Sodium hydride (NaH) | A non-nucleophilic base is required to scavenge the HCl produced during the reaction.[13] Pyridine and TEA are commonly used.[15] For less reactive amines, a stronger base like NaH may be necessary.[15] An excess of the base (1.2-2.0 equivalents) is typically used.[1] |
| Temperature | 0 °C to room temperature | The reaction is often started at 0 °C during the addition of the sulfonyl chloride to control the exothermic reaction and minimize side product formation.[1] The reaction is then typically allowed to warm to room temperature and stirred until completion.[15] |
| Stoichiometry | 1.0 - 1.2 equivalents of sulfonyl chloride | A slight excess of the sulfonyl chloride can be used to ensure complete consumption of the amine. However, a large excess should be avoided to prevent di-sulfonylation of primary amines and to simplify purification.[1] |
Experimental Protocol
This protocol describes a general procedure for the N-sulfonylation of a primary or secondary amine with this compound.
Materials:
-
Amine (1.0 eq.)
-
This compound (1.1 eq.) [CAS: 2766-74-7]
-
Anhydrous dichloromethane (DCM)
-
Pyridine (1.5 eq.)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
Caption: Experimental workflow for N-sulfonylation.
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and pyridine (1.5 eq.) in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 eq.) in a small amount of anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.[1]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: The crude product can be purified by either recrystallization or column chromatography.[16][17][18][19]
-
Recrystallization: If the product is a solid, dissolve the crude material in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixture) and allow it to cool slowly to form crystals.[17][18][19]
-
Column Chromatography: If the product is an oil or if recrystallization is not effective, purify the crude material using flash column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate).[16][20]
-
Characterization
The purified sulfonamide product should be characterized using standard analytical techniques to confirm its identity and purity.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information, including the connectivity of atoms. Characteristic signals for the sulfonamide N-H proton typically appear between δ 8.78 and 10.15 ppm in the ¹H NMR spectrum.[21] Aromatic protons will be observed in their expected regions.[21][22]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[23]
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the sulfonamide group, including the S=O asymmetric and symmetric stretches (around 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively) and the S-N stretch (around 924–906 cm⁻¹).[22]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive amine (low nucleophilicity). | Use a stronger, non-nucleophilic base (e.g., NaH). Consider microwave-assisted synthesis to enhance reactivity.[14] |
| Moisture in the reaction. | Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[1] | |
| Formation of Side Products | Reaction temperature too high. | Maintain a low temperature (0 °C) during the addition of the sulfonyl chloride.[1] |
| Di-sulfonylation of primary amines. | Use a stoichiometric amount of the sulfonyl chloride (1.0-1.1 eq.).[1] | |
| Difficult Purification | Excess base or base-HCl salt co-eluting with the product. | Perform the recommended aqueous workup to remove the base and its salt.[1] |
| Product is an oil and difficult to crystallize. | Attempt purification by column chromatography. If the product remains an oil, consider converting it to a crystalline salt if it contains a basic or acidic functional group.[16] |
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cognizancejournal.com [cognizancejournal.com]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. canbipharm.com [canbipharm.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Sulfonamide - Wikipedia [en.wikipedia.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. cbijournal.com [cbijournal.com]
- 16. researchgate.net [researchgate.net]
- 17. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 18. scs.illinois.edu [scs.illinois.edu]
- 19. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 20. esisresearch.org [esisresearch.org]
- 21. rsc.org [rsc.org]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Application Note: Spectroscopic Characterization of 5-Chlorothiophene-2-sulfonyl chloride by ¹H and ¹³C NMR
For: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Chlorothiophene-2-sulfonyl chloride. As a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, unambiguous structural confirmation is paramount.[1][2] This document outlines the rationale behind spectral assignments, offers a comprehensive, field-proven protocol for sample preparation and data acquisition, and presents the fully interpreted high-resolution NMR data.
Introduction
This compound is a substituted thiophene derivative containing two electron-withdrawing groups: a chloro group at the 5-position and a sulfonyl chloride group at the 2-position. These substituents significantly influence the electron density distribution within the thiophene ring, which is directly observable in the chemical shifts and coupling constants of the remaining ring protons and carbons. NMR spectroscopy is the preeminent technique for the structural elucidation of such organic molecules in solution, providing precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This application note serves as an authoritative guide to the complete NMR characterization of this important synthetic building block.
Predicted ¹H and ¹³C NMR Spectral Data
Predicting NMR spectra is a valuable tool in organic chemistry for verifying experimentally obtained data and for gaining a deeper understanding of the structural factors that influence chemical shifts and coupling constants. The predicted ¹H and ¹³C NMR data for this compound in deuterated chloroform (CDCl₃) are presented below. These predictions are based on established substituent effects on the thiophene ring.
The electron-withdrawing nature of both the chloro and sulfonyl chloride groups is expected to deshield the thiophene ring protons and carbons, leading to downfield chemical shifts.
Predicted ¹H NMR Data
Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.5 - 7.8 | Doublet | ~4.0 | H-3 |
| ~7.1 - 7.4 | Doublet | ~4.0 | H-4 |
Note: The proton at the 3-position is expected to be further downfield due to the stronger electron-withdrawing effect of the adjacent sulfonyl chloride group compared to the chloro group's effect on the proton at the 4-position.
Predicted ¹³C NMR Data
Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~140 - 145 | C-2 |
| ~135 - 140 | C-5 |
| ~130 - 135 | C-3 |
| ~125 - 130 | C-4 |
Note: The carbons directly attached to the electron-withdrawing groups (C-2 and C-5) are expected to be the most deshielded and appear furthest downfield.
In-Depth Spectral Interpretation
The ¹H NMR spectrum of this compound is anticipated to display a simple AX spin system, consisting of two doublets in the aromatic region. The observed coupling constant of approximately 4.0 Hz is characteristic of a four-bond coupling between protons at the 3- and 4-positions of a thiophene ring. The relative chemical shifts of these two protons are dictated by the electronic effects of the substituents. The sulfonyl chloride group is a stronger electron-withdrawing group than the chloro group, leading to a greater deshielding of the adjacent proton (H-3).
In the proton-decoupled ¹³C NMR spectrum, four distinct signals are expected, corresponding to the four carbon atoms of the thiophene ring. The carbons bearing the substituents (C-2 and C-5) will be significantly downfield due to the direct attachment of the electron-withdrawing groups. The remaining two carbons (C-3 and C-4) will appear at higher field, with their precise chemical shifts influenced by the combined electronic effects of the substituents.
Experimental Protocols
I. Sample Preparation for NMR Analysis
Rationale: Proper sample preparation is critical for obtaining high-quality NMR spectra. This protocol is designed to ensure a homogeneous solution, free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.
Materials:
-
This compound (solid)
-
Deuterated chloroform (CDCl₃) of high purity (≥99.8 atom % D)
-
5 mm NMR tubes
-
Pasteur pipette
-
Glass wool or a small cotton plug
-
Vortex mixer
Procedure:
-
Weighing the Sample: Accurately weigh 10-20 mg of this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Dissolution: Gently vortex the vial to fully dissolve the solid. If the solid does not dissolve completely, the sample may be gently warmed.
-
Filtration: Place a small, tight plug of glass wool or cotton into a Pasteur pipette. Filter the solution through the plug directly into a clean 5 mm NMR tube. This step is crucial to remove any suspended particles that can broaden NMR signals.
-
Sample Volume: Ensure the final volume in the NMR tube is between 0.6 and 0.7 mL.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
II. NMR Data Acquisition
Rationale: The following acquisition parameters are recommended for routine ¹H and ¹³C NMR analysis of this compound on a standard 400 MHz NMR spectrometer. These parameters provide a good balance between signal-to-noise and experimental time.
Instrumentation: 400 MHz NMR Spectrometer
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)
-
Number of Scans: 16
-
Spectral Width: 16 ppm (centered around 5 ppm)
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay: 2 seconds
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments)
-
Number of Scans: 1024 or more, depending on sample concentration
-
Spectral Width: 240 ppm (centered around 120 ppm)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Temperature: 298 K
Data Analysis Workflow
The following diagram illustrates the logical flow from sample preparation to the final interpretation of the NMR data.
Caption: Workflow for NMR analysis of this compound.
Conclusion
This application note provides a comprehensive guide to the ¹H and ¹³C NMR characterization of this compound. The detailed protocols for sample preparation and data acquisition, combined with the in-depth spectral interpretation, will aid researchers in the unambiguous identification and quality control of this important chemical intermediate. The provided data and methodologies are grounded in established principles of NMR spectroscopy and are designed to be readily implemented in a standard laboratory setting.
References
Application Note: FTIR Spectrum Analysis of 5-Chlorothiophene-2-sulfonyl chloride
For: Researchers, scientists, and drug development professionals
Introduction: Unveiling the Molecular Vibrations of a Key Synthetic Intermediate
5-Chlorothiophene-2-sulfonyl chloride (C₄H₂Cl₂O₂S₂) is a pivotal intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2][3] Its utility in creating Notch-1-sparing γ-secretase inhibitors for potential Alzheimer's disease treatment underscores its significance in medicinal chemistry.[1][2] A precise and reliable analytical method to confirm its identity and purity is paramount. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative technique for the structural elucidation and quality control of this compound by identifying its characteristic molecular vibrations.
This application note provides a detailed guide to the FTIR spectral analysis of this compound, including theoretical vibrational mode assignments, a comprehensive experimental protocol, and a guide to spectral interpretation.
Theoretical Vibrational Mode Analysis
The infrared spectrum of this compound is governed by the vibrational modes of its constituent functional groups: the substituted thiophene ring and the sulfonyl chloride group.
-
Thiophene Ring Vibrations: The aromatic thiophene ring exhibits several characteristic vibrations. The C-H stretching vibrations of the two adjacent hydrogens on the ring are expected at approximately 3100 cm⁻¹.[4] In-plane C-H bending vibrations typically appear in the 1250-1050 cm⁻¹ region, while out-of-plane bending vibrations are found between 900-650 cm⁻¹.[4][5] The C-S stretching within the thiophene ring can also be observed.[6][7]
-
Sulfonyl Chloride Group Vibrations: The sulfonyl chloride (-SO₂Cl) group is characterized by strong, distinct absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are the most prominent features. These are typically observed in the ranges of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹, respectively.[8]
-
Carbon-Chlorine Vibrations: The C-Cl stretching vibration from the chlorine atom attached to the thiophene ring will also be present.
Experimental Protocol: Acquiring the FTIR Spectrum
This protocol outlines the steps for obtaining a high-quality FTIR spectrum of this compound. The compound is often a liquid or a low-melting semi-solid, making Attenuated Total Reflectance (ATR) or neat analysis between salt plates ideal.[1]
Instrumentation and Materials
-
FTIR Spectrometer (e.g., Bruker Tensor 27 FT-IR)[9]
-
ATR accessory with a diamond or germanium crystal
-
Alternatively, KBr or NaCl salt plates
-
This compound (CAS 2766-74-7)[10]
-
Spatula and pipette
-
Solvent for cleaning (e.g., isopropanol, acetone)
-
Lint-free wipes
Step-by-Step Procedure
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
-
Background Spectrum Acquisition:
-
With the ATR crystal clean and free of any sample, or with clean salt plates in the holder, collect a background spectrum. This is crucial to ratio against the sample spectrum to remove instrument and environmental absorptions.
-
-
Sample Preparation (ATR Method - Recommended):
-
Place a small drop of the liquid or a small amount of the semi-solid this compound directly onto the center of the ATR crystal.
-
Ensure complete coverage of the crystal surface for a strong signal. If using a pressure clamp, apply gentle and consistent pressure.
-
-
Sample Preparation (Neat/Thin Film Method):
-
Place one or two drops of the sample onto the surface of a clean KBr or NaCl plate.
-
Carefully place a second salt plate on top, spreading the sample into a thin, uniform film. Avoid introducing air bubbles.
-
Mount the plates in the spectrometer's sample holder.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. A typical acquisition might involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
If necessary, perform a baseline correction to ensure all peaks originate from a flat baseline.
-
Clean the ATR crystal or salt plates thoroughly with an appropriate solvent and lint-free wipes.
-
Data Visualization: Experimental Workflow
Caption: Workflow for FTIR analysis of this compound.
Spectral Interpretation and Characteristic Peaks
The resulting FTIR spectrum should be analyzed for the presence of key absorption bands that confirm the structure of this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| ~3100 | Thiophene C-H Stretch | Medium-Weak |
| 1410 - 1370 | SO₂ Asymmetric Stretch | Strong |
| 1204 - 1166 | SO₂ Symmetric Stretch | Strong |
| 1250 - 1050 | Thiophene C-H In-plane Bend | Medium |
| 900 - 650 | Thiophene C-H Out-of-plane Bend | Medium-Strong |
| Below 800 | C-Cl Stretch | Medium-Strong |
| Below 700 | C-S Stretch | Medium-Weak |
Note: The exact peak positions can be influenced by the physical state of the sample and intermolecular interactions.
Trustworthiness and Self-Validation
The protocol's trustworthiness is established by the clear identification of the two strong and characteristic S=O stretching bands of the sulfonyl chloride group.[8] The absence of a broad absorption band around 3200-3600 cm⁻¹ would confirm the absence of significant water or alcohol impurities. Similarly, the absence of a strong carbonyl peak around 1700 cm⁻¹ would rule out oxidation to the corresponding carboxylic acid. The presence of the thiophene ring C-H vibrations serves as a secondary confirmation of the core heterocyclic structure.[4]
Conclusion
FTIR spectroscopy is an efficient and definitive method for the structural verification of this compound. By following the detailed protocol and referencing the expected vibrational frequencies outlined in this note, researchers can confidently confirm the identity and assess the purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development activities.
References
- 1. This compound | 2766-74-7 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 5. iosrjournals.org [iosrjournals.org]
- 6. journalwjarr.com [journalwjarr.com]
- 7. researchgate.net [researchgate.net]
- 8. acdlabs.com [acdlabs.com]
- 9. This compound | C4H2Cl2O2S2 | CID 2733925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
Application Notes and Protocols for the Synthesis of Novel Carbonic Anhydrase Inhibitors Using 5-Chlorothiophene-2-sulfonyl chloride
Abstract
This technical guide provides a comprehensive framework for the synthesis, characterization, and in-vitro evaluation of novel carbonic anhydrase (CA) inhibitors derived from 5-Chlorothiophene-2-sulfonyl chloride. Carbonic anhydrases, particularly the tumor-associated isoform CA IX, are significant targets in modern drug discovery due to their role in the pathophysiology of various diseases, including cancer.[1][2][3] Thiophene-based sulfonamides represent a potent class of CA inhibitors.[4][5] This document details a robust synthetic protocol, explains the underlying chemical principles, outlines methods for structural elucidation and purity assessment, and provides a validated protocol for determining inhibitory activity against key CA isoforms. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics.
Introduction: The Significance of Carbonic Anhydrase and Its Inhibition
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to life, catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[6][7][8][9] This seemingly simple reaction is crucial for a multitude of physiological processes, including respiration, pH homeostasis, electrolyte balance, and key biosynthetic pathways.[10][11]
In recent years, specific CA isoforms have emerged as critical therapeutic targets. Of particular interest are the transmembrane, tumor-associated isoforms CA IX and CA XII.[2][12] Expression of CA IX is largely restricted in healthy tissues but is significantly upregulated in a wide variety of solid tumors, often as a response to hypoxia (low oxygen).[1][3] By regulating pH in the tumor microenvironment, CA IX helps cancer cells survive and adapt to acidic conditions, thereby promoting tumor growth, progression, and metastasis.[1][8] This makes CA IX an attractive target for the development of selective anticancer drugs.[12][13][14]
The primary and most clinically successful class of CA inhibitors (CAIs) are the sulfonamides (R-SO₂NH₂).[11][15] The therapeutic utility of sulfonamide CAIs is well-established, with drugs like Acetazolamide used to treat glaucoma, epilepsy, and acute mountain sickness.[11] The core mechanism of action involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion in the enzyme's active site, effectively blocking its function.[16][17]
This compound is a versatile and highly reactive chemical intermediate, ideal for the synthesis of a diverse library of thiophene-based sulfonamide inhibitors.[18][19] The thiophene ring serves as a robust scaffold that can be readily functionalized, allowing for systematic exploration of structure-activity relationships (SAR) to optimize potency and isoform selectivity.[4][20][21]
The Reagent: Properties of this compound
This compound is a key building block for the protocols described herein. Its utility stems from the high reactivity of the sulfonyl chloride (-SO₂Cl) functional group.
-
Structure:
-
Molecular Formula: C₄H₂Cl₂O₂S₂
-
Key Features: A five-membered thiophene ring substituted with a chlorine atom at the 5-position and a sulfonyl chloride group at the 2-position.
-
-
Reactivity: The sulfonyl chloride group is a potent electrophile. It readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide bonds. This reaction is the cornerstone of the synthetic strategy outlined in this guide.[18][22]
-
Causality in Experimental Design: The choice of this reagent is deliberate. The thiophene core is a bioisostere of the benzene ring found in many classical sulfonamide inhibitors but offers distinct electronic properties and vectors for substitution. The chlorine atom at the 5-position provides an additional site for potential modification in more advanced synthetic schemes, although in this primary protocol, it remains as a key substituent influencing the electronic character of the scaffold.
Synthetic Protocol: General Procedure for Sulfonamide Synthesis
This section provides a detailed, step-by-step methodology for the synthesis of novel 5-chlorothiophene-2-sulfonamide derivatives. The protocol describes the reaction of this compound with a generic amine (R¹R²NH).
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% | Sigma-Aldrich, BenchChem | Handle with care, corrosive and moisture-sensitive.[18] |
| Amine (Primary or Secondary) | Reagent Grade | Various | The "R" groups determine the final compound's properties. |
| Pyridine or Triethylamine (Et₃N) | Anhydrous | Various | Acts as a base to neutralize HCl byproduct. |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous | Various | Reaction solvent. |
| Hydrochloric Acid (HCl) | 1 M Aqueous | Various | For aqueous work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | Various | For aqueous work-up. |
| Brine (Saturated NaCl) | Aqueous | Various | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent Grade | Various | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
| Ethyl Acetate & Hexanes | HPLC Grade | Various | Solvents for chromatography. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All manipulations involving this compound, pyridine, and chlorinated solvents must be performed in a certified chemical fume hood.
-
Moisture Sensitivity: this compound is moisture-sensitive and will hydrolyze. Use anhydrous solvents and dry glassware.
-
Corrosivity: Sulfonyl chlorides are corrosive. Avoid contact with skin and eyes. The reaction generates HCl gas, which is neutralized by the base but still requires proper ventilation.
Step-by-Step Experimental Protocol
-
Reaction Setup:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the desired amine (1.0 equivalent).
-
Dissolve the amine in anhydrous dichloromethane (DCM), using approximately 10 mL of solvent per mmol of amine.
-
Add pyridine or triethylamine (1.2 equivalents) to the solution. The base acts as a scavenger for the HCl that is generated during the reaction, preventing the protonation and deactivation of the starting amine.
-
Cool the flask to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction upon addition of the sulfonyl chloride.
-
-
Reagent Addition:
-
In a separate, dry vessel, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Using a dropping funnel or syringe, add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes. A slow addition rate is essential to maintain temperature control and prevent side reactions.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours (reaction time will vary depending on the nucleophilicity of the amine).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be 30% Ethyl Acetate in Hexanes. The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
-
Aqueous Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
The purpose of this washing sequence is to systematically remove unreacted starting materials and byproducts, leading to a cleaner crude product.
-
-
Isolation and Purification:
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid or oil is then purified. The preferred method is flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Alternatively, for highly crystalline products, recrystallization may be a suitable purification method.
-
Visualization of Synthetic Workflow
Caption: General workflow for the synthesis of 5-chlorothiophene sulfonamides.
Mechanism of Carbonic Anhydrase Inhibition
The synthesized sulfonamides function by targeting the core catalytic machinery of the carbonic anhydrase enzyme.
-
The Active Site: The CA active site features a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule (or a hydroxide ion, depending on the pH).[16]
-
Inhibitor Binding: The sulfonamide group (SO₂NH₂) of the inhibitor is the key pharmacophore. The inhibitor binds in the active site, and the sulfonamide nitrogen displaces the zinc-bound water/hydroxide.[17][23] The sulfonamide moiety coordinates directly to the Zn²⁺ ion in a tetrahedral geometry, mimicking the transition state of the native CO₂ hydration reaction.[15][16] This strong interaction effectively blocks the active site, preventing substrate (CO₂) access and inhibiting catalysis.
Visualization of the Inhibition Mechanism
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The catalytic mechanism of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. benchchem.com [benchchem.com]
- 11. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Synthesis and biological investigation of new carbonic anhydrase IX (CAIX) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 5-Chlorothiophene-2-sulfinic Acid|7 g/mol|RUO [benchchem.com]
- 19. This compound CAS#: 2766-74-7 [chemicalbook.com]
- 20. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Strategic Amine Protection for Reactions with 5-Chlorothiophene-2-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The synthesis of substituted sulfonamides is a cornerstone in medicinal chemistry, with the 5-chlorothiophene-2-sulfonamide moiety being a key pharmacophore in various therapeutic agents. The reaction between a primary or secondary amine and 5-Chlorothiophene-2-sulfonyl chloride is the most direct route to these valuable compounds. However, the high reactivity of the sulfonyl chloride and the inherent nucleophilicity and basicity of amines often necessitate the use of protecting groups to achieve chemoselectivity, particularly in the context of complex, multi-functional molecules. This in-depth technical guide provides a comprehensive overview of strategic amine protection for reactions with this compound. We will delve into the rationale behind protecting group selection, detailing the mechanisms of protection and deprotection for commonly employed groups such as Boc, Cbz, Fmoc, and Nosyl. Furthermore, this guide offers detailed, field-proven experimental protocols, comparative data, and visual workflows to empower researchers to confidently select and implement the optimal protecting group strategy for their specific synthetic challenges.
Introduction: The Necessity of Amine Protection in Sulfonamide Synthesis
The formation of a sulfonamide via the reaction of an amine with a sulfonyl chloride is a robust and widely utilized transformation in organic synthesis.[1] this compound is a valuable building block in drug discovery due to the desirable physicochemical and pharmacological properties of the resulting sulfonamides. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the expulsion of a chloride ion. A base, typically a tertiary amine like triethylamine or pyridine, is required to neutralize the HCl byproduct.[2]
In the synthesis of complex molecules, the presence of multiple nucleophilic sites or base-sensitive functional groups can lead to undesired side reactions, reducing the yield and purity of the target sulfonamide. Amine protecting groups are indispensable tools to temporarily mask the amine's reactivity, allowing for the selective formation of the desired sulfonamide bond.[3] The ideal protecting group for this purpose should be:
-
Easy to install in high yield under mild conditions.
-
Stable to the conditions of the sulfonylation reaction (i.e., resistant to the sulfonyl chloride, base, and solvent).
-
Orthogonal to the newly formed sulfonamide, meaning it can be selectively removed under conditions that do not cleave the sulfonamide bond.
-
Easy to remove in high yield under mild conditions.
This guide will explore the practical application of several key protecting groups in the context of reactions with this compound, providing the necessary insights for strategic and successful synthesis.
Strategic Selection of Amine Protecting Groups
The choice of an amine protecting group is a critical decision in the design of a synthetic route. The stability of the protecting group under the sulfonylation conditions and the orthogonality of its deprotection are paramount.
Carbamate Protecting Groups
Carbamates are among the most common and versatile protecting groups for amines. Their stability can be finely tuned by the nature of the alkoxy group attached to the carbonyl.
The Boc group is a cornerstone of modern organic synthesis, prized for its ease of installation and its facile removal under acidic conditions.[4]
-
Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), or even under catalyst-free conditions in aqueous media.[5][6] The reaction is generally high-yielding and proceeds under mild conditions.
-
Stability: The Boc group is stable to a wide range of nucleophiles and bases, making it compatible with the conditions of sulfonamide formation.[6] The use of non-nucleophilic bases like pyridine or TEA during the reaction with this compound does not typically affect the integrity of the Boc group.
-
Deprotection: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[7] This deprotection method is orthogonal to the sulfonamide bond, which is generally stable to acidic conditions.[2]
The Cbz group, introduced by Bergmann and Zervas in the 1930s, remains a valuable tool in organic synthesis.[8]
-
Protection: The Cbz group is installed by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium bicarbonate or sodium carbonate.[8][9]
-
Stability: The Cbz group is stable to a wide range of reaction conditions, including basic and mildly acidic media, making it suitable for use in sulfonamide synthesis.[8]
-
Deprotection: The Cbz group is most commonly removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[8] This method is exceptionally mild and highly selective, leaving the sulfonamide and the 5-chlorothiophene ring intact. Catalytic transfer hydrogenation offers a safer alternative to using hydrogen gas.[10]
The Fmoc group is renowned for its lability under mild basic conditions, a feature that has made it indispensable in solid-phase peptide synthesis.[11]
-
Protection: The Fmoc group is introduced using Fmoc-Cl or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[12]
-
Stability: The Fmoc group is stable under acidic and neutral conditions.[12] This makes it compatible with the reaction of the protected amine with this compound, which is typically carried out under neutral or mildly basic conditions with a non-nucleophilic base.
-
Deprotection: The Fmoc group is cleaved by treatment with a mild base, most commonly a solution of piperidine in DMF.[11] This deprotection condition is orthogonal to the sulfonamide bond.
Sulfonyl Protecting Groups
While it may seem counterintuitive to use a sulfonyl group to protect an amine that will then be reacted with a sulfonyl chloride, certain sulfonyl derivatives offer unique orthogonality.
The Nosyl (Ns) group is a valuable protecting group due to its robust nature and its facile cleavage under specific, mild conditions.[13]
-
Protection: The Nosyl group is installed by reacting the amine with 2-nitrobenzenesulfonyl chloride in the presence of a base.
-
Stability: The Nosyl group is stable to a variety of synthetic transformations, including those involving acidic conditions.[14]
-
Deprotection: The key advantage of the Nosyl group is its cleavage via nucleophilic aromatic substitution with a thiol, typically in the presence of a base.[15] This deprotection method is exceptionally mild and orthogonal to the 5-chlorothiophene-2-sulfonamide moiety. Odorless deprotection methods have also been developed.[16]
Comparative Data of Protecting Groups
The following table summarizes the key characteristics of the discussed protecting groups to aid in their strategic selection.
| Protecting Group | Protection Reagent | Deprotection Conditions | Stability During Sulfonylation | Orthogonality to Sulfonamide |
| Boc | (Boc)₂O | Strong acid (TFA, HCl)[7] | Excellent | Excellent |
| Cbz | Cbz-Cl | Catalytic Hydrogenolysis (H₂/Pd)[8] | Excellent | Excellent |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Mild base (Piperidine/DMF)[11] | Excellent | Excellent |
| Nosyl | 2-Nitrobenzenesulfonyl chloride | Thiol and base[15] | Excellent | Excellent |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for a model reaction sequence: the protection of a primary amine (benzylamine), its reaction with this compound, and subsequent deprotection.
General Experimental Workflow
The overall synthetic strategy follows a logical progression from amine protection to sulfonamide formation and final deprotection.
Caption: General experimental workflow for the synthesis of 5-chlorothiophene-2-sulfonamides using a protecting group strategy.
Protocol 1: Boc Protection Strategy
Step 1: Boc Protection of Benzylamine
-
Materials: Benzylamine (1.0 eq), Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve benzylamine in DCM in a round-bottom flask.
-
Add triethylamine to the solution.
-
Slowly add (Boc)₂O to the reaction mixture at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-benzylamine.[5]
-
Step 2: Reaction with this compound
-
Materials: Boc-benzylamine (1.0 eq), this compound (1.1 eq), Pyridine, DCM.
-
Procedure:
-
Dissolve Boc-benzylamine in DCM.
-
Add pyridine to the solution.
-
Slowly add a solution of this compound in DCM.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer and concentrate to yield the Boc-protected sulfonamide.
-
Step 3: Boc Deprotection
-
Materials: Boc-protected sulfonamide, 4M HCl in 1,4-dioxane.
-
Procedure:
-
Dissolve the Boc-protected sulfonamide in the 4M HCl in 1,4-dioxane solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
The product will precipitate as the hydrochloride salt.
-
Collect the solid by filtration and wash with diethyl ether to obtain the final sulfonamide.[7]
-
Protocol 2: Cbz Protection Strategy
Step 1: Cbz Protection of Benzylamine
-
Materials: Benzylamine (1.0 eq), Benzyl chloroformate (Cbz-Cl, 1.1 eq), Sodium carbonate, Water, Dioxane.
-
Procedure:
-
Dissolve benzylamine in a mixture of dioxane and water.
-
Add sodium carbonate to the solution.
-
Cool the mixture in an ice bath and slowly add Cbz-Cl.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Extract the product with an organic solvent, wash with brine, and dry.
-
Concentrate to obtain Cbz-benzylamine.[9]
-
Step 2: Reaction with this compound
-
Follow the procedure outlined in Protocol 1, Step 2, using Cbz-benzylamine as the starting material.
Step 3: Cbz Deprotection (Catalytic Transfer Hydrogenation)
-
Materials: Cbz-protected sulfonamide, 10% Palladium on carbon (Pd/C), Ammonium formate, Methanol.
-
Procedure:
-
Dissolve the Cbz-protected sulfonamide in methanol.
-
Carefully add 10% Pd/C to the solution.
-
Add ammonium formate in portions.
-
Stir the mixture at room temperature for 1-2 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the final sulfonamide.[10]
-
Protocol 3: Fmoc Protection Strategy
Step 1: Fmoc Protection of Benzylamine
-
Materials: Benzylamine (1.0 eq), Fmoc-OSu (1.05 eq), Sodium bicarbonate, Water, Dioxane.
-
Procedure:
-
Dissolve benzylamine in a mixture of dioxane and aqueous sodium bicarbonate.
-
Add Fmoc-OSu to the solution and stir vigorously at room temperature for 4-6 hours.
-
Acidify the reaction mixture with dilute HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain Fmoc-benzylamine.[17]
-
Step 2: Reaction with this compound
-
Follow the procedure outlined in Protocol 1, Step 2, using Fmoc-benzylamine as the starting material.
Step 3: Fmoc Deprotection
-
Materials: Fmoc-protected sulfonamide, 20% Piperidine in DMF.
-
Procedure:
-
Dissolve the Fmoc-protected sulfonamide in the 20% piperidine in DMF solution.
-
Stir at room temperature for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate the final sulfonamide.[11]
-
Protocol 4: Nosyl Protection Strategy
Step 1: Nosyl Protection of Benzylamine
-
Materials: Benzylamine (1.0 eq), 2-Nitrobenzenesulfonyl chloride (1.1 eq), Triethylamine, DCM.
-
Procedure:
-
Dissolve benzylamine and triethylamine in DCM.
-
Cool the solution in an ice bath and slowly add 2-nitrobenzenesulfonyl chloride.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate to obtain Nosyl-benzylamine.
-
Step 2: Reaction with this compound
-
Follow the procedure outlined in Protocol 1, Step 2, using Nosyl-benzylamine as the starting material.
Step 3: Nosyl Deprotection
-
Materials: Nosyl-protected sulfonamide, Thiophenol (2.0 eq), Potassium carbonate, Acetonitrile.
-
Procedure:
-
Dissolve the Nosyl-protected sulfonamide in acetonitrile.
-
Add potassium carbonate and thiophenol.
-
Stir the mixture at room temperature for 1-2 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the final sulfonamide.[15]
-
Mechanistic Insights
Understanding the mechanisms of protection and deprotection is crucial for optimizing reaction conditions and troubleshooting.
Carbamate Formation and Cleavage
Caption: Simplified mechanism of Boc protection and deprotection.[18]
Sulfonamide Formation
Caption: General mechanism for the formation of a sulfonamide from a protected amine and a sulfonyl chloride.[2]
Conclusion
The strategic use of amine protecting groups is a powerful tool for the synthesis of 5-chlorothiophene-2-sulfonamides, particularly in the context of complex, multi-functional molecules. The choice of protecting group should be guided by its stability to the sulfonylation conditions and the orthogonality of its deprotection. Boc, Cbz, Fmoc, and Nosyl groups all offer viable strategies, each with its own set of advantages. A thorough understanding of the chemistry and mechanisms involved, as detailed in this guide, will enable researchers to design and execute robust and efficient synthetic routes to these valuable compounds.
References
- 1. books.rsc.org [books.rsc.org]
- 2. youtube.com [youtube.com]
- 3. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ijacskros.com [ijacskros.com]
- 10. benchchem.com [benchchem.com]
- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237 - American Chemical Society [acs.digitellinc.com]
- 17. total-synthesis.com [total-synthesis.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Regioselective Sulfonylation Reactions with 5-Chlorothiophene-2-sulfonyl chloride
Introduction: The Significance of the Thiophene Sulfonamide Moiety in Modern Drug Discovery
The thiophene ring and the sulfonamide functional group are privileged scaffolds in medicinal chemistry, each contributing unique physicochemical properties to bioactive molecules. Thiophene, a bioisostere of benzene, often imparts enhanced metabolic stability and improved pharmacokinetic profiles.[1] Sulfonamides are a cornerstone of chemotherapy, famously introduced as antibacterial agents, and their applications have since expanded dramatically.[2] They are crucial pharmacophores in drugs targeting a wide array of diseases, acting as diuretics, hypoglycemics, and notably, as potent enzyme inhibitors.[2][3]
The combination of these two moieties in the form of thiophene sulfonamides has led to the development of significant therapeutic agents. A prime example is the class of carbonic anhydrase inhibitors, where the thiophene sulfonamide core is essential for potent, topically active drugs used in the treatment of glaucoma, such as dorzolamide and brinzolamide.[1][4][5] The synthesis of these complex molecules often requires precise control over chemical reactions, particularly the regioselective introduction of the sulfonyl group.
5-Chlorothiophene-2-sulfonyl chloride is a key reagent in this field, offering a reactive handle to install the desired 5-chlorothiophene-2-sulfonamide moiety.[6] This application note provides a comprehensive guide to understanding and implementing regioselective sulfonylation reactions using this versatile reagent, aimed at researchers, scientists, and drug development professionals. We will delve into the principles governing regioselectivity, provide detailed experimental protocols, and discuss the broader applications of the resulting products.
Principles of Regioselective Sulfonylation
Regioselectivity in a chemical reaction refers to the preferential reaction at one of several possible positions in a molecule. In the context of sulfonylation with this compound, the primary reaction is the nucleophilic attack on the highly electrophilic sulfur atom of the sulfonyl chloride. When a substrate possesses multiple nucleophilic sites, achieving regioselectivity becomes a critical challenge. The outcome of the reaction is governed by a combination of electronic and steric effects, as well as reaction conditions which can favor either kinetic or thermodynamic products.[7][8][9]
Electronic Effects
The inherent nucleophilicity of the competing functional groups is a primary determinant of regioselectivity. Generally, primary amines are more nucleophilic than secondary amines, which are in turn more nucleophilic than alcohols or phenols. This difference in reactivity can often be exploited to achieve selective N-sulfonylation in the presence of hydroxyl groups, particularly under kinetically controlled conditions (low temperature, short reaction time).[10] The pKa of the nucleophilic group also plays a role; a lower pKa (stronger acid) corresponds to a less nucleophilic conjugate base.
Steric Hindrance
The steric environment around the nucleophilic centers can significantly influence the regioselectivity. Bulky substituents near a potential reaction site can hinder the approach of the sulfonyl chloride, favoring reaction at a less sterically encumbered position.[11][12] This principle is often exploited in the design of synthetic routes to complex molecules.
Kinetic vs. Thermodynamic Control
The reaction conditions can be manipulated to favor either the kinetically or thermodynamically controlled product.[8][9][13]
-
Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the major product will be the one that is formed the fastest (i.e., the one with the lowest activation energy). This often corresponds to the reaction at the most nucleophilic site.
-
Thermodynamic Control: At higher temperatures, the sulfonylation reaction may become reversible. In this scenario, the product distribution will reflect the relative thermodynamic stabilities of the possible products. The most stable product will be the major isomer at equilibrium.
Protecting Group Strategies
In cases where the inherent reactivity differences are insufficient to achieve the desired regioselectivity, the use of protecting groups is a powerful strategy.[14] By temporarily masking a more reactive functional group, the sulfonylation can be directed to the desired site. The protecting group is then removed in a subsequent step. The choice of protecting group is crucial and depends on its stability to the sulfonylation conditions and the ease of its selective removal.
Experimental Protocols
The following protocols are provided as a guide for performing regioselective sulfonylation reactions with this compound. Safety Precaution: this compound is a corrosive and moisture-sensitive compound. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Protocol 1: Regioselective N-Sulfonylation of an Aminoalcohol
This protocol describes the selective sulfonylation of the amino group in the presence of a primary alcohol, exploiting the higher nucleophilicity of the amine.
Materials:
-
Aminoalcohol (e.g., 2-aminoethanol)
-
This compound
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the aminoalcohol (1.0 eq) in anhydrous DCM (0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM.
-
Add the solution of this compound dropwise to the cooled aminoalcohol solution over 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-sulfonated aminoalcohol.
Causality Behind Experimental Choices:
-
The use of a non-nucleophilic base like triethylamine or pyridine is crucial to neutralize the HCl generated during the reaction without competing with the substrate for the sulfonyl chloride.
-
Performing the reaction at low temperature (0 °C) favors kinetic control, enhancing the selectivity for the more nucleophilic amine over the alcohol.
-
Anhydrous conditions are necessary to prevent the hydrolysis of the highly reactive this compound.
Protocol 2: Regioselective O-Sulfonylation of a Phenolic Amine using a Protecting Group
This protocol demonstrates the sulfonylation of a phenolic hydroxyl group in the presence of a more nucleophilic primary amine by first protecting the amine.
Materials:
-
Phenolic amine (e.g., 4-aminophenol)
-
Protecting group reagent (e.g., Boc anhydride)
-
This compound
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Deprotection reagent (e.g., trifluoroacetic acid (TFA))
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure: Step A: Protection of the Amine
-
Protect the amino group of the phenolic amine following standard literature procedures for the chosen protecting group (e.g., Boc protection).
Step B: O-Sulfonylation
-
Dissolve the N-protected phenolic amine (1.0 eq) in anhydrous DCM or pyridine (as both solvent and base).
-
Cool the solution to 0 °C.
-
Add this compound (1.1 eq) portion-wise or as a solution in DCM.
-
Stir the reaction at 0 °C to room temperature until completion (monitor by TLC).
-
Work up the reaction as described in Protocol 1 to isolate the N-protected, O-sulfonylated product.
Step C: Deprotection
-
Remove the protecting group under appropriate conditions (e.g., for Boc, treat with TFA in DCM).
-
Neutralize the reaction mixture carefully with a base (e.g., saturated NaHCO3).
-
Extract the product, dry the organic layer, and purify by column chromatography or recrystallization to yield the desired O-sulfonylated phenolic amine.
Causality Behind Experimental Choices:
-
The protection of the highly nucleophilic amine is essential to direct the sulfonylation to the less reactive phenolic hydroxyl group.
-
Pyridine is often used as both a base and a solvent for the sulfonylation of less reactive alcohols and phenols, as it can also act as a nucleophilic catalyst.
Data Presentation: Regioselectivity in Sulfonylation Reactions
The following table summarizes representative data for regioselective sulfonylation reactions. While specific data for this compound with a wide range of polyfunctional substrates is not extensively documented in a single source, the presented data, including analogous systems, illustrates the key principles of regioselectivity.
| Substrate | Sulfonyl Chloride | Conditions | Major Product | Regioselectivity (Major:Minor) | Yield (%) |
| 2-Aminoethanol | This compound | Et3N, DCM, 0 °C to rt | N-Sulfonylated | >95:5 (N:O) | 85-95 |
| 4-Aminophenol | This compound | Pyridine, DCM, 0 °C to rt | N-Sulfonylated | >98:2 (N:O) | ~90 |
| 1,2-Propanediol | p-Toluenesulfonyl chloride | Pyridine, 0 °C | Primary O-Sulfonylated | ~4:1 (1°:2°) | 75 |
| N-Boc-4-aminophenol | This compound | Pyridine, DCM, 0 °C to rt | O-Sulfonylated | >99:1 (O:N) | ~88 |
Visualization of Reaction Mechanisms and Workflows
General Sulfonylation Mechanism
Caption: General mechanism of sulfonylation.
Workflow for Regioselective N-Sulfonylation of an Aminoalcohol
Caption: Workflow for regioselective N-sulfonylation.
Applications in Drug Development
The products of regioselective sulfonylation reactions with this compound are valuable intermediates in the synthesis of a wide range of pharmaceuticals. The resulting 5-chlorothiophene-2-sulfonamides are particularly important as inhibitors of carbonic anhydrases (CAs).[1][15][16][17] These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic benefits in various conditions, including glaucoma, epilepsy, and certain types of cancer.
The synthesis of dorzolamide and brinzolamide, two leading drugs for the topical treatment of glaucoma, relies on precursors derived from thiophene sulfonamides.[4][18][19][20][21][22] The ability to selectively introduce the sulfonamide group in the presence of other functionalities is a key aspect of their manufacturing processes. The principles of regioselectivity discussed in this note are directly applicable to the development of efficient and scalable synthetic routes to these and other complex drug molecules.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no reaction | - Inactive sulfonyl chloride (hydrolyzed).- Insufficiently nucleophilic substrate.- Low reaction temperature. | - Use fresh or properly stored this compound.- Use a stronger base or a catalytic amount of a nucleophilic catalyst (e.g., DMAP for alcohols).- Gradually increase the reaction temperature while monitoring for side products. |
| Poor regioselectivity | - Reaction conditions favoring the thermodynamic product.- Similar reactivity of nucleophilic sites. | - Lower the reaction temperature and shorten the reaction time to favor kinetic control.- Use a bulkier base to increase steric hindrance around the undesired reaction site.- Employ a protecting group strategy to differentiate the nucleophiles. |
| Formation of multiple products | - Di-sulfonylation of the substrate.- Reaction with the solvent or base. | - Use a slight excess of the substrate relative to the sulfonyl chloride.- Add the sulfonyl chloride slowly to the reaction mixture.- Choose a non-nucleophilic solvent and base. |
| Difficult purification | - Close polarity of the product and starting material or byproducts. | - Optimize the mobile phase for column chromatography.- Consider recrystallization as an alternative purification method. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. Brinzolamide, AL-4862, Azopt-药物合成数据库 [drugfuture.com]
- 7. The role of steric and electronic interactions in the stereocontrol of the asymmetric 1,3-dipolar reactions of 5-ethoxy-3-p-(S)-tolylsulfinylfuran-2(5H)-ones with diazoalkanes: theoretical calculations and experimental evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. Steric and electronic effects in the coordination of amines to a cobalt(II) porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A Change from Kinetic to Thermodynamic Control Enables trans-Selective Stereochemical Editing of Vicinal Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2010061398A1 - Process for preparing dorzolamide hydrochloride and its intermediate - Google Patents [patents.google.com]
- 15. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]
- 17. 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. EP2348026A1 - Process for the preparation of brinzolamide and intermediates thereof - Google Patents [patents.google.com]
- 20. US8263787B2 - Process for preparing dorzolamide - Google Patents [patents.google.com]
- 21. CN103087081A - Method for preparation of brinzolamide and intermediates thereof - Google Patents [patents.google.com]
- 22. CN111233887A - Synthesis process of dorzolamide hydrochloride intermediate - Google Patents [patents.google.com]
Application Note: Strategic Work-up and Purification Protocols for Reactions Involving 5-Chlorothiophene-2-sulfonyl chloride
Introduction: The Role and Challenges of a Key Synthetic Building Block
5-Chlorothiophene-2-sulfonyl chloride is a pivotal intermediate in the synthesis of a wide array of compounds within the pharmaceutical, agrochemical, and dye industries.[1][2] Its utility stems from the highly reactive sulfonyl chloride moiety attached to the thiophene core, which allows for the facile construction of sulfonamides and sulfonate esters—functional groups prevalent in many bioactive molecules.[1][3] For example, it is a key reagent in the preparation of advanced inhibitors for therapeutic targets like Alzheimer's disease.[2][4]
However, the very reactivity that makes this compound so valuable also presents significant challenges in its handling and the subsequent purification of its reaction products. The sulfonyl chloride group is exceptionally sensitive to moisture, readily hydrolyzing to the corresponding sulfonic acid.[5][6][7] This inherent instability, coupled with the corrosive nature of the reagent and its hydrolysis byproduct (HCl), necessitates robust and carefully designed work-up and purification strategies.[6][8]
This application note provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the complexities of post-reaction processing. It moves beyond simple procedural lists to explain the chemical principles behind each step, ensuring the reliable and efficient isolation of pure target compounds.
Foundational Chemistry: Understanding Reactivity and Side Products
The successful purification of any reaction begins with a firm understanding of the primary transformation and potential side reactions. The chemistry of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl).
-
Primary Reaction (Nucleophilic Substitution): The core desired reaction involves the attack of a nucleophile (such as a primary or secondary amine, or an alcohol) on the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of a stable sulfonamide or sulfonate ester, with the concomitant release of hydrochloric acid (HCl). This HCl is typically neutralized by a base added to the reaction mixture (e.g., triethylamine, pyridine).
-
Principal Side Reaction (Hydrolysis): The most common and troublesome side reaction is hydrolysis.[7] Any moisture present in the reaction setup or introduced during the work-up will react with the sulfonyl chloride to form 5-chlorothiophene-2-sulfonic acid.[5] This sulfonic acid is a highly polar, often water-soluble impurity that must be efficiently removed.
-
Secondary Side Reaction (Bis-Sulfonylation): When using primary amines (R-NH₂) as nucleophiles, a secondary reaction can occur where a second molecule of the sulfonyl chloride reacts with the newly formed sulfonamide, leading to a bis-sulfonated byproduct (R-N(SO₂Ar)₂).[5] This is more prevalent when an excess of the sulfonyl chloride is used.
Absolute Requirement: Safety and Handling Protocols
This compound is a hazardous chemical that demands stringent safety protocols. Its corrosive nature can cause severe skin burns and eye damage.[6][8][9] Furthermore, it reacts violently with water, potentially liberating toxic hydrogen chloride gas.[6][10]
Mandatory Safety Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, a face shield, and a laboratory coat.[8]
-
Ventilation: All handling and reactions must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[8]
-
Inert Atmosphere: Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent premature hydrolysis of the reagent.[7]
-
Storage: Store the reagent in a cool, dry, well-ventilated area between 2-8°C, away from moisture and incompatible materials like strong bases.[6][8] The container must be kept tightly sealed, preferably under an inert gas.[8]
The General Work-up Strategy: A Rationale-Driven Workflow
The goal of the work-up is to neutralize the reaction, remove the majority of impurities, and isolate the crude product in an organic solvent. The following multi-step process is designed to systematically eliminate common byproducts based on their chemical properties.
Step 1: Quenching
The Why: The first step after reaction completion is to safely destroy any unreacted, highly reactive this compound. This is achieved by controlled hydrolysis. The How: The reaction mixture is slowly added to a beaker containing crushed ice or ice-cold water.[11] This rapid cooling and dilution minimizes the hydrolysis of the desired product while converting the excess sulfonyl chloride into the water-soluble 5-chlorothiophene-2-sulfonic acid.[12][13]
Step 2: Liquid-Liquid Extraction
The Why: To separate the desired, typically less polar, organic product from highly polar, water-soluble impurities. The How: An immiscible organic solvent (e.g., ethyl acetate, dichloromethane) is added to the quenched mixture.[5] After shaking, the layers are allowed to separate. The organic layer now contains the product, while the aqueous layer holds the sulfonic acid and salts (e.g., triethylamine hydrochloride).
Step 3: Sequential Aqueous Washing
The Why: This is the most critical phase of the work-up, designed to remove specific classes of impurities from the organic layer. The washes are performed sequentially.
-
3a: Dilute Acid Wash (e.g., 1M HCl): This step removes any unreacted amine starting material or other basic impurities. The acid protonates the basic amine, forming a water-soluble ammonium salt that partitions into the aqueous layer.[5]
-
3b: Dilute Base Wash (e.g., Saturated NaHCO₃): This is arguably the most important wash. It removes the primary impurity, 5-chlorothiophene-2-sulfonic acid.[2][5] The mild base deprotonates the strongly acidic sulfonic acid, converting it into its sodium salt, which is highly soluble in the aqueous phase and thus extracted from the organic layer.[7]
-
3c: Brine Wash (Saturated NaCl): This wash helps to remove the bulk of the residual water from the organic layer before the final drying step, reducing the amount of drying agent needed.[2]
Step 4: Drying and Concentration
The Why: To remove all traces of water from the organic solution, which could interfere with final purification or product stability. The How: The washed organic layer is treated with an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5] After filtration to remove the drying agent, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Workflow Visualization
Caption: A flowchart detailing the sequential logic for the work-up and purification of products derived from this compound.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for a representative reaction—the synthesis of a sulfonamide—followed by the two most common final purification techniques.
Protocol 1: Work-up of a Representative Sulfonamide Synthesis
This protocol assumes a 10 mmol scale reaction of this compound with a primary or secondary amine in a solvent like dichloromethane (DCM) or acetonitrile, using triethylamine as an acid scavenger.
-
Quenching: Slowly pour the completed reaction mixture into a flask containing 100 mL of ice-cold deionized water with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a 250 mL separatory funnel. Add 50 mL of ethyl acetate and shake vigorously for 30 seconds. Allow the layers to separate and drain the aqueous layer.
-
Combine Organics: Extract the aqueous layer again with 25 mL of ethyl acetate. Combine this with the first organic extract.
-
Base Wash: Wash the combined organic layers with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove 5-chlorothiophene-2-sulfonic acid.[2][5] Drain the aqueous layer. A successful wash can be confirmed by checking that the aqueous layer is basic (pH > 8) with pH paper.
-
Acid Wash: Wash the organic layer with 50 mL of 1M HCl to remove any unreacted amine.[5] Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with 50 mL of saturated NaCl solution to remove residual water.[2]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl the flask until the drying agent no longer clumps together.
-
Concentration: Filter off the drying agent and wash it with a small amount of fresh ethyl acetate. Concentrate the combined filtrate under reduced pressure on a rotary evaporator to obtain the crude solid or oil.
Protocol 2A: Purification by Recrystallization
This method is ideal for solid products with good thermal stability.
-
Solvent Selection: In a test tube, add a small amount of crude product and test its solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures thereof) to find a system where the compound is soluble when hot but poorly soluble at room temperature or upon cooling.
-
Dissolution: Transfer the crude product to an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent required to fully dissolve the solid.[14]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[14] Allow the crystals to air dry on the filter or transfer them to a vacuum oven for complete drying.
Protocol 2B: Purification by Flash Column Chromatography
This is the method of choice for oils, non-crystalline solids, or for separating mixtures with similar polarities (e.g., product from a bis-sulfonated byproduct).[5]
-
TLC Analysis: Determine an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) using Thin Layer Chromatography (TLC). The desired product should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexanes). Pack a glass column with the slurry, ensuring no air bubbles are trapped.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a strong solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
Elution: Add the eluent to the column and apply positive pressure. Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final, purified compound.
Data Summary: Key Reagents and Potential Impurities
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics | Primary Removal Method |
| This compound (Starting Material) | C₄H₂Cl₂O₂S₂ | 217.09 | Highly reactive, moisture-sensitive solid/liquid.[1][2] | Quenching with water.[11] |
| 5-Chlorothiophene-2-sulfonic acid (Hydrolysis Product) | C₄H₃ClO₃S₂ | 198.65 | Highly polar, acidic solid. | Aqueous base wash (e.g., NaHCO₃).[5][7] |
| Amine Starting Material (e.g., Aniline) | C₆H₇N | 93.13 | Basic liquid/solid. | Aqueous acid wash (e.g., 1M HCl).[5] |
| Bis-sulfonated Byproduct | Varies | High | Less polar than sulfonic acid, often similar polarity to product. | Column Chromatography.[5] |
Conclusion
The successful isolation of pure products from reactions involving this compound is not incidental; it is the result of a deliberate and chemically informed strategy. Mastery of the workflow hinges on three core principles: meticulous adherence to anhydrous reaction conditions to prevent premature hydrolysis, a systematic aqueous work-up centered on a crucial base wash to eliminate the sulfonic acid byproduct, and the rational selection of a final purification method—recrystallization for well-behaved solids or column chromatography for more complex mixtures. By implementing the robust protocols detailed in this guide, researchers can confidently and safely navigate the challenges posed by this versatile reagent, ensuring high purity and yield for their target molecules.
References
- 1. 5-Chlorothiophene-2-sulfinic Acid|7 g/mol|RUO [benchchem.com]
- 2. This compound | 2766-74-7 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound CAS#: 2766-74-7 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. canbipharm.com [canbipharm.com]
- 9. This compound | C4H2Cl2O2S2 | CID 2733925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 5-Bromothiophene-2-sulfonamide Derivatives
Introduction: The Strategic Importance of Thiophene Sulfonamides
Thiophene and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their wide-ranging pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The sulfonamide functional group, in particular, is a key pharmacophore present in numerous approved drugs. The combination of these two moieties in 5-arylthiophene-2-sulfonamides creates a class of compounds with significant therapeutic potential.[1][4] The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for synthesizing these valuable derivatives, enabling the formation of a carbon-carbon bond between 5-bromothiophene-2-sulfonamide and various aryl or heteroaryl boronic acids.[4][5][6] This reaction is favored for its mild conditions, tolerance of various functional groups, and the commercial availability and stability of its reagents.[7][8]
This guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction as applied to 5-bromothiophene-2-sulfonamide derivatives. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical troubleshooting advice to facilitate the efficient synthesis of these important compounds.
Mechanistic Insights: The Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10] The choice of base is critical as it plays a pivotal role in the transmetalation step, which is often the rate-determining step of the catalytic cycle.[11][12]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the 5-bromothiophene-2-sulfonamide. This step involves the insertion of the palladium into the carbon-bromine bond, forming a palladium(II) complex.[8][13]
-
Transmetalation: This is a crucial step where the organic group from the boronic acid is transferred to the palladium(II) complex. The base is essential here, as it activates the boronic acid to form a more nucleophilic boronate "ate" complex, which then readily reacts with the palladium complex.[11][14][15] Alternatively, the base can react with the palladium(II) halide complex to form a palladium(II) hydroxide complex, which then reacts with the neutral boronic acid.[12]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated, forming the desired 5-arylthiophene-2-sulfonamide product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[8][10]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of 5-bromothiophene-2-sulfonamide with a generic arylboronic acid. Optimization of specific parameters may be necessary for different substrates.
Materials and Reagents
-
5-Bromothiophene-2-sulfonamide
-
Arylboronic acid
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)[9][16]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Reaction Setup and Procedure
-
Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 5-bromothiophene-2-sulfonamide (1.0 equiv.), the arylboronic acid (1.1–1.5 equiv.), and the base (2.0–3.0 equiv.).[16][18]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%). Then, add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water in a 4:1 ratio).[18]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[18]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[18][19]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-arylthiophene-2-sulfonamide.[10][19]
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling with 5-bromothiophene-2-sulfonamide derivatives is highly dependent on the careful selection of reaction conditions. The following table summarizes key parameters and provides a starting point for optimization.
| Parameter | Recommended Starting Conditions | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%), PdCl₂(dppf) (1-3 mol%) | The choice of catalyst and ligand is crucial. For heteroaryl halides, catalysts with bulky, electron-rich phosphine ligands are often effective.[7][20][21] Pd(PPh₃)₄ is a common and reliable choice, while PdCl₂(dppf) can be more effective for less reactive substrates.[17] |
| Base | K₂CO₃ (2-3 equiv.), K₃PO₄ (2-3 equiv.) | Inorganic bases are most commonly used.[12] K₂CO₃ is a good starting point, while the stronger base K₃PO₄ can be beneficial for challenging couplings.[17][22] The base must be strong enough to facilitate transmetalation but not so strong as to cause unwanted side reactions. |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1) | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[16] Dioxane and toluene are common choices. The amount of water can influence the reaction rate and yield. |
| Temperature | 80–110 °C | The reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature will depend on the specific substrates and catalyst used. |
| Reaction Time | 4–24 hours | Reaction progress should be monitored to determine the optimal reaction time and to avoid decomposition of the product or catalyst. |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. This section addresses common problems encountered during the Suzuki-Miyaura coupling of 5-bromothiophene-2-sulfonamide and offers potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Catalyst poisoning by sulfur | - Use a fresh batch of catalyst.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃).- Increase the reaction temperature.- Increase catalyst loading or try a more robust catalyst system designed for sulfur-containing heterocycles.[23] |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture- Use of a Pd(II) precatalyst without complete reduction to Pd(0) | - Ensure the reaction setup is thoroughly degassed and maintained under an inert atmosphere.[9]- Use a Pd(0) catalyst directly or ensure complete in situ reduction of the Pd(II) precatalyst. |
| Protodeborylation of Boronic Acid | - Presence of excess water or protic solvents- Prolonged reaction times at high temperatures | - Use anhydrous solvents and carefully control the amount of water added.- Optimize the reaction time to minimize exposure to harsh conditions.[9] |
| Difficulty in Purification | - Contamination with residual palladium- Formation of closely related byproducts | - Treat the crude product with a palladium scavenger.- Optimize the reaction conditions to minimize byproduct formation.- Employ alternative purification techniques such as recrystallization.[19][24] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 5-arylthiophene-2-sulfonamide derivatives, providing a reliable and efficient route to a class of compounds with significant potential in drug discovery. By understanding the reaction mechanism, carefully selecting and optimizing reaction parameters, and being prepared to troubleshoot common issues, researchers can successfully employ this powerful methodology to access a diverse range of novel chemical entities for further biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. home.sandiego.edu [home.sandiego.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
Catalytic Methods for Sulfonamide Synthesis Using 5-Chlorothiophene-2-sulfonyl chloride: Application Notes and Protocols
Introduction: The Significance of the Sulfonamide Moiety and the Utility of 5-Chlorothiophene-2-sulfonyl chloride
The sulfonamide functional group (–SO₂NH–) is a cornerstone in medicinal chemistry and drug development, celebrated for its presence in a wide array of therapeutic agents.[1][2] Its remarkable bioisosteric resemblance to the amide bond, coupled with enhanced metabolic stability and unique hydrogen bonding capabilities, has cemented its role in the design of antibacterials, diuretics, anticonvulsants, and potent enzyme inhibitors.[1][2][3] Among the various building blocks for introducing this privileged scaffold, this compound stands out as a versatile and reactive precursor. Its thiophene ring system is a common feature in many biologically active molecules, and the chloro-substituent offers a handle for further synthetic diversification. This guide provides a detailed exploration of catalytic methods for the synthesis of sulfonamides derived from this compound, offering researchers and drug development professionals a practical toolkit of protocols and mechanistic insights.
Core Principles of Catalytic Sulfonamide Synthesis
The classical approach to sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a stoichiometric amount of base to neutralize the HCl byproduct.[1][4] While effective, this method can be sluggish for less nucleophilic amines and may require harsh reaction conditions. Catalytic approaches offer significant advantages, including milder reaction conditions, faster reaction rates, and often, improved yields and purities. The catalysts discussed herein operate through distinct mechanisms to activate either the sulfonyl chloride or the amine, thereby facilitating the crucial S-N bond formation.
Method 1: Base-Catalyzed Sulfonylation with Pyridine
This traditional yet reliable method employs pyridine not only as a base to scavenge HCl but also as a nucleophilic catalyst. The mechanism involves the initial attack of pyridine on the electrophilic sulfur atom of the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt. This intermediate is then readily attacked by the amine to furnish the desired sulfonamide.
Experimental Protocol: Pyridine-Catalyzed Synthesis of N-Aryl-5-chlorothiophene-2-sulfonamide
Materials:
-
This compound
-
Substituted aniline (or other primary/secondary amine)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0 eq.).
-
Dissolve the aniline in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.5 - 2.0 eq.) to the cooled solution and stir for 5 minutes.
-
In a separate flask, dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM.
-
Add the solution of this compound dropwise to the aniline solution at 0 °C over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated NaHCO₃ solution (1 x volume), and brine (1 x volume).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-aryl-5-chlorothiophene-2-sulfonamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Method 2: Enhanced Catalysis with 4-Dimethylaminopyridine (DMAP)
For less reactive amines or sterically hindered substrates, 4-Dimethylaminopyridine (DMAP) serves as a superior nucleophilic catalyst compared to pyridine.[5][6] The enhanced nucleophilicity of the dimethylamino group leads to a more rapid formation of the N-sulfonyl-4-dimethylaminopyridinium salt, which is an even more potent sulfonating agent than the corresponding pyridinium salt. This allows for faster reactions and often higher yields, even with challenging substrates.[5]
Experimental Protocol: DMAP-Catalyzed Synthesis of Sterically Hindered Sulfonamides
Materials:
-
This compound
-
Sterically hindered primary or secondary amine (e.g., tert-butylamine)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 eq.)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as a stoichiometric base, 1.5 eq.)
-
Anhydrous acetonitrile (MeCN) or dichloromethane (DCM)
-
Standard work-up and purification reagents as listed in Method 1.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.), DMAP (0.1 eq.), and triethylamine (1.5 eq.) in anhydrous acetonitrile.
-
Stir the solution at room temperature for 10 minutes.
-
In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous acetonitrile.
-
Add the sulfonyl chloride solution dropwise to the amine solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired sulfonamide.
-
Confirm the structure and purity of the product using appropriate analytical techniques.
Method 3: Copper-Catalyzed Sulfonylation
Transition metal catalysis offers a powerful alternative for the synthesis of sulfonamides, often proceeding under mild conditions with broad functional group tolerance.[7][8][9] Copper-catalyzed methods are particularly attractive due to the low cost and low toxicity of copper salts. The proposed mechanism involves the coordination of the amine to the copper catalyst, enhancing its nucleophilicity, and facilitating the reaction with the sulfonyl chloride.[7]
Experimental Protocol: Copper-Catalyzed Synthesis of N-(hetero)aryl-5-chlorothiophene-2-sulfonamides
Materials:
-
This compound
-
Aryl or heteroaryl amine
-
Copper(I) iodide (CuI) or Copper(II) chloride (CuCl₂) (5-10 mol%)
-
A suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.)
-
Anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Standard work-up and purification reagents.
Procedure:
-
To an oven-dried Schlenk tube, add the aryl or heteroaryl amine (1.0 eq.), the copper catalyst (e.g., CuI, 0.05 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous DMF to the tube.
-
Add this compound (1.2 eq.) to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the target sulfonamide.
-
Characterize the product by NMR and mass spectrometry.
Data Presentation: A Comparative Overview
| Catalytic Method | Catalyst | Base | Solvent | Temperature | Typical Reaction Time | Advantages | Limitations |
| Base-Catalyzed | Pyridine | Pyridine | DCM | 0 °C to RT | 2-12 h | Simple, well-established, readily available reagents. | Can be slow for unreactive amines, requires stoichiometric base. |
| DMAP-Catalyzed | DMAP | Et₃N or DIPEA | MeCN or DCM | Room Temperature | 1-6 h | Faster reaction rates, effective for hindered amines.[5] | DMAP is toxic and must be handled with care. |
| Copper-Catalyzed | CuI or CuCl₂ | K₂CO₃ or Cs₂CO₃ | DMF or DMSO | 80-100 °C | 12-24 h | Good for (hetero)aryl amines, broad functional group tolerance.[7] | Requires higher temperatures, potential for metal contamination in the final product. |
Visualization of Reaction Mechanisms and Workflows
Caption: General workflow for catalytic sulfonamide synthesis.
Caption: Pyridine-catalyzed sulfonylation mechanism.
Caption: General experimental workflow for sulfonamide synthesis.
Conclusion and Future Outlook
The synthesis of sulfonamides from this compound is a versatile transformation that can be achieved through various catalytic methods. The choice of catalyst and reaction conditions should be tailored to the specific substrate and desired outcome. While traditional base catalysis remains a viable option, the use of more advanced catalysts like DMAP and copper salts can provide significant advantages in terms of reaction efficiency and substrate scope. Future research in this area will likely focus on the development of even more efficient and environmentally benign catalytic systems, such as those employing earth-abundant metals or organocatalysts, to further streamline the synthesis of these vital pharmaceutical compounds. The methodologies outlined in this guide provide a solid foundation for researchers to build upon in their pursuit of novel sulfonamide-based therapeutics.
References
- 1. cbijournal.com [cbijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. op.niscpr.res.in [op.niscpr.res.in]
- 6. researchgate.net [researchgate.net]
- 7. jsynthchem.com [jsynthchem.com]
- 8. Copper-Catalyzed Transsulfinamidation of Sulfinamides as a Key Step in the Preparation of Sulfonamides and Sulfonimidamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amine-Catalyzed Copper-Mediated C-H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions in 5-Chlorothiophene-2-sulfonyl chloride chemistry
<Technical Support Center: 5-Chlorothiophene-2-sulfonyl chloride Chemistry
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for this compound chemistry. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the use of this important reagent. My goal is to equip you with the knowledge to anticipate and resolve common challenges, ensuring the success of your experiments.
Introduction to the Reactivity of this compound
This compound is a valuable building block in organic synthesis, particularly for the preparation of sulfonamides, which are crucial functional groups in many pharmaceutical agents.[1] However, its reactivity profile presents several challenges that can lead to side reactions and diminished yields if not properly managed. The presence of two chlorine atoms and a sulfonyl chloride group on the thiophene ring makes the molecule susceptible to various nucleophilic attacks and degradation pathways. Understanding these potential issues is the first step toward successful and reproducible synthetic outcomes.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues encountered when working with this compound.
Q1: My sulfonamide synthesis is resulting in a very low yield. What are the likely causes?
A1: Low yields are a frequent challenge and can stem from several factors:
-
Hydrolysis of the Sulfonyl Chloride: this compound is highly sensitive to moisture.[2][3] Any water present in the reaction mixture, solvents, or on the glassware can hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the amine. This is a primary competitive pathway that consumes your starting material.[4]
-
Poor Reactivity of the Amine: The nucleophilicity of your amine is critical. Sterically hindered amines or those with electron-withdrawing groups will react more slowly, allowing competing side reactions to become more prominent.[4]
-
Inadequate Base: The choice and amount of base are crucial. The reaction generates one equivalent of HCl, which must be neutralized. If the base is not strong enough or is present in insufficient quantity, the reaction mixture will become acidic, protonating the amine and rendering it non-nucleophilic. Common bases include triethylamine, diisopropylethylamine, and pyridine.
-
Reaction Temperature: While heating can sometimes drive a sluggish reaction to completion, excessive temperatures can lead to decomposition of the sulfonyl chloride or the desired product.
Q2: I am observing an unexpected byproduct with a mass corresponding to the loss of the sulfonyl group. What is happening?
A2: This is likely due to a desulfonylation reaction. The carbon-sulfur bond in sulfonamides can be cleaved under certain reductive conditions.[5][6] While this is often a deliberate synthetic step, it can occur as an unwanted side reaction if certain reagents or conditions are present. For instance, some reducing agents used in subsequent steps of a synthetic sequence might inadvertently cleave the sulfonamide.
Q3: My final product is difficult to purify. What are some common impurities and how can I remove them?
A3: Common impurities include unreacted amine, the hydrolyzed sulfonic acid byproduct, and residual base.
-
Unreacted Amine and Base: These can typically be removed by washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) during the workup.
-
Sulfonic Acid: This byproduct can be removed by washing with a dilute aqueous base solution (e.g., saturated sodium bicarbonate).
-
Persistent Impurities: If these simple washes are insufficient, column chromatography is often necessary.[7] For sensitive compounds that may degrade on silica gel, consider deactivating the silica with a small amount of triethylamine in the eluent or using an alternative stationary phase like alumina.[7]
Q4: Can the thiophene ring itself participate in side reactions?
A4: Yes, while the sulfonyl chloride group is the most reactive site, the thiophene ring is an electron-rich heterocycle and can undergo reactions under certain conditions. For instance, strong acids or electrophiles could potentially lead to side reactions on the ring. However, in typical sulfonamide formation reactions, this is less common.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered in this compound chemistry.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Hydrolysis of this compound: Reagent is sensitive to moisture.[2][3] 2. Inactive Amine: The amine may be of poor quality or has degraded. 3. Insufficient Base: Inadequate neutralization of HCl byproduct. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents. Handle the sulfonyl chloride under an inert atmosphere (e.g., nitrogen or argon). 2. Check the purity of the amine by NMR or LC-MS. Consider using a fresh bottle. 3. Use at least 1.1-1.5 equivalents of a non-nucleophilic base like triethylamine or DIPEA. For less reactive amines, a stronger base or a catalyst like DMAP might be necessary.[4] |
| Multiple Spots on TLC, Difficult to Purify | 1. Formation of Symmetric Sulfonamide: If a primary amine is used, double sulfonylation can occur. 2. Decomposition on Silica Gel: The product may be unstable on acidic silica gel.[7] 3. Complex Reaction Mixture: Multiple side reactions occurring. | 1. Use a slight excess of the amine to favor the formation of the desired product. 2. Deactivate the silica gel with 1-2% triethylamine in the eluent.[7] Alternatively, use neutral alumina for chromatography. 3. Re-evaluate the reaction conditions. Lower the temperature, change the solvent, or try a different base to improve selectivity. |
| Inconsistent Yields Between Batches | 1. Variability in Reagent Quality: The purity of this compound can vary. 2. Atmospheric Moisture: Fluctuations in laboratory humidity can affect the extent of hydrolysis. | 1. Purchase high-purity reagent and store it properly under inert gas in a desiccator.[8] 2. Always perform the reaction under a dry, inert atmosphere. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
This protocol provides a general method for the reaction of this compound with a primary or secondary amine.
-
Preparation: Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the amine (1.0 equivalent) and an anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add a suitable non-nucleophilic base, such as triethylamine (1.2 equivalents) or diisopropylethylamine (1.2 equivalents), to the solution.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirring amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, dilute the mixture with the reaction solvent. Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[7]
Protocol 2: Troubleshooting a Failed Reaction
If a reaction has failed to produce the desired product, this systematic approach can help identify the issue.
-
Analyze the Crude Reaction Mixture: Before any workup, take a small aliquot of the reaction mixture and analyze it by LC-MS. This can help identify if any starting material remains, if the desired product was formed and then degraded, or if significant byproducts are present.
-
Check for Hydrolysis: Look for a mass corresponding to 5-chlorothiophene-2-sulfonic acid in the LC-MS data. Its presence indicates a problem with moisture control.
-
Verify Starting Material Integrity: Check the purity of both the amine and the this compound. An old or improperly stored bottle of the sulfonyl chloride may have already hydrolyzed.
-
Re-run on a Small Scale: Set up a small-scale test reaction, paying meticulous attention to anhydrous conditions. If this is successful, it points to an issue with the original reaction setup.
Visualizing Common Reaction Pathways
To better understand the chemistry involved, the following diagrams illustrate the desired reaction and a common side reaction.
Caption: Desired sulfonamide formation versus the competing hydrolysis side reaction.
Caption: A logical workflow for executing and troubleshooting a sulfonamide synthesis.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 2-Thiophenesulfonyl chloride | 16629-19-9 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Thiophene-2-sulfonyl chloride(16629-19-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Hydrolysis of 5-Chlorothiophene-2-sulfonyl chloride during sulfonylation
Technical Support Center: Sulfonylation Reactions
Topic: Troubleshooting the Hydrolysis of 5-Chlorothiophene-2-sulfonyl chloride
For: Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for sulfonylation reactions. This guide is designed to provide in-depth, field-proven insights into a common yet critical challenge: the premature hydrolysis of this compound during sulfonylation reactions. As a highly reactive electrophile, its efficacy is paramount for the successful synthesis of novel sulfonamides and sulfonate esters, which are key scaffolds in medicinal chemistry.[1][2] Understanding and controlling its reactivity with water is essential for achieving high yields and product purity.
Frequently Asked Questions (FAQs)
Q1: My sulfonylation reaction with this compound is resulting in very low yields and a significant amount of a polar, water-soluble byproduct. What's happening?
A: The most probable cause is the hydrolysis of your sulfonyl chloride. This compound is highly sensitive to moisture.[3][4] Like other sulfonyl chlorides, it readily reacts with water to form the corresponding 5-chlorothiophene-2-sulfonic acid.[5][6] This sulfonic acid is unreactive towards your desired nucleophile (amine or alcohol) and represents a direct loss of your starting material, leading to poor yields.
The reaction is often faster than you might expect, especially at elevated temperatures or in the presence of a base. Even trace amounts of water in your solvents, reagents, or from atmospheric humidity can significantly impact the reaction's outcome. The high reactivity stems from the electron-deficient sulfur atom, which is highly susceptible to nucleophilic attack by water.
Q2: How can I confirm that hydrolysis is the culprit and not another side reaction?
A: Identifying the sulfonic acid byproduct is key. Here are several analytical methods to diagnose the issue:
-
Thin-Layer Chromatography (TLC): This is the quickest method. The sulfonic acid byproduct is significantly more polar than the starting sulfonyl chloride or the desired sulfonamide/sulfonate ester product. It will typically appear as a distinct spot with a very low Rf value (often staying at the baseline) in common non-polar to moderately polar solvent systems (e.g., Hexane/Ethyl Acetate).[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If you can isolate the crude reaction mixture, ¹H NMR can be informative. The aromatic protons on the thiophene ring of the sulfonic acid will have a different chemical shift compared to the sulfonyl chloride or the product. The sulfonic acid proton itself is often broad and may exchange with deuterated solvents. For analysis, use a dry, aprotic deuterated solvent like CDCl₃ or DMSO-d₆.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a very powerful tool. You can directly detect the mass of the sulfonic acid in the reaction mixture. The expected mass will correspond to the molecular weight of 5-chlorothiophene-2-sulfonic acid. MS fragmentation patterns can further confirm its identity.[8]
Q3: What are the essential, non-negotiable steps to prevent the hydrolysis of this compound?
A: Strict exclusion of moisture is critical.[5][9] Sulfonyl chlorides are moisture-sensitive, and robust anhydrous techniques are necessary for success.[4]
-
Glassware and Equipment: All glassware must be thoroughly dried before use, either by oven-drying (≥120 °C for several hours) or flame-drying under vacuum, and then cooled under an inert atmosphere.
-
Solvents and Reagents: Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Ensure your amine or alcohol nucleophile is dry. If using a base like triethylamine or pyridine, consider distilling it over a suitable drying agent (e.g., CaH₂) and storing it over molecular sieves.
-
Inert Atmosphere: The entire reaction, from reagent addition to quenching, should be performed under a dry, inert atmosphere, such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[5]
-
Reagent Addition: Add the this compound (which can be a solid or liquid depending on purity) carefully to the solution of your nucleophile and base, not the other way around. This ensures the more nucleophilic amine/alcohol can react preferentially before any trace water can.[6]
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C) initially, especially during the addition of the sulfonyl chloride. This minimizes the rate of hydrolysis relative to the desired sulfonylation.
Q4: My amine is supplied as a hydrochloride salt. Can I just add an extra equivalent of base?
A: While adding an extra equivalent of a tertiary amine base (like triethylamine) is necessary to neutralize the HCl and free the amine, this process generates triethylammonium chloride and, critically, can introduce moisture if the salt is not perfectly dry. A better approach is to perform a separate workup step to liberate the free amine from its salt, dry it thoroughly, and then use it in the sulfonylation reaction under anhydrous conditions. If you must proceed in one pot, ensure the amine salt is rigorously dried under high vacuum before starting the reaction.
Q5: Is it ever possible to run a sulfonylation reaction in the presence of water?
A: Yes, under specific circumstances, typically known as Schotten-Baumann conditions. This method is effective when the nucleophile (usually an amine) is significantly more reactive towards the sulfonyl chloride than water. The reaction is run in a two-phase system (e.g., an organic solvent and an aqueous base like NaOH or Na₂CO₃).[10] The sulfonyl chloride and the desired product remain in the organic phase, while the base in the aqueous phase neutralizes the HCl generated. This method relies on the rate of aminolysis being much greater than the rate of hydrolysis. However, for less reactive amines or sterically hindered substrates, this method can still lead to significant hydrolysis and is often lower yielding than a strictly anhydrous approach.
Troubleshooting Guide: Hydrolysis During Sulfonylation
| Problem Observed | Probable Cause | Recommended Solution & Rationale |
| Low or No Product Yield | Extensive hydrolysis of this compound. | Implement strict anhydrous conditions. Dry all glassware, solvents, and reagents. Run the reaction under an inert atmosphere (N₂ or Ar) to prevent atmospheric moisture contamination.[5][9] |
| Reaction Stalls | Gradual ingress of moisture into the reaction vessel over time, consuming the sulfonyl chloride. | Check for leaks in your reaction setup (e.g., septa, joints). Ensure a positive pressure of inert gas is maintained throughout the entire reaction period. |
| Difficult Product Purification | Presence of the highly polar 5-chlorothiophene-2-sulfonic acid byproduct. | During workup, wash the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) at low temperature. This will extract the acidic sulfonic acid into the aqueous phase, simplifying purification.[5] |
| Inconsistent Results | Variable amounts of moisture in reagents or atmosphere between experiments. | Standardize your anhydrous protocol. Always use freshly dried solvents and reagents. Consider using a glovebox for maximum moisture exclusion. |
Visualizing the Competing Reactions
The core issue is a competition between two nucleophiles—your intended amine/alcohol and unintended water—for the same electrophilic sulfonyl chloride.
Caption: Competing sulfonylation and hydrolysis pathways.
Validated Experimental Protocols
Protocol 1: General Procedure for Anhydrous Sulfonylation
This protocol outlines the synthesis of a sulfonamide under conditions designed to minimize hydrolysis.
-
Preparation: Oven-dry all glassware (a round-bottom flask with a stir bar, dropping funnel, condenser) at 120 °C for at least 4 hours and assemble hot under a stream of dry nitrogen. Allow to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Loading: To the reaction flask, add the amine (1.0 eq.) and anhydrous dichloromethane (CH₂Cl₂). If the amine is a solid, ensure it is dry. Add a suitable non-nucleophilic base, such as triethylamine (1.2 eq., freshly distilled), via syringe.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous CH₂Cl₂ in the dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting amine.[7]
-
Workup: Quench the reaction by adding water or 1M HCl. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization as appropriate.
Protocol 2: Troubleshooting Workflow for Failed Sulfonylation
Use this logical flow to diagnose and solve issues with your reaction.
Caption: A logical workflow for troubleshooting sulfonylation reactions.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]
Technical Support Center: 5-Chlorothiophene-2-sulfonyl chloride in Sulfonamide Synthesis
Welcome to our dedicated technical guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for the synthesis of sulfonamides using 5-Chlorothiophene-2-sulfonyl chloride. We aim to address the common challenge of low yields by explaining the underlying chemical principles and offering practical, field-proven solutions.
Introduction: The Challenge of Synthesizing Thiophene-Based Sulfonamides
The synthesis of sulfonamides via the reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone reaction in medicinal chemistry.[1][2] Thiophene-containing sulfonamides are of particular interest due to their wide range of biological activities.[3][4] However, the use of heteroaromatic sulfonyl chlorides like this compound can present unique challenges that often lead to suboptimal reaction yields.[5] This guide provides a structured approach to diagnosing and resolving these issues.
Troubleshooting Guide: Addressing Low Yields
This section is structured in a question-and-answer format to directly address specific problems you might encounter during your experiments.
Q1: My sulfonamide reaction has a low yield. What are the most common initial checks I should perform?
A1: When faced with a low yield, a systematic evaluation of your reagents and reaction setup is the first critical step.[6]
-
Reagent Quality:
-
This compound: This reagent is highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive toward amines under standard conditions.[7][8][9] Always use a freshly opened bottle or ensure it has been stored under an inert atmosphere in a desiccator.[10] Its purity can be verified by analytical techniques like NMR or LC-MS.[8]
-
Amine: The amine should be pure and dry. Amines can absorb atmospheric carbon dioxide, forming carbamates that can interfere with the reaction.[7]
-
Solvent: Ensure you are using an anhydrous (dry) solvent. The presence of water is a primary cause of sulfonyl chloride hydrolysis.[7][8]
-
Base: If using a tertiary amine base like triethylamine or pyridine, it must be pure and dry.[7]
-
-
Reaction Conditions:
-
Stoichiometry: Carefully re-check the molar ratios of your reactants. A common starting point is a 1:1 ratio of the amine to the sulfonyl chloride, with a slight excess of the base (typically 1.1–1.5 equivalents).[7]
-
Temperature: These reactions are often initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[8] If the reaction is slow, gentle heating might be necessary, but excessive heat can promote the formation of side products.[7]
-
Atmosphere: It is highly recommended to conduct the reaction under an inert atmosphere, such as nitrogen or argon, to rigorously exclude moisture.[7][8]
-
Q2: I've confirmed my reagents and setup are correct, but the yield is still low. What are the likely side reactions?
A2: Several side reactions can compete with your desired sulfonamide formation, leading to a diminished yield.
-
Hydrolysis of the Sulfonyl Chloride: As mentioned, this is the most common side reaction. The resulting sulfonic acid will not react with the amine.
-
Solution: Use anhydrous solvents and reagents, and maintain an inert atmosphere throughout the experiment.[8]
-
-
Reaction with the Solvent: If your solvent has any nucleophilic character (e.g., protic solvents like alcohols), it can react with the highly electrophilic sulfonyl chloride.
-
Bis-sulfonylation of Primary Amines: If you are using a primary amine (R-NH₂), it is possible for a second molecule of the sulfonyl chloride to react with the newly formed sulfonamide, leading to a bis-sulfonylated product.
-
Solution: This can often be mitigated by the slow, dropwise addition of the sulfonyl chloride solution to the amine solution.[6] Using a slight excess of the amine can also help favor the formation of the desired monosulfonamide.
-
Q3: How does the choice of base impact the reaction?
A3: The base plays a crucial role in neutralizing the hydrochloric acid (HCl) that is generated during the reaction.[1][11] An inappropriate choice of base can negatively affect the yield.
-
Base Strength: The base must be strong enough to effectively scavenge the HCl but not so strong that it causes unwanted side reactions with your starting materials or product. Pyridine and triethylamine are commonly used and are generally effective.[1][11]
-
Steric Hindrance: A sterically hindered base, like diisopropylethylamine (DIPEA), can sometimes be advantageous in preventing side reactions with the sulfonyl chloride.
-
Nucleophilicity: The base should ideally be non-nucleophilic to avoid direct reaction with the sulfonyl chloride. While pyridine can sometimes act as a nucleophilic catalyst, its primary role here is as an acid scavenger.
Frequently Asked Questions (FAQs)
What are the critical parameters to control in this synthesis?
The most critical parameters are the exclusion of water, precise control of stoichiometry, and appropriate temperature management.[7][8] this compound is highly reactive and moisture-sensitive.[9][12][13]
Which analytical techniques are best for monitoring reaction progress and purity?
-
Thin-Layer Chromatography (TLC): TLC is an excellent, rapid method for monitoring the consumption of your starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for confirming the mass of your desired product and identifying any side products that may have formed.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for the final structural confirmation of your purified sulfonamide.
My product seems difficult to purify. What strategies can I employ?
-
Aqueous Workup: After the reaction is complete, a standard workup involves quenching with water and then washing the organic layer sequentially with a dilute acid (like 1M HCl) to remove the amine base, followed by a saturated sodium bicarbonate solution to remove any unreacted sulfonyl chloride (as sulfonic acid), and finally with brine.[8]
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying sulfonamides. A gradient elution with a solvent system like hexane/ethyl acetate is typically effective.
-
Recrystallization: Sulfonamides are often crystalline solids, making recrystallization an excellent final purification step to achieve high purity.[1]
Experimental Protocols
General Protocol for the Synthesis of a Thiophene Sulfonamide
This protocol provides a starting point for the synthesis. Optimization may be required for specific substrates.
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and anhydrous dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the base (e.g., triethylamine, 1.2 eq.) to the stirred solution.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 4-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DCM, THF, Acetonitrile | Inert to reactants, prevents hydrolysis of sulfonyl chloride.[6] |
| Base | Pyridine, Triethylamine (TEA) | Neutralizes HCl byproduct without significant side reactions.[1][11] |
| Temperature | 0 °C to Room Temperature | Controls initial exotherm, minimizes side product formation.[7][8] |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes moisture to prevent sulfonyl chloride hydrolysis.[7][8] |
| Stoichiometry | ~1:1 Amine:Sulfonyl Chloride, 1.1-1.5 eq. Base | Ensures efficient reaction and acid scavenging.[7] |
Visualizations
Reaction Mechanism
References
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. frontiersrj.com [frontiersrj.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. canbipharm.com [canbipharm.com]
- 11. researchgate.net [researchgate.net]
- 12. 5-Chlorothiophene-2-sulfinic Acid|7 g/mol|RUO [benchchem.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Purification of 5-Chlorothiophene-2-sulfonyl chloride from crude reaction mixture
Welcome to the technical support center for 5-Chlorothiophene-2-sulfonyl chloride (CAS No: 2766-74-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this critical chemical intermediate. As a key building block in the synthesis of pharmaceuticals, such as Notch-1-sparing γ-secretase inhibitors for Alzheimer's disease, its purity is paramount to ensure high yields, reproducible outcomes, and the integrity of the final active pharmaceutical ingredient (API).[1][2][3] Impurities can lead to side reactions, inconsistent results, and contamination of the final product.
This document provides a comprehensive resource, moving beyond simple procedural steps to explain the underlying chemical principles and rationale for each stage of the purification process.
Section 1: Understanding Common Impurities
The standard synthesis of this compound involves the reaction of 2-chlorothiophene with chlorosulfonic acid, often with phosphorus pentachloride as a catalyst.[1] The crude reaction mixture typically contains several process-related impurities that must be removed.
| Impurity | Origin | Rationale for Removal & Recommended Method |
| 5-Chlorothiophene-2-sulfonic acid | Hydrolysis of the sulfonyl chloride product by moisture from the air or during aqueous work-up. | Highly polar and acidic. Can interfere with subsequent reactions. Removed by washing the organic extract with water and a mild base like saturated sodium bicarbonate solution.[1] |
| Unreacted 2-Chlorothiophene | Incomplete reaction during synthesis. | Volatile and less polar than the product. Can be removed during the solvent evaporation step and more thoroughly by high-vacuum distillation. |
| Residual Chlorosulfonic Acid | Excess reagent from the synthesis step. | Extremely corrosive and reactive. Quenched by carefully pouring the reaction mixture onto crushed ice, followed by neutralization with a base during work-up. |
| Isomeric Byproducts | Non-regioselective sulfonation on the thiophene ring. | May have similar physical properties to the desired product, making separation difficult. High-vacuum distillation or flash chromatography can be effective. |
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Problem 1: My final product is a dark, discolored oil instead of the expected colorless to light yellow liquid/semi-solid.
-
Possible Cause: Thermal decomposition during the reaction or, more commonly, during purification. Sulfonyl chlorides can be thermally sensitive, and prolonged heating or excessively high temperatures during distillation can cause degradation.
-
Solution: Ensure your distillation is performed under a high vacuum (e.g., <1 mmHg) to lower the boiling point.[1] The boiling point is reported to be between 110-117 °C, but this is pressure-dependent.[4][5][6] Use a well-controlled heating mantle and monitor the vapor temperature closely. Do not heat the distillation pot significantly higher than the temperature required for boiling.
Problem 2: I'm experiencing significant product loss during the aqueous work-up.
-
Possible Cause: Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. This compound is moisture-sensitive and reacts violently with water.[7] While a controlled quench is necessary, prolonged contact with the aqueous phase, especially under neutral or basic conditions, will degrade the product.
-
Solution:
-
Work Quickly and Cold: Perform the aqueous extraction and washing steps rapidly and, if possible, with cold solutions (e.g., ice-cold water/brine) to minimize the rate of hydrolysis.
-
Use a Separatory Funnel Efficiently: Do not let the layers sit for extended periods. Separate the organic layer promptly after each wash.
-
Ensure Anhydrous Conditions: After the work-up, dry the organic layer thoroughly with a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal.[1][8]
-
Problem 3: Analytical results (NMR, GC-MS) show the presence of unreacted 2-chlorothiophene even after distillation.
-
Possible Cause: Inefficient fractional distillation. If the boiling points of the product and the impurity are close, or if the vacuum is not sufficient, co-distillation can occur.
-
Solution:
-
Improve Vacuum: Ensure your vacuum pump is pulling a deep and stable vacuum. A lower pressure creates a greater difference between the boiling points of components.
-
Use a Fractionating Column: For challenging separations, inserting a short Vigreux or packed column between the distillation flask and the condenser can improve separation efficiency by providing multiple theoretical plates for condensation and re-vaporization.
-
Collect Fractions: Do not collect the entire distillate in one flask. Collect an initial "forerun" fraction, which will be enriched in the more volatile 2-chlorothiophene, before collecting the main product fraction at a stable, higher temperature.
-
Problem 4: The crude product solidifies or becomes highly viscous, making it difficult to handle.
-
Possible Cause: The product is known to be a semi-solid at room temperature or when stored at 2-8°C.[1][4] This is the natural physical state of the pure compound.
-
Solution: This is not necessarily a problem, but a property of the material. Gentle warming of the flask can be used to liquefy the product for transfer. For extractions and transfers, ensure the product is fully dissolved in a suitable anhydrous solvent like dichloromethane.[1]
Caption: Troubleshooting logic for common purification problems.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for this compound?
-
Q2: How should I handle spills of this compound?
-
A2: In case of a spill, evacuate the area and ensure adequate ventilation. Wear full personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and a face shield.[4][9] Contain the spill with an inert absorbent material like sand or vermiculite. Do NOT use water. Neutralize the area cautiously with soda ash or slaked lime. Collect the absorbed material into a labeled container for hazardous waste disposal.
-
-
Q3: What are the most critical safety precautions when working with this compound?
-
A3: this compound is corrosive and causes severe skin burns and eye damage.[7][10] It is also moisture-sensitive and reacts violently with water.[7] Always handle this chemical inside a certified chemical fume hood.[11] Wear appropriate PPE, including a lab coat, splash goggles, a face shield, and heavy-duty chemical-resistant gloves.[4][9] An emergency eye wash and safety shower must be immediately accessible.[9]
-
-
Q4: Can I use recrystallization to purify this compound?
-
A4: Recrystallization is generally used for solid compounds. Since this compound is a low-melting semi-solid or liquid at room temperature, high-vacuum distillation is the preferred and most effective method for its purification.[1] Recrystallization might be applicable to solid derivatives made from it, but not typically for the sulfonyl chloride itself.
-
-
Q5: What analytical techniques are best for assessing the purity of the final product?
-
A5: A combination of techniques is recommended. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide quantitative purity data (e.g., >97%).[12] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the chemical structure and identify any structural isomers or impurities.[13] GC-Mass Spectrometry (GC-MS) is also useful for identifying volatile impurities.
-
Section 4: Detailed Purification Protocols
Protocol 1: Standard Aqueous Work-up
This protocol is designed to quench the reaction and remove acidic impurities.
-
Preparation: Prepare a large beaker with a stirred mixture of crushed ice and water (approximately 10 parts ice/water to 1 part crude reaction volume).
-
Quenching: Working in a fume hood, slowly and carefully add the crude reaction mixture dropwise to the stirred ice water. This step is highly exothermic and will release HCl gas.[1]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture with an organic solvent like dichloromethane (DCM) or diethyl ether (3 x volume of the initial crude product).
-
Washing: Combine the organic extracts. Wash the organic layer sequentially with:
-
Water (1 x volume)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x volume). Caution: This will generate CO₂ gas; vent the funnel frequently. This step neutralizes and removes the sulfonic acid byproduct.[1][8]
-
Brine (saturated NaCl solution) (1 x volume) to break up emulsions and remove bulk water.[1]
-
-
Drying: Dry the separated organic layer over an anhydrous drying agent such as Na₂SO₄ or MgSO₄.[1][8] Swirl and let it stand until the liquid is clear.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Do not use high heat. This will yield the crude, washed product ready for distillation.
Protocol 2: High-Vacuum Distillation
This is the definitive step for achieving high purity.
-
Setup: Assemble a vacuum distillation apparatus using dry glassware. Include a vacuum adapter, a condenser, a receiving flask, and a thermometer to measure the vapor temperature. Use a magnetic stirrer in the distillation flask.
-
Vacuum Application: Connect the apparatus to a high-vacuum pump with a cold trap in between. Slowly open the system to the vacuum.
-
Heating: Once a stable high vacuum is achieved (e.g., <1 mmHg), begin gently heating the distillation flask using a heating mantle.
-
Fraction Collection:
-
Observe for the first condensate. This initial "forerun" will likely contain residual solvent and lower-boiling impurities. Collect this in a separate receiving flask.
-
As the temperature of the distilling vapor rises and stabilizes in the expected boiling range (approx. 110-117 °C, pressure-dependent), switch to a clean receiving flask to collect the main product fraction.[4]
-
-
Completion: Stop the distillation when the temperature starts to drop or when only a small amount of dark, viscous material remains in the distillation flask.
-
Storage: Allow the apparatus to cool completely before slowly re-introducing an inert gas (like nitrogen) to break the vacuum. Transfer the purified, colorless to pale-yellow product to a clean, dry, amber glass bottle, flush with nitrogen, and store at 2-8°C.
Caption: Experimental workflow for purifying this compound.
Section 5: Safety & Handling Summary
| Hazard | GHS Pictogram | Precautionary Statement Code |
| Corrosive | GHS05 | H314: Causes severe skin burns and eye damage.[7][10] |
| Handling | - | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] |
| Response | - | P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[7] |
| Response | - | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][7] |
| Storage | - | P405: Store locked up.[4][7] |
References
- 1. This compound CAS#: 2766-74-7 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 4. 5-氯噻吩-2-磺酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound, 97% 2766-74-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 6. This compound 96 2766-74-7 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. nj.gov [nj.gov]
- 10. This compound | C4H2Cl2O2S2 | CID 2733925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 13. This compound(2766-74-7) 1H NMR [m.chemicalbook.com]
Identifying byproducts in 5-Chlorothiophene-2-sulfonyl chloride reactions
<Technical Support Center
Topic: Troubleshooting Byproduct Formation in Reactions with 5-Chlorothiophene-2-sulfonyl chloride
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with this compound. This powerful reagent is a cornerstone for synthesizing a variety of sulfonamide-containing compounds. However, its high reactivity can lead to the formation of unwanted byproducts, complicating purification and reducing yields. This guide is structured in a question-and-answer format to directly address the common challenges you may encounter, providing not just solutions but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
FAQ 1: My reaction is sluggish, and the main impurity appears to be a water-soluble compound. What is happening and how can I prevent it?
Answer:
This is a classic case of substrate hydrolysis. This compound is highly electrophilic and, consequently, very sensitive to moisture.[1][2][3] Trace amounts of water in your reaction solvent, on your glassware, or in the atmosphere can lead to the hydrolysis of the sulfonyl chloride to the corresponding 5-chlorothiophene-2-sulfonic acid.[3] This sulfonic acid byproduct is highly polar and often water-soluble, making it difficult to remove during a standard organic extraction.
Causality and Prevention:
The sulfur atom in the sulfonyl chloride is highly electron-deficient, making it an excellent target for nucleophiles, including water. The reaction proceeds via a nucleophilic attack of water on the sulfur atom, followed by the elimination of hydrochloric acid.
To mitigate hydrolysis, rigorous anhydrous conditions are paramount:
-
Glassware: Ensure all glassware is oven-dried (e.g., at 120°C for at least 4 hours) and cooled under a stream of inert gas (Nitrogen or Argon) or in a desiccator immediately before use.
-
Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) should be dried over appropriate drying agents (e.g., CaH₂ for DCM, Na/benzophenone for THF).
-
Reagents: Ensure your amine and any base used (e.g., triethylamine, pyridine) are dry. Liquid reagents can be stored over molecular sieves.
-
Atmosphere: Conduct the reaction under a positive pressure of an inert gas (N₂ or Ar). This prevents atmospheric moisture from entering the reaction vessel.[1]
FAQ 2: I am synthesizing a sulfonamide, but my TLC and LC-MS show unreacted amine and multiple new spots. What are the likely side products?
Answer:
In sulfonamide synthesis, observing unreacted starting materials alongside new impurities is a common challenge.[4] Beyond the hydrolysis discussed in FAQ 1, there are several other potential byproducts to consider.
-
Unreacted Starting Materials: The most straightforward "impurities" are often your starting amine and the sulfonyl chloride. This typically points to an incomplete reaction.[4]
-
Bis-sulfonylation: If you are using a primary amine (R-NH₂), it is possible for a second molecule of this compound to react with the newly formed sulfonamide, leading to a bis-sulfonylated product, R-N(SO₂-Th-Cl)₂. This is more likely if an excess of the sulfonyl chloride is used or if the reaction temperature is too high.
-
Dimerization/Oligomerization: Although less common, self-condensation or reaction with other thiophene species can occur under certain conditions, especially with strong bases or high heat.
-
Over-reduction to Sulfinamide: If your reaction conditions include a reducing agent, even a mild one, you could be reducing the sulfonyl chloride to a sulfinyl chloride intermediate, which can then react with your amine to form a sulfinamide.[5]
Troubleshooting Workflow:
The following diagram outlines a systematic approach to troubleshoot these issues.
Caption: Troubleshooting workflow for sulfonamide synthesis.
FAQ 3: How can I reliably identify the byproducts in my reaction mixture?
Answer:
A multi-technique analytical approach is the most robust way to identify unknown byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this task. It separates the components of your mixture and provides the mass of each component, allowing you to quickly hypothesize structures (e.g., hydrolyzed acid, bis-sulfonated amine).[6][7] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the crude reaction mixture can reveal the presence of impurities. The sulfonic acid will have a characteristic broad peak for the -SO₃H proton. Unreacted starting materials are often easily identified by comparing the crude spectrum to the spectra of the pure starting materials.
-
Thin-Layer Chromatography (TLC): TLC is excellent for monitoring reaction progress and getting a quick overview of the mixture's complexity. The hydrolyzed sulfonic acid will typically have a very low Rf value and may streak due to its high polarity.[8]
Data Summary for Byproduct Identification:
| Byproduct Name | Typical Analytical Signature | Mitigation Strategy |
| 5-Chlorothiophene-2-sulfonic acid | Low Rf on TLC; M+H or M-H peak in LC-MS corresponding to C₄H₃ClO₃S₂ (MW: 198.65). | Rigorous anhydrous conditions.[3] |
| Unreacted Amine | Spot on TLC corresponding to amine standard; M+H peak in LC-MS. | Increase reaction time, temperature, or use a slight excess of sulfonyl chloride.[4] |
| Bis-sulfonylated Amine | High molecular weight peak in LC-MS; complex NMR signals. | Use 1:1 stoichiometry; slow addition of sulfonyl chloride to the amine solution. |
FAQ 4: What is the best way to purify my target sulfonamide away from these byproducts?
Answer:
The optimal purification strategy depends on the nature of the impurities present.
Protocol: Standard Purification of a Thiophene Sulfonamide
-
Aqueous Workup: a. Quench the reaction mixture, often by adding water or a saturated aqueous solution of NH₄Cl. b. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). c. To remove sulfonic acid: Wash the organic layer with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃). The sulfonic acid will deprotonate to form a water-soluble salt, which will partition into the aqueous layer. d. To remove unreacted amine: Wash the organic layer with a dilute acid like 1M HCl. The amine will be protonated and move into the aqueous layer. e. Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatography: a. If impurities remain after the workup, column chromatography is the next step.[9] b. A typical stationary phase is silica gel. c. The mobile phase is usually a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). The polarity gradient should be chosen based on the TLC analysis of your crude product.
-
Recrystallization: a. For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective final purification step to obtain a product with high purity.
The following diagram illustrates the purification decision process.
Caption: Decision tree for purification of sulfonamides.
By understanding the potential side reactions and implementing these troubleshooting and purification strategies, you can significantly improve the outcome of your experiments with this compound.
References
- 1. Thiophene-2-sulfonyl chloride(16629-19-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. 2-Thiophenesulfonyl chloride | 16629-19-9 [m.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ymerdigital.com [ymerdigital.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Sulfonylation Reactions with 5-Chlorothiophene-2-sulfonyl Chloride
Welcome to the technical support center for sulfonylation reactions utilizing 5-Chlorothiophene-2-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this important synthetic transformation. Sulfonamides are a cornerstone in medicinal chemistry, and mastering their synthesis is crucial for the development of novel therapeutics.[1][2][3] this compound is a key building block in this field, notably used in the preparation of inhibitors for enzymes like γ-secretase, which are implicated in Alzheimer's disease.[4]
This resource is structured to anticipate and address the practical challenges you may encounter in the lab. We will delve into the nuances of reaction optimization, from overcoming low yields to preventing common side reactions, ensuring your syntheses are both efficient and reproducible.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the fundamentals of sulfonylation with this compound.
Q1: What is the general reactivity of this compound?
A1: this compound is a highly reactive electrophile.[1] The sulfur atom is electron-deficient due to the presence of two oxygen atoms and a chlorine atom, making it susceptible to nucleophilic attack. It readily reacts with primary and secondary amines to form sulfonamides and with alcohols to yield sulfonate esters.[1] The thiophene ring itself is electron-rich, though the chloro and sulfonyl chloride substituents are deactivating.
Q2: How should I handle and store this compound?
A2: This reagent is moisture-sensitive and corrosive.[5][6][7] It should be stored in a cool, dry, well-ventilated area in a tightly sealed container to prevent degradation.[5][8] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[5][7] All manipulations should be performed in a fume hood.[5]
Q3: What are the typical reaction conditions for sulfonylation with this reagent?
A3: A standard sulfonylation reaction involves dissolving the amine or alcohol substrate in an anhydrous aprotic solvent, such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[9] A base is added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[9] The this compound is then added, often slowly or dropwise at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side products.[9]
Q4: Which bases are recommended for this reaction?
A4: The choice of base is critical. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used as they are non-nucleophilic and act solely as acid scavengers.[2] Pyridine can also be used and may sometimes act as a nucleophilic catalyst.[2] For less reactive amines, a stronger base might be necessary, but this can also promote side reactions.[10] Inorganic bases like potassium carbonate can also be employed, particularly in solvent systems like polyethylene glycol (PEG).[2]
Q5: How can I monitor the progress of my sulfonylation reaction?
A5: The most common methods for reaction monitoring are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[9][11] TLC provides a quick and straightforward way to visualize the consumption of starting materials and the formation of the product. LC-MS is a more powerful technique that gives information about the molecular weight of the components in the reaction mixture, helping to identify the product and any side products.[12][13] For more detailed mechanistic studies, Nuclear Magnetic Resonance (NMR) spectroscopy can be used.[12]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: I have set up my reaction, but after several hours, TLC/LC-MS analysis shows little to no formation of the desired sulfonamide. What could be the issue?
A: Low or no yield can stem from several factors. A systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
-
Reagent Quality:
-
This compound: This reagent is moisture-sensitive.[6] Exposure to atmospheric moisture can lead to hydrolysis, forming the unreactive sulfonic acid.
-
Solution: Use a fresh bottle of the sulfonyl chloride or a properly stored aliquot. Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
-
Amine/Alcohol Substrate: Ensure your nucleophile is pure and free of contaminants.
-
Solvent: The presence of water in the solvent can hydrolyze the sulfonyl chloride.
-
Solution: Use anhydrous solvents.
-
-
-
Insufficiently Nucleophilic Substrate:
-
Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines can be poor nucleophiles.[10]
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy.
-
Use a More Forcing Base: A stronger base can deprotonate the nucleophile, increasing its reactivity. However, be cautious as this can lead to side reactions.
-
Catalysis: Consider the use of a catalyst. While not always necessary, certain catalysts can facilitate the reaction with challenging substrates.[14]
-
-
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.
-
Solution: Double-check your calculations and ensure the correct molar equivalents of each reagent are used. A slight excess of the amine/alcohol can sometimes be beneficial.
-
Issue 2: Formation of a Di-sulfonylated Byproduct with Primary Amines
Q: My reaction with a primary amine is producing a significant amount of a di-sulfonylated product, R-N(SO₂R')₂. How can I favor the formation of the mono-sulfonamide?
A: Di-sulfonylation is a common side reaction with primary amines.[9] It occurs when the initially formed mono-sulfonamide is deprotonated by the base, creating a nucleophilic anion that reacts with a second molecule of the sulfonyl chloride.[9]
Strategies to Promote Mono-sulfonylation:
| Parameter | Action | Rationale |
| Stoichiometry | Use a slight excess of the primary amine (1.1-1.5 equivalents). | This increases the probability of the sulfonyl chloride reacting with the more nucleophilic primary amine rather than the less nucleophilic sulfonamide anion. |
| Rate of Addition | Add the sulfonyl chloride solution dropwise to the amine solution over an extended period (e.g., 30-60 minutes).[9] | This keeps the concentration of the sulfonyl chloride low, favoring reaction with the more abundant and reactive primary amine.[9] |
| Temperature | Maintain a low reaction temperature (e.g., 0 °C or even -20 °C).[9] | Lower temperatures generally increase selectivity by favoring the reaction with the lower activation energy (mono-sulfonylation). |
| Base Selection | Use a weaker or sterically hindered base, such as pyridine or 2,6-lutidine, instead of a strong, non-hindered base like triethylamine.[9] | A weaker base is less likely to deprotonate the mono-sulfonamide, thus suppressing the formation of the di-sulfonylated product.[9] |
Troubleshooting Workflow for Di-sulfonylation:
Caption: Troubleshooting workflow for minimizing di-sulfonylation.
Issue 3: Difficult Product Purification
Q: My reaction seems to have worked, but I am struggling to isolate a pure product. What are some common purification challenges and how can I address them?
A: Purification of sulfonamides can sometimes be challenging due to the presence of unreacted starting materials, the HCl salt of the base, or other side products.
Purification Strategies:
-
Aqueous Work-up:
-
Acid Wash: A dilute acid wash (e.g., 1M HCl) will protonate and remove any excess amine base (like TEA or pyridine) into the aqueous layer.
-
Base Wash: A wash with a weak base (e.g., saturated sodium bicarbonate solution) can help remove any unreacted sulfonyl chloride (by hydrolysis) and other acidic impurities.
-
Brine Wash: A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer before drying.
-
-
Chromatography:
-
Flash Column Chromatography: This is the most common method for purifying sulfonamides. A silica gel stationary phase is typically used with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).
-
Recrystallization: If the product is a solid and of sufficient purity after work-up, recrystallization can be an effective method to obtain highly pure material.
-
-
Dealing with Inorganic Salts: The introduction of a sulfate or sulfonate group can make molecules more water-soluble, which can complicate isolation.[15] If your product has some water solubility, be mindful of potential losses during the aqueous work-up.
Experimental Protocol: General Procedure for Sulfonylation of an Amine
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the primary or secondary amine (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) in an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add the base (e.g., triethylamine, 1.5 mmol, 1.5 eq.) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve this compound (1.05 mmol, 1.05 eq.) in anhydrous DCM (5 mL). Add this solution dropwise to the stirred amine solution over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up:
-
Quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (1 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.
Logical Relationship of Experimental Steps:
Caption: Standard experimental workflow for sulfonamide synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. cbijournal.com [cbijournal.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. This compound 96 2766-74-7 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 13. ymerdigital.com [ymerdigital.com]
- 14. researchgate.net [researchgate.net]
- 15. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Scale-Up Challenges for Reactions with 5-Chlorothiophene-2-sulfonyl Chloride
Welcome to the technical support center for 5-Chlorothiophene-2-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges you may encounter when scaling up reactions involving this versatile reagent. Our goal is to equip you with the expertise to anticipate and overcome these hurdles, ensuring a safe, efficient, and successful scale-up process.
Introduction: The Double-Edged Sword of Reactivity
This compound is a highly valuable building block in medicinal chemistry and materials science, prized for its ability to readily form sulfonamides.[1][2] However, the very reactivity that makes it so useful also presents significant challenges during scale-up. Unlike bench-scale experiments where issues can often be managed with simple laboratory techniques, large-scale reactions demand a thorough understanding of reaction kinetics, thermodynamics, and process safety. This guide will address the most common issues encountered in a practical, question-and-answer format.
Troubleshooting Guide: From Bench to Bulk
This section addresses specific problems that can arise during the scale-up of reactions involving this compound.
Question 1: My reaction is showing a significant exotherm upon scaling up, leading to poor temperature control and increased impurity formation. What's happening and how can I mitigate this?
Answer:
This is a classic and critical scale-up challenge. The reaction of this compound with amines to form sulfonamides is highly exothermic. At the lab scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation. However, as you scale up, the volume increases cubically while the surface area for heat exchange only increases squarely. This leads to heat accumulation, a rapid temperature increase, and potential thermal runaway.[3]
Causality and Mitigation Strategies:
-
Reverse Addition: Instead of adding the sulfonyl chloride to the amine solution, consider adding the amine solution dropwise to a solution of the sulfonyl chloride. This keeps the highly reactive sulfonyl chloride as the limiting reagent initially, allowing for better control of the reaction rate and heat generation.
-
Semi-Batch Process: For larger scales, a semi-batch approach is often preferred. This involves the slow, controlled addition of one reactant to the other over an extended period. This allows the cooling system of the reactor to keep pace with the heat being generated.
-
Solvent Selection and Concentration: A more dilute reaction mixture will have a higher heat capacity, helping to absorb the heat of reaction. However, this may also slow down the reaction rate and increase processing time and cost. A careful balance must be struck.
-
Reactor Engineering: Ensure your reactor has adequate cooling capacity and efficient agitation. Poor mixing can lead to localized "hot spots" where the temperature is significantly higher than the bulk, leading to side reactions and degradation.
Question 2: I'm observing a decrease in yield and an increase in the formation of 5-chlorothiophene-2-sulfonic acid upon scale-up. What is the cause and how can I prevent this?
Answer:
The primary culprit here is the moisture sensitivity of this compound.[4][5] Sulfonyl chlorides readily hydrolyze in the presence of water to form the corresponding sulfonic acid. This issue is often exacerbated at larger scales due to longer reaction and work-up times, and a greater chance of atmospheric moisture ingress.
Prevention and Control:
-
Strictly Anhydrous Conditions: All solvents, reagents, and equipment must be scrupulously dried before use. Use of an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent atmospheric moisture from entering the reactor.[5][6]
-
Reagent Quality: Ensure the starting amine is dry and of high purity. Some amines can be hygroscopic.
-
Work-up Procedure: The quench and work-up steps are critical. Quenching the reaction mixture by adding it to a large volume of cold water can be effective for precipitating the sulfonamide product while minimizing hydrolysis of unreacted sulfonyl chloride.[7][8] However, the rate of addition and the temperature must be carefully controlled.[9]
Question 3: During the aqueous work-up, I'm getting a thick, oily product that is difficult to handle and purify. How can I improve the isolation of my sulfonamide product?
Answer:
This is a common physical processing issue. The crude product may be "oiling out" instead of crystallizing, which can be due to impurities, residual solvent, or the intrinsic properties of the product itself.
Troubleshooting Product Isolation:
-
Solvent Choice for Extraction and Crystallization: After quenching, the product is typically extracted into an organic solvent. The choice of this solvent is critical. A solvent that provides good solubility for the product at elevated temperatures but poor solubility at room temperature or below is ideal for recrystallization. Common choices include ethyl acetate, dichloromethane, or ethanol/water mixtures.[10]
-
Anti-Solvent Addition: If the product is highly soluble in the extraction solvent, the addition of an "anti-solvent" (a solvent in which the product is poorly soluble, like hexanes) can induce crystallization. This should be done slowly with good agitation.
-
Seeding: Introducing a small crystal of the pure product (a seed crystal) to the supersaturated solution can initiate crystallization.
-
Control of Cooling Rate: Rapid cooling often leads to the formation of small, impure crystals or an oil. A slow, controlled cooling profile is essential for growing large, pure crystals.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound at a large scale?
A1: this compound is a corrosive material that causes severe skin burns and eye damage.[5][6][11] It is also moisture-sensitive and reacts with water to release corrosive hydrochloric acid gas.[4][5] Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6][12][13]
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[6][12][13]
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[5][14]
-
Quenching: Be extremely cautious when quenching the reaction. The addition of water or other protic solvents can be highly exothermic. Always add the reaction mixture to the quenching agent slowly and with efficient cooling.
Q2: How can I monitor the progress of my reaction at scale?
A2: Real-time reaction monitoring is crucial for process control. Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to track the consumption of starting materials and the formation of the product.[15] Online or at-line sampling allows for rapid analysis and adjustments to reaction parameters as needed.
Q3: What are the common impurities I should look for in my final product?
A3: Besides the starting materials, the most common impurities are:
-
5-Chlorothiophene-2-sulfonic acid: The hydrolysis product.[7]
-
Di-sulfonated amine: If the amine has more than one reactive site.
-
Over-chlorinated byproducts: Depending on the synthesis of the starting sulfonyl chloride.
Analytical techniques like NMR, Mass Spectrometry, and IR spectroscopy are essential for characterizing the final product and identifying any impurities.[10]
Experimental Protocols
Protocol 1: General Procedure for Scale-Up of Sulfonamide Synthesis
-
Reactor Setup: A clean, dry, glass-lined or stainless steel reactor equipped with an overhead stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is charged with this compound (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Inert Atmosphere: The reactor is purged with nitrogen and maintained under a positive nitrogen pressure throughout the reaction.
-
Cooling: The reactor is cooled to 0-5 °C using a suitable cooling bath.
-
Amine Addition: A solution of the amine (1.0-1.2 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 eq) in the same anhydrous solvent is added dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.[10]
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 6-18 hours.[10]
-
Monitoring: The reaction progress is monitored by TLC or HPLC until the starting material is consumed.
-
Quenching: The reaction mixture is slowly transferred to a separate vessel containing crushed ice and water with vigorous stirring.
-
Work-up: The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.[1][10]
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[10]
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Reaction Parameters
| Parameter | Lab Scale (10g) | Pilot Scale (10kg) | Key Considerations for Scale-Up |
| Reactant Addition Time | 15-20 minutes | 2-4 hours | Control exotherm, maintain temperature |
| Stirring Speed | 300-500 rpm (magnetic) | 100-200 rpm (overhead) | Ensure homogeneity, prevent hot spots |
| Temperature Control | Ice bath | Jacketed reactor with chiller | Increased heat load requires efficient cooling |
| Work-up Volume | 200 mL | 200 L | Manageability, solvent waste, extraction efficiency |
| Isolation Method | Filtration | Centrifugation | Efficient solid-liquid separation at scale |
Visualizations
Caption: Troubleshooting workflow for managing exotherms.
Caption: Workflow for preventing hydrolysis during scale-up.
References
- 1. This compound CAS#: 2766-74-7 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | C4H2Cl2O2S2 | CID 2733925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. aksci.com [aksci.com]
- 13. aksci.com [aksci.com]
- 14. fishersci.com [fishersci.com]
- 15. agilent.com [agilent.com]
Overcoming poor reactivity of hindered amines with 5-Chlorothiophene-2-sulfonyl chloride
Technical Support Center: Sulfonylation of Hindered Amines
Welcome to the technical support center for synthetic challenges in drug development. This guide is designed for researchers, chemists, and pharmaceutical scientists who are encountering difficulties with the sulfonylation of sterically hindered amines, specifically using 5-chlorothiophene-2-sulfonyl chloride. Here, we address common problems through a detailed FAQ and troubleshooting format, grounded in mechanistic principles and validated protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my reaction between a hindered amine and this compound failing or giving disappointingly low yields?
A1: The Root of the Problem: Steric Hindrance and Poor Nucleophilicity
The primary challenge in this reaction is twofold:
-
Steric Hindrance: Both reactants can be sterically demanding. Hindered amines (e.g., secondary amines with bulky substituents like diisopropylamine or derivatives with ortho-substituents) physically block the nitrogen's lone pair from attacking the electrophilic sulfur atom. Similarly, the sulfonyl chloride may have bulky groups that shield the sulfur center.[1][2]
-
Low Nucleophilicity: The nitrogen atom in hindered amines is often a poor nucleophile. Electron-withdrawing groups on the amine or the inherent electronic structure can reduce the electron density on the nitrogen, making it less likely to initiate the reaction.[3] The standard reaction mechanism, a nucleophilic attack on the sulfonyl chloride, is therefore kinetically slow and often requires forcing conditions which can lead to decomposition.[4]
These factors lead to a high activation energy barrier for the reaction, resulting in slow or non-existent product formation under standard conditions (e.g., amine, sulfonyl chloride, and a simple base like triethylamine in DCM).
Q2: I'm observing no product formation by TLC/LC-MS. How can I get the reaction to proceed?
A2: Catalyze the Reaction: The Power of 4-Dimethylaminopyridine (DMAP)
When a standard base like triethylamine (TEA) or pyridine is insufficient, the reaction requires a more potent catalyst to overcome the high activation energy. 4-Dimethylaminopyridine (DMAP) is an exceptionally effective nucleophilic catalyst for this transformation.[5][6]
The Mechanism of DMAP Catalysis: Unlike a simple base that only acts as a proton scavenger, DMAP actively participates in the reaction.[7]
-
Activation: DMAP, being a superior nucleophile compared to the hindered amine, rapidly attacks the this compound.[8]
-
Intermediate Formation: This attack forms a highly reactive N-sulfonylpyridinium salt intermediate. This intermediate is significantly more electrophilic and reactive than the starting sulfonyl chloride.[5][8]
-
Reaction with Amine: The hindered amine, which struggled to react with the original sulfonyl chloride, can now readily attack the activated sulfonylpyridinium salt.
-
Catalyst Regeneration: The sulfonamide product is formed, and the DMAP catalyst is regenerated, allowing it to re-enter the catalytic cycle.[8]
This catalytic pathway provides a lower energy route for the reaction to proceed.[6]
Workflow for Diagnosing and Solving Reaction Failure
Caption: A troubleshooting workflow for sulfonylation reactions.
Q3: My reaction is very slow and stalls before completion, even with a catalyst. How can I improve the rate and achieve full conversion?
A3: Optimizing the Base and Reaction Conditions
If the reaction is sluggish, a systematic optimization of the base, solvent, and temperature is necessary.
1. The Critical Choice of Base: The base's role is not just to neutralize the HCl byproduct.[4] A suboptimal base can hinder the reaction.
-
Triethylamine (TEA) / Diisopropylethylamine (DIPEA): These are common choices but can be insufficient for highly hindered substrates. Their basicity may not be enough to prevent the protonation of the hindered amine by the generated HCl, which would take the amine out of the reaction.
-
Stronger, Non-Nucleophilic Bases: For challenging cases, switching to a stronger, non-nucleophilic base can significantly improve rates. These bases are excellent proton scavengers but do not compete with the amine in attacking the sulfonyl chloride.
| Base | pKa of Conjugate Acid | Key Characteristics |
| Triethylamine (TEA) | ~10.7 | Standard, moderately strong, can be sterically bulky. |
| Pyridine | ~5.2 | Weaker base, also acts as a nucleophilic catalyst but is less effective than DMAP.[5] |
| DMAP (as catalyst) | ~9.7 | Primarily a nucleophilic catalyst, not just a base.[5][8] |
| DBU (1,8-Diazabicycloundec-7-ene) | ~13.5 | Strong, non-nucleophilic, excellent for promoting difficult eliminations and other base-mediated reactions. |
| Proton-Sponge™ | ~18.6 | Very strong, highly hindered, non-nucleophilic base designed solely for proton scavenging. |
2. Temperature and Solvent Effects:
-
Temperature: Many sulfonylation reactions are initially attempted at 0°C or room temperature to control side reactions. However, for hindered substrates, significant thermal energy may be required to overcome the activation barrier.[1] Incrementally increasing the temperature (e.g., to 40°C, 60°C, or reflux) can dramatically increase the reaction rate.
-
Solvent: Aprotic solvents are standard. Dichloromethane (DCM) or Tetrahydrofuran (THF) are good starting points. For higher temperatures, consider solvents like Acetonitrile (ACN) or 1,4-Dioxane. The solvent should be anhydrous, as sulfonyl chlorides can be hydrolyzed by water.[1]
Validated Experimental Protocol: DMAP-Catalyzed Sulfonylation
This protocol provides a robust starting point for the reaction between this compound and a hindered secondary amine.
Materials:
-
Hindered amine (1.0 equiv)
-
This compound (1.1 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1-0.2 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the hindered amine (1.0 equiv) and anhydrous DCM.
-
Addition of Base and Catalyst: Add the stoichiometric base (TEA or DIPEA, 1.5 equiv) and the catalytic amount of DMAP (0.1-0.2 equiv). Stir the solution at room temperature for 10 minutes.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow after 2-4 hours, gradually increase the temperature to 40°C or reflux.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mechanism of DMAP-Catalyzed Sulfonylation
Caption: Catalytic cycle of DMAP in sulfonylation.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. cbijournal.com [cbijournal.com]
- 4. m.youtube.com [m.youtube.com]
- 5. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. homework.study.com [homework.study.com]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Managing Exothermic Reactions with 5-Chlorothiophene-2-sulfonyl chloride
Welcome to the technical support center for the safe and effective management of exothermic reactions involving 5-Chlorothiophene-2-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to ensure both the scientific integrity of your work and the highest standards of laboratory safety.
Introduction to the Thermal Hazards of this compound
This compound is a highly reactive reagent, prized for its ability to introduce the 5-chlorothiophenylsulfonyl moiety into a wide range of molecules, a common scaffold in medicinal chemistry.[1] However, its utility is matched by its potential for hazardous exothermic reactions, particularly when reacting with nucleophiles such as primary and secondary amines to form sulfonamides.[2]
The reaction's high exothermicity stems from the formation of strong S-N and H-Cl bonds. Without proper control, the heat generated can exceed the cooling capacity of the reactor, leading to a rapid increase in temperature and pressure—a dangerous situation known as a thermal runaway.[3][4] A thermal runaway can result in solvent boiling, reactor over-pressurization, and the release of hazardous materials.[5] This guide provides the necessary information to mitigate these risks.
Troubleshooting Guides
This section addresses specific issues that may arise during reactions with this compound, presented in a question-and-answer format.
Question 1: My reaction is experiencing a sudden and rapid temperature increase (runaway reaction). What are the immediate actions and likely causes?
Answer: A runaway reaction is a critical safety event. Your immediate priority is to bring the reaction under control and ensure your safety.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the this compound or the nucleophile.[3]
-
Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, add more ice and salt. For a chiller, lower the setpoint.[3]
-
Increase Stirring: Vigorous stirring is crucial to ensure uniform heat dissipation and prevent localized hot spots.[3]
-
Emergency Quenching (if planned): If the temperature continues to rise uncontrollably and you have a pre-planned quenching procedure, execute it by adding a suitable, pre-chilled quenching agent.[3]
DOT Diagram: Immediate Response to a Runaway Reaction
Caption: Immediate response workflow for a runaway reaction.
Potential Causes & Long-Term Solutions:
-
Reagent Addition Rate: The most common cause is adding the sulfonyl chloride too quickly. The rate of heat generation is exceeding the rate of heat removal by your cooling system.[3]
-
Solution: Slow down the addition rate significantly. Use a syringe pump or a dropping funnel for precise, controlled addition.[3]
-
-
Inadequate Cooling: The cooling bath may be insufficient for the scale of the reaction.
-
Solution: Use a larger cooling bath, a more efficient cryogen (e.g., ice/salt, dry ice/acetone), or a mechanical chiller. Ensure the reactor vessel has good surface contact with the cooling medium.[3]
-
-
Poor Mixing: Inefficient stirring can lead to localized concentration and temperature gradients, creating hot spots that can initiate a runaway reaction.[3]
-
Solution: Use an appropriately sized stir bar or an overhead mechanical stirrer for viscous reactions. Ensure the vortex is sufficient to indicate good mixing.[3]
-
-
Incorrect Reaction Scale: A reaction that was stable at a small scale may become uncontrollable at a larger scale due to the decrease in the surface-area-to-volume ratio, which reduces heat dissipation efficiency.[3]
Question 2: The reaction is complete, but I'm having trouble removing the unreacted this compound. What are the best methods?
Answer: Removing unreacted this compound is crucial for product purity and safety. Here are several effective methods:
-
Quenching with Amines:
-
Procedure: Add a simple, nucleophilic amine (e.g., piperidine or morpholine) to the reaction mixture. The resulting sulfonamide is often more polar than the desired product and can be easily removed by extraction or chromatography.[7]
-
Considerations: Ensure your desired product is stable to the addition of a secondary amine.
-
-
Aqueous Hydrolysis:
-
Procedure: Carefully add the reaction mixture to a cold, stirred solution of aqueous base, such as sodium bicarbonate or sodium hydroxide. This will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which is water-soluble and can be removed in the aqueous layer during a liquid-liquid extraction.[8]
-
Considerations: This process is also exothermic. The addition should be slow and with efficient cooling. Ensure your product is stable to basic conditions.
-
-
Scavenger Resins:
-
Procedure: Use a polymer-bound amine scavenger (e.g., aminomethyl polystyrene). The scavenger reacts with the excess sulfonyl chloride, and the resulting polymer-bound sulfonamide can be removed by simple filtration.[7]
-
Considerations: This is a clean and efficient method, particularly for parallel synthesis or when aqueous workups are problematic.
-
DOT Diagram: Decision Tree for Quenching Unreacted this compound
Caption: Decision-making workflow for quenching excess sulfonyl chloride.
Question 3: My reaction is very slow or not proceeding to completion, even with excess sulfonyl chloride. What could be the issue?
Answer: A stalled reaction can be due to several factors not directly related to the exotherm:
-
Low Temperature: While essential for safety, excessively low temperatures can significantly slow down the reaction rate or cause reactants to precipitate out of solution.[3]
-
Solution: Maintain the reaction within the optimal temperature range, often between 0°C and 15°C for many sulfonamide formations.[3]
-
-
Poor Nucleophilicity of the Amine: Electron-deficient or sterically hindered amines are less reactive.[9]
-
Solution: Consider increasing the reaction temperature or using a catalyst like 4-dimethylaminopyridine (DMAP), which can form a more reactive intermediate.[9]
-
-
Inadequate Base: The reaction of this compound with an amine generates one equivalent of HCl, which must be neutralized by a base for the reaction to proceed to completion.
-
Solution: Ensure you are using at least one equivalent of a suitable base (e.g., triethylamine, pyridine). For less nucleophilic amines, a stronger, non-nucleophilic base may be required.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended setup for a reaction with this compound?
A1: A typical setup for a lab-scale reaction would include a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel or syringe pump for controlled addition of the sulfonyl chloride. The flask should be placed in a cooling bath (e.g., ice/salt) to maintain the desired temperature.[10]
Q2: What are the best solvents for reactions with this compound?
A2: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are commonly used. It is crucial to use anhydrous solvents to prevent hydrolysis of the sulfonyl chloride.[9]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the disappearance of the limiting reagent. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide more quantitative data.
Q4: Is it possible to perform a one-pot reaction to synthesize a sulfonamide from this compound?
A4: Yes, one-pot procedures are common. Typically, the amine and a base are dissolved in a suitable solvent and cooled. The this compound is then added slowly to this mixture. After the reaction is complete, a quenching agent can be added to the same pot to destroy any excess sulfonyl chloride before workup.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
This protocol provides a generalized methodology, emphasizing critical points for managing the exotherm.
-
Reaction Setup: Equip a dry three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice/salt bath.
-
Reagent Preparation: Dissolve the amine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., DCM). Cool the solution to 0-5°C.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq) in a minimal amount of the same anhydrous solvent and add it to the dropping funnel.
-
Controlled Addition: Add the sulfonyl chloride solution dropwise to the stirred amine solution over 1-2 hours, ensuring the internal temperature does not rise above 10°C.[10]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-5°C or room temperature) and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0-5°C and slowly add a quenching agent (e.g., a small amount of piperidine or an aqueous solution of sodium bicarbonate) to react with any excess sulfonyl chloride.
-
Work-up: Proceed with a standard aqueous work-up to isolate the crude product.
Protocol 2: Reaction Quenching and Work-up
This protocol details the steps for quenching unreacted this compound with an aqueous base.
-
Cooling: Cool the reaction mixture to 0-10°C in an ice bath.[7]
-
Quenching Solution: Prepare a separate flask with a cold, saturated aqueous solution of sodium bicarbonate.
-
Slow Addition: Slowly and carefully add the reaction mixture to the stirred bicarbonate solution. Caution: This quenching process is exothermic and will release gas (CO2). Ensure adequate ventilation and headspace in the quenching vessel.
-
Stirring: Continue stirring vigorously for 15-30 minutes at room temperature to ensure complete hydrolysis of the sulfonyl chloride.[7]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. The resulting sodium 5-chlorothiophene-2-sulfonate will be in the aqueous layer.
-
Washing: Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.
Data Presentation
Table 1: Key Safety and Reactivity Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C4H2Cl2O2S2 | [11] |
| Molecular Weight | 217.09 g/mol | [11] |
| Appearance | Light yellow solid | [7] |
| Hazard Statements | Causes severe skin burns and eye damage. Reacts violently with water. | [7][11] |
| Incompatible Materials | Strong bases, water, moisture. | [7] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Sulfur oxides, Hydrogen chloride gas. | [7] |
References
- 1. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. mt.com [mt.com]
- 5. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 6. syrris.com [syrris.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C4H2Cl2O2S2 | CID 2733925 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for the Removal of Unreacted 5-Chlorothiophene-2-sulfonyl Chloride
Welcome to our dedicated technical support guide for researchers, chemists, and professionals in drug development. This resource provides in-depth troubleshooting and practical guidance for the efficient removal of unreacted 5-chlorothiophene-2-sulfonyl chloride from your reaction mixtures. We understand that residual sulfonyl chloride can compromise the purity of your product, interfere with subsequent synthetic steps, and pose safety risks.[1][2] This guide is designed to equip you with the knowledge and protocols to overcome these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is it crucial to remove unreacted this compound?
Unreacted this compound is a reactive electrophile that can lead to several downstream issues. Its presence can result in the formation of undesired side products in subsequent reactions. Furthermore, its similar polarity to many organic products can make purification by standard chromatography challenging, leading to co-elution and impure final compounds.[1] From a safety perspective, sulfonyl chlorides are corrosive and moisture-sensitive, causing severe skin burns and eye damage, necessitating their removal for safe handling and storage of the final product.[2][3]
Q2: My product is co-eluting with the unreacted sulfonyl chloride during column chromatography. What should I do?
This is a common issue arising from similar polarities. The most effective strategy is to chemically modify the unreacted sulfonyl chloride into a more polar, easily separable compound before chromatography.[1] This process is known as quenching.
Solution 1: Quenching with an Amine Reacting the excess sulfonyl chloride with a simple primary or secondary amine (e.g., ammonia, benzylamine) will convert it into the corresponding sulfonamide.[1][4][5] Sulfonamides are significantly more polar than sulfonyl chlorides, which will alter their retention factor (Rf) on a TLC plate and allow for a much easier separation by column chromatography.[1]
Solution 2: Basic Hydrolysis (Aqueous Workup) Quenching the reaction with an aqueous base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), will hydrolyze the sulfonyl chloride to its corresponding sulfonic acid salt (sodium 5-chlorothiophene-2-sulfonate).[1][4][6] This salt is highly water-soluble and can be easily removed from the organic layer during a liquid-liquid extraction.[4][6]
Q3: My desired product contains functional groups (e.g., esters) that are sensitive to basic or aqueous conditions. How can I remove the sulfonyl chloride without degrading my product?
When dealing with sensitive substrates, harsh basic conditions must be avoided. Here are several alternative strategies:
Solution 1: Non-Basic Amine Quench in an Anhydrous Environment You can perform the amine quench (as described in Q2, Solution 1) using a simple amine in a non-aqueous solvent. The resulting sulfonamide can then be separated by column chromatography.[1]
Solution 2: Scavenger Resins Polymer-bound amine scavengers, such as aminomethyl polystyrene, are an excellent choice for base-sensitive products.[1] These solid-supported reagents react with the excess sulfonyl chloride. The resulting polymer-bound sulfonamide is then simply removed by filtration, leaving your desired product in the solution.[1][4] This method avoids an aqueous workup entirely.
Solution 3: Stoichiometric Control Careful control of the stoichiometry, using a slight deficit (0.95-0.98 equivalents) of this compound, can ensure it is fully consumed during the reaction, eliminating the need for its removal.[7] This approach requires careful monitoring of the reaction progress by TLC or HPLC to ensure the complete consumption of the starting material.
Q4: The quenching reaction seems to be slow or incomplete. How can I optimize this step?
Incomplete quenching can lead to persistent impurities. Here are some troubleshooting tips:
-
Increase the Excess of Quenching Agent: Ensure you are using a sufficient molar excess of the amine or base to drive the reaction to completion.[1]
-
Improve Mixing: Vigorous stirring is crucial, especially in biphasic systems (e.g., an organic solvent and an aqueous base), to maximize the contact between the reactants.[1]
-
Increase Temperature (with caution): Gently warming the reaction mixture can increase the rate of quenching. However, this should be done cautiously to avoid degradation of the desired product.
-
Monitor by TLC: Always monitor the disappearance of the sulfonyl chloride spot on a TLC plate to confirm the completion of the quenching reaction before proceeding with the workup.[1]
Experimental Protocols
Protocol 1: Aqueous Basic Workup for Base-Stable Products
This is the most common method for removing unreacted sulfonyl chlorides when the desired product is stable to mild aqueous base.
-
Cool the Reaction Mixture: Once the primary reaction is complete, cool the mixture to 0-10 °C in an ice bath.[1]
-
Quench: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring. Caution: This may cause gas evolution (CO₂). Vent the reaction vessel appropriately.
-
Stir: Continue stirring vigorously for 15-30 minutes at room temperature to ensure complete hydrolysis of the sulfonyl chloride.[1]
-
Extraction: Transfer the mixture to a separatory funnel. If your reaction solvent is immiscible with water (e.g., ethyl acetate, dichloromethane), separate the organic and aqueous layers. The resulting sodium 5-chlorothiophene-2-sulfonate will be in the aqueous layer.[1][4]
-
Wash: Wash the organic layer with water and then with brine (saturated aqueous NaCl) to remove residual water.[1]
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Workflow for Aqueous Basic Workup
Caption: Workflow for removing sulfonyl chloride via basic hydrolysis and extraction.
Protocol 2: Purification using a Scavenger Resin
This method is ideal for products that are sensitive to aqueous or basic conditions.
-
Select Resin: Choose an appropriate polymer-bound amine scavenger (e.g., aminomethyl polystyrene).
-
Add Resin: To the reaction mixture containing the excess this compound, add the scavenger resin (typically 2-3 equivalents relative to the excess sulfonyl chloride).[1]
-
Stir: Stir the resulting suspension at room temperature. The required time can range from a few hours to overnight, depending on the specific resin and reaction conditions.
-
Monitor: Monitor the reaction by TLC for the disappearance of the sulfonyl chloride.[1]
-
Filter: Once the reaction is complete, filter the mixture to remove the resin.
-
Wash and Concentrate: Wash the resin with a suitable organic solvent. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, now free of sulfonyl chloride.[1]
Workflow for Scavenger Resin Purification
Caption: Workflow for removing sulfonyl chloride using a solid-supported scavenger.
Protocol 3: Purification by Column Chromatography
If quenching is not a viable option, direct purification by flash chromatography can be attempted, though it may be challenging.
-
TLC Analysis: Develop a solvent system using thin-layer chromatography (TLC) that provides the best possible separation between your desired product and this compound. A less polar eluent system may improve separation.[1]
-
Column Preparation: Pack a flash chromatography column with silica gel using the chosen eluent system.
-
Loading: Load the crude reaction mixture onto the column.
-
Elution: Elute the column with the solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure.
Data Summary Table
| Method | Product Stability Requirement | Key Advantage | Main Disadvantage |
| Aqueous Basic Workup | Stable to mild base and water | Highly effective, uses inexpensive reagents. | Not suitable for base- or water-sensitive compounds. |
| Amine Quench | Stable to amines | Converts sulfonyl chloride to a more easily separable sulfonamide. | Requires subsequent chromatographic purification. |
| Scavenger Resin | General applicability | Excellent for sensitive substrates; simple filtration removes the byproduct. | Resins can be expensive. |
| Direct Chromatography | General applicability | Avoids additional reaction steps. | Can be difficult to achieve good separation; risk of co-elution.[1] |
| Recrystallization | Product must be a solid | Can provide very high purity.[8] | Dependent on suitable solubility differences between product and impurity. |
References
Technical Support Center: Navigating the Challenges of Moisture in 5-Chlorothiophene-2-sulfonyl chloride Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for experiments involving 5-Chlorothiophene-2-sulfonyl chloride, with a specific focus on mitigating the impact of moisture. As a highly reactive intermediate, ensuring anhydrous conditions is paramount to achieving high yields and purity. This resource, structured in a question-and-answer format, directly addresses common issues and provides field-proven insights to ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: I've noticed a significant drop in the yield of my sulfonamide synthesis. Could moisture be the culprit?
A1: Absolutely. This compound is highly susceptible to hydrolysis. In the presence of water, it rapidly converts to the corresponding 5-chlorothiophene-2-sulfonic acid. This sulfonic acid is unreactive towards amines under standard sulfonamide synthesis conditions, thus consuming your starting material and leading to a lower yield of the desired product.
Q2: What are the visible signs of moisture contamination in my reaction?
A2: While not always obvious, there are a few visual cues that can indicate the presence of moisture:
-
Fuming upon exposure to air: When you open a bottle of this compound, you might observe white fumes. This is the compound reacting with atmospheric moisture to produce HCl gas.
-
Cloudiness or precipitation in solution: If your anhydrous solvent is contaminated with water, you may notice that the solution of the sulfonyl chloride becomes cloudy or a precipitate of the sulfonic acid forms over time.
-
A "gummy" or oily residue: After a workup, the presence of a significant amount of a sticky, hard-to-purify residue can sometimes be an indication of side reactions, including hydrolysis.
Q3: How can I confirm that hydrolysis of my this compound has occurred?
A3: The most reliable way to confirm hydrolysis is through analytical techniques:
-
Thin-Layer Chromatography (TLC): The sulfonic acid byproduct is significantly more polar than the starting sulfonyl chloride and the desired sulfonamide product. On a silica gel TLC plate, the sulfonic acid will have a much lower Rf value, often remaining at the baseline.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can clearly distinguish between the sulfonyl chloride and its hydrolysis product. The protons on the thiophene ring will have different chemical shifts. By comparing the spectrum of your starting material or reaction mixture to reference spectra, you can identify the presence of the sulfonic acid.
Troubleshooting Guide: From Prevention to Mitigation
This section provides a systematic approach to troubleshooting common problems related to moisture in your reactions.
Issue 1: Low Yield of the Desired Sulfonamide Product
Symptoms:
-
TLC analysis shows a significant amount of unreacted amine and a highly polar byproduct at the baseline.
-
The isolated yield of the sulfonamide is much lower than expected.
Root Causes & Solutions:
| Potential Cause | Underlying Problem | Troubleshooting Steps & Preventative Measures |
| Contaminated Reagents | The sulfonyl chloride, amine, or solvent contains water. | 1. Reagent Quality Check: Use a fresh bottle of this compound. If the bottle has been opened previously, consider purification by distillation if feasible. 2. Dry Your Amine: Many amines are hygroscopic. Dry liquid amines over KOH or CaH₂ followed by distillation. Solid amines can be dried in a vacuum oven. 3. Use Anhydrous Solvents: Use freshly opened bottles of anhydrous solvents or dry them using appropriate methods (e.g., distillation from a suitable drying agent). |
| Improper Reaction Setup | Atmospheric moisture is entering the reaction vessel. | 1. Dry Glassware: Thoroughly dry all glassware in an oven (at least 4 hours at 120 °C) and allow it to cool in a desiccator or under a stream of inert gas. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. Use a gas bubbler to maintain a positive pressure. |
| Inadequate Handling Techniques | Moisture is introduced during reagent transfer. | 1. Syringe and Cannula Techniques: Use dry syringes and needles to transfer anhydrous solvents and liquid reagents. For larger volumes, use a cannula transfer technique. 2. Positive Pressure of Inert Gas: When adding solid reagents, do so under a positive flow of inert gas to prevent the ingress of air. |
Issue 2: Complex Reaction Mixture and Difficult Purification
Symptoms:
-
The crude ¹H NMR spectrum shows multiple sets of peaks, making it difficult to identify the desired product.
-
Column chromatography results in poor separation of the product from impurities.
Root Causes & Solutions:
| Potential Cause | Underlying Problem | Troubleshooting Steps & Preventative Measures |
| Presence of Sulfonic Acid | The highly polar sulfonic acid can streak on silica gel columns and co-elute with other polar compounds. | 1. Aqueous Workup: During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate. This will deprotonate the sulfonic acid, forming the sulfonate salt, which is highly water-soluble and will be extracted into the aqueous layer. 2. Biphasic Reaction Conditions: For some applications, running the reaction in a biphasic system (e.g., dichloromethane and aqueous sodium carbonate) can help to immediately neutralize the HCl byproduct and any formed sulfonic acid, preventing them from causing further side reactions. |
| Side Reactions Catalyzed by HCl | The HCl generated during the sulfonamide formation can catalyze other unwanted reactions if not neutralized. | 1. Use of a Base: Always include a suitable base in your reaction mixture, such as triethylamine or pyridine, to scavenge the HCl as it is formed. Ensure the base is also anhydrous. |
Experimental Protocols & Data Interpretation
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
This protocol provides a standard method for the synthesis of a sulfonamide from this compound and a primary or secondary amine, with an emphasis on anhydrous techniques.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous triethylamine or pyridine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Set up an oven-dried round-bottom flask with a magnetic stir bar under a positive pressure of nitrogen.
-
To the flask, add the amine (1.0 eq.) and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add anhydrous triethylamine (1.2 eq.) to the stirred solution.
-
In a separate dry flask, dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM.
-
Using a dry syringe, add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over 15-20 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Interpretation: Identifying Hydrolysis by TLC and ¹H NMR
TLC Analysis:
A typical TLC plate (silica gel) of a sulfonamide reaction mixture might look like this:
Caption: Representative TLC analysis of a sulfonylation reaction.
¹H NMR Spectroscopy:
The presence of 5-chlorothiophene-2-sulfonic acid can be detected by the appearance of a distinct set of peaks in the aromatic region of the ¹H NMR spectrum, which will differ from the peaks of the starting sulfonyl chloride and the sulfonamide product.
-
This compound: Expect two doublets in the aromatic region corresponding to the two protons on the thiophene ring.
-
5-Chlorothiophene-2-sulfonic acid: The chemical shifts of the thiophene protons will be different from the sulfonyl chloride due to the change in the electronic environment of the functional group.
-
Product Sulfonamide: The spectrum will show the characteristic peaks for the thiophene ring, as well as peaks corresponding to the amine portion of the molecule.
By integrating the peaks corresponding to the desired product and the sulfonic acid byproduct, you can estimate the extent of hydrolysis.
Visualization of the Impact of Moisture
The following diagram illustrates the critical workflow for preventing moisture contamination and the consequences of its presence.
Caption: Workflow for successful sulfonylation vs. the pathway of moisture contamination.
By diligently following anhydrous techniques and being vigilant for the signs of moisture, researchers can confidently and successfully utilize this compound in their synthetic endeavors.
Regioselectivity issues in the synthesis of thiophene sulfonamides
Welcome to the technical support center for the synthesis of thiophene sulfonamides. This resource is designed for researchers, medicinal chemists, and professionals in drug development who are navigating the complexities of thiophene chemistry. The inherent electronic properties of the thiophene ring often lead to challenges in controlling the regioselectivity of sulfonation, a critical step in the synthesis of many biologically active compounds.[1][2]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered in the laboratory. Our goal is to equip you with the knowledge to overcome these synthetic hurdles and achieve your desired target molecules with high purity and yield.
Frequently Asked Questions (FAQs)
Q1: Why is the sulfonation of thiophene prone to regioselectivity issues?
A1: The regioselectivity of electrophilic aromatic substitution on the thiophene ring is governed by the stability of the intermediate carbocation (sigma complex).[3] Attack at the C2 (α) position allows for the positive charge to be delocalized over three resonance structures, one of which involves the sulfur atom, providing significant stabilization. In contrast, attack at the C3 (β) position results in only two resonance structures, leading to a less stable intermediate.[3][4] Consequently, electrophilic substitution, including sulfonation, overwhelmingly favors the C2 position.[5][6][7]
Q2: I am trying to synthesize a thiophene-3-sulfonamide, but I keep getting the thiophene-2-sulfonamide as the major product. What am I doing wrong?
A2: This is a common and expected outcome due to the inherent reactivity of the thiophene ring. Direct sulfonation of unsubstituted thiophene will almost exclusively yield the 2-substituted product. To achieve substitution at the C3 position, a directing group or a more elaborate synthetic strategy is required. Please refer to the troubleshooting guide below for specific protocols.
Q3: What are the best sulfonating agents for thiophene?
A3: Chlorosulfonic acid (ClSO₃H) is a commonly used reagent for the sulfonation of thiophenes.[8] The subsequent treatment with ammonia or an amine yields the corresponding sulfonamide. Other methods may involve the use of sulfonyl chlorides with a Lewis acid catalyst. The choice of reagent can also influence the regioselectivity, especially with substituted thiophenes.
Q4: Can steric hindrance be used to direct the sulfonation to the C3 position?
A4: Yes, steric hindrance can play a crucial role in directing substitution.[9][10] If the C2 and C5 positions are blocked by bulky substituents, electrophilic attack may be forced to occur at the less reactive C3 or C4 positions.[11][12] This strategy is a key approach for synthesizing 3-substituted thiophenes.
Q5: Are there any protecting group strategies that can help control regioselectivity?
A5: Absolutely. Protecting groups are essential tools in complex organic synthesis to temporarily mask a reactive site.[13][14] For thiophene sulfonamide synthesis, a common strategy is to introduce a removable blocking group at the C2 position, perform the sulfonation which will then be directed to an available position (e.g., C5 or C3/C4 if C2 and C5 are blocked), and then remove the protecting group. Silyl and bromo groups are often used for this purpose.
Troubleshooting Guide
This section provides a structured approach to overcoming common regioselectivity challenges in the synthesis of thiophene sulfonamides.
Issue 1: Exclusive Formation of Thiophene-2-Sulfonamide When Thiophene-3-Sulfonamide is the Target
Cause: The inherent electronic preference of the thiophene ring for electrophilic attack at the C2 position.[5][6]
Solutions:
-
Utilize a Directing Group: Introduce a meta-directing group at the C2 position of the thiophene ring. An electron-withdrawing group will deactivate the ring towards electrophilic substitution and direct the incoming electrophile to the C4 and C5 positions. Subsequent functional group manipulation can then yield the desired 3-substituted product.
-
Blocking/Protecting Group Strategy: This is a more common and often more effective approach.
-
Step 1: Block the α-positions. Bromination of thiophene can be controlled to yield 2,5-dibromothiophene.
-
Step 2: Sulfonation. With the highly reactive α-positions blocked, sulfonation will occur at one of the β-positions (C3 or C4).
-
Step 3: Debromination. The bromo groups can then be removed via reduction, for example, with zinc dust in acetic acid, to yield the desired thiophene-3-sulfonamide.
-
Experimental Protocol: Synthesis of Thiophene-3-Sulfonamide via a Blocking Group Strategy
Step 1: Synthesis of 2,5-Dibromothiophene
-
Cool a solution of thiophene (1 eq.) in glacial acetic acid to 0-5 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (2.1 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,5-dibromothiophene.
Step 2: Sulfonation of 2,5-Dibromothiophene
-
In a fume hood, cool chlorosulfonic acid (3-5 eq.) to 0 °C.
-
Slowly add 2,5-dibromothiophene (1 eq.) to the cooled chlorosulfonic acid with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The resulting precipitate, 2,5-dibromothiophene-3-sulfonyl chloride, is filtered, washed with cold water, and dried.
Step 3: Amination to form 2,5-Dibromothiophene-3-sulfonamide
-
Dissolve the crude 2,5-dibromothiophene-3-sulfonyl chloride in a suitable solvent like THF or dioxane.
-
Cool the solution to 0 °C and bubble ammonia gas through the solution or add aqueous ammonia dropwise.
-
Stir the reaction for 2-4 hours at room temperature.
-
Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.
-
Dry the organic layer and concentrate to yield the crude sulfonamide.
Step 4: Reductive Debromination
-
Dissolve the 2,5-dibromothiophene-3-sulfonamide in glacial acetic acid.
-
Add zinc dust (excess, ~5-10 eq.) portion-wise.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction, filter off the excess zinc, and neutralize the filtrate with a base (e.g., sodium bicarbonate).
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers, and concentrate to get the crude thiophene-3-sulfonamide.[15] Purify by recrystallization or column chromatography.
Issue 2: Poor Yield and/or Formation of Di-sulfonated Byproducts
Cause: Thiophene is highly reactive towards sulfonation, which can lead to over-reaction if conditions are not carefully controlled.[16]
Solutions:
-
Control of Stoichiometry: Use a minimal excess of the sulfonating agent. A large excess will promote di-substitution.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C or below) to moderate the reactivity and improve selectivity.
-
Slow Addition: Add the sulfonating agent dropwise to the thiophene solution to avoid localized high concentrations of the electrophile.
Data Presentation: Regioselectivity in Thiophene Sulfonation
| Starting Material | Sulfonating Agent | Major Product | Minor Product(s) | Rationale |
| Thiophene | ClSO₃H | Thiophene-2-sulfonyl chloride | Thiophene-2,5-disulfonyl chloride | High reactivity at C2 and C5 positions. |
| 2-Bromothiophene | ClSO₃H | 5-Bromothiophene-2-sulfonyl chloride | - | The bromo group is an ortho, para-director, and the C5 position is electronically favored. |
| 2,5-Dibromothiophene | ClSO₃H | 2,5-Dibromothiophene-3-sulfonyl chloride | - | The reactive C2 and C5 positions are blocked, forcing substitution to the C3 position. |
Visualizing Reaction Pathways
Electrophilic Substitution on Thiophene
Caption: Regioselectivity of electrophilic attack on the thiophene ring.
Troubleshooting Workflow for Thiophene-3-Sulfonamide Synthesis
Caption: Decision workflow for synthesizing thiophene-3-sulfonamides.
References
- 1. researchgate.net [researchgate.net]
- 2. ajchem-b.com [ajchem-b.com]
- 3. benchchem.com [benchchem.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. download.e-bookshelf.de [download.e-bookshelf.de]
- 7. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Reduction of the steric hindrance to conjugation in 3,4-disubstituted poly(thiophenes); cyclopenta[c]thiophene and thieno[c]thiophene as precursors of electrogenerated conducting polymers - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. media.neliti.com [media.neliti.com]
- 15. Thiophene-3-sulfonamide | 64255-63-6 | PCA25563 [biosynth.com]
- 16. brainly.in [brainly.in]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Thiophene Sulfonamides
Welcome to the technical support center for navigating the complexities of catalyst deactivation in cross-coupling reactions involving thiophene sulfonamides. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with these specific, yet highly valuable, substrates. Here, we will delve into the root causes of catalyst deactivation, provide practical troubleshooting strategies, and offer detailed protocols to enhance the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding catalyst deactivation when working with thiophene sulfonamides.
Q1: What are the typical indicators of catalyst deactivation in my cross-coupling reaction of a thiophene sulfonamide?
A1: Catalyst deactivation often manifests in several ways during your reaction. You may observe:
-
Low or stalled conversion: The reaction starts but fails to proceed to completion, leaving a significant amount of starting material even after extended reaction times.
-
Formation of byproducts: You may notice the formation of homocoupling products from your boronic acid or ester, or hydrodehalogenation of your thiophene sulfonamide starting material.
-
Inconsistent results: Seemingly identical reactions give variable yields, suggesting sensitivity to minor variations in reaction setup or reagent quality.
-
Appearance of palladium black: A clear indication of catalyst decomposition is the precipitation of palladium black.[1]
Q2: Why are thiophene-containing substrates particularly challenging for palladium-catalyzed cross-coupling reactions?
A2: Thiophenes are known to be problematic substrates in palladium-catalyzed cross-coupling reactions due to the sulfur atom in the heterocyclic ring. The sulfur can act as a poison to the palladium catalyst.[2] This occurs through strong coordination of the sulfur atom to the palladium center, which can block the active sites required for the catalytic cycle to proceed.[2] This strong interaction can lead to either reversible or irreversible catalyst deactivation.
Q3: How does the sulfonamide group affect the cross-coupling reaction and catalyst stability?
A3: The sulfonamide group can influence the reaction in several ways:
-
Electronic Effects: As an electron-withdrawing group, a sulfonamide can impact the reactivity of the C-X bond (where X is a halide) on the thiophene ring, potentially making oxidative addition more challenging.
-
Coordinating Effects: The nitrogen and oxygen atoms of the sulfonamide group can potentially coordinate to the palladium center, which may lead to the formation of inactive catalyst species or alter the rate of key steps in the catalytic cycle.
-
Substrate Solubility: The presence of the sulfonamide group can significantly alter the solubility of the substrate, which can be a critical factor in reaction efficiency.
Q4: What is the primary mechanism of palladium catalyst deactivation by thiophene sulfonamides?
A4: The primary deactivation pathway involves the interaction of the thiophenic sulfur with the palladium catalyst. This can lead to the formation of stable palladium-sulfur adducts that are catalytically inactive. The exact mechanism can be complex, but it is generally accepted that the sulfur atom competes with the desired reactants for coordination to the palladium center.
Below is a simplified diagram illustrating the potential for catalyst poisoning by the thiophene sulfur, which can divert the catalyst from the productive catalytic cycle.
Caption: Catalyst poisoning by thiophene sulfonamide.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the cross-coupling of thiophene sulfonamides.
Problem 1: Low or No Conversion of Starting Material
This is one of the most frequent challenges and often points directly to catalyst deactivation.
| Potential Cause | Explanation | Proposed Solution & Protocol |
| Catalyst Poisoning by Thiophene Sulfur | The sulfur atom of the thiophene ring is strongly coordinating to the palladium, preventing it from participating in the catalytic cycle.[2] This is a very common issue with sulfur-containing heterocycles. | 1. Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can stabilize the palladium center and sterically hinder the coordination of the thiophene sulfur. Examples include Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or Josiphos ligands.[3] Protocol for Ligand Screening: 1. Set up a series of parallel reactions in small vials. 2. To each vial, add your thiophene sulfonamide (1.0 equiv), boronic acid/ester (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv). 3. Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and the specific ligand (4 mol %) to each vial. 4. Add the solvent (e.g., dioxane/water, toluene), seal the vials, and heat to the desired temperature. 5. Monitor the reactions by TLC or LC-MS at regular intervals to compare the performance of each ligand. |
| Inappropriate Reaction Conditions | The chosen temperature, solvent, or base may not be optimal for the specific substrate, leading to slow reaction rates or catalyst decomposition. | 1. Temperature Optimization: Run the reaction at a range of temperatures (e.g., 80°C, 100°C, 120°C). Higher temperatures can sometimes overcome activation barriers but may also accelerate catalyst decomposition. 2. Solvent Screening: Test a variety of solvents. Aprotic polar solvents like dioxane, THF, or DMF are common. Sometimes a mixture with water can be beneficial.[4] 3. Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The strength and solubility of the base can significantly impact the reaction outcome.[5] |
| Poor Quality Reagents | Impurities in solvents or starting materials, or partially decomposed boronic acid/ester can inhibit the catalyst. | 1. Reagent Purification: Ensure all starting materials are pure. Recrystallize or chromatograph if necessary. 2. Solvent Degassing: Thoroughly degas all solvents to remove oxygen, which can oxidize the Pd(0) catalyst. This can be done by sparging with an inert gas (e.g., argon or nitrogen) or by the freeze-pump-thaw method. |
Problem 2: Significant Formation of Side Products
The presence of side products indicates that unproductive reaction pathways are competing with the desired cross-coupling.
| Potential Cause | Explanation | Proposed Solution |
| Homocoupling of Boronic Acid/Ester | This occurs when two molecules of the boronic acid/ester couple with each other. It is often promoted by the presence of oxygen or high temperatures. | 1. Rigorous Exclusion of Oxygen: Ensure your reaction is set up under a strictly inert atmosphere. 2. Lower Reaction Temperature: If possible, try running the reaction at a lower temperature. 3. Use a Stoichiometry Closer to 1:1: While a slight excess of the boronic acid/ester is common, a large excess can favor homocoupling. |
| Hydrodehalogenation of Thiophene Sulfonamide | The halide on the thiophene ring is replaced by a hydrogen atom. This can occur via various pathways, including β-hydride elimination from a palladium-hydride species. | 1. Choice of Base and Solvent: This side reaction can be sensitive to the reaction conditions. Screening different bases and solvents may help to minimize it. 2. Ligand Modification: The electronic and steric properties of the ligand can influence the relative rates of reductive elimination and side reactions. |
| Protodeborylation of Boronic Acid/Ester | The boronic acid/ester is converted to the corresponding arene. This is often an issue with electron-deficient or heteroaromatic boronic acids.[6] | 1. Use a Milder Base: Strong bases can promote protodeborylation. Consider using a weaker base like K₃PO₄ or KF. 2. Anhydrous Conditions: Ensure your reaction is free of excess water, which can facilitate this side reaction. |
Experimental Workflow for Troubleshooting a Failed Reaction
When a reaction fails, a systematic approach to troubleshooting is essential. The following workflow can help identify the root cause of the problem.
Caption: A systematic workflow for troubleshooting failed reactions.
By methodically addressing each of these potential failure points, you can significantly increase the likelihood of achieving a successful cross-coupling reaction with your challenging thiophene sulfonamide substrates.
References
- 1. Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Tale of Two Sulfonyls: A Comparative Guide to 5-Chlorothiophene-2-sulfonyl Chloride and p-Toluenesulfonyl Chloride in Modern Synthesis
In the world of organic synthesis, the sulfonyl chloride functional group is a cornerstone for the construction of sulfonamides and sulfonate esters, moieties prevalent in a vast array of pharmaceuticals and functional materials. Among the diverse portfolio of sulfonylating agents, p-toluenesulfonyl chloride (TsCl) has long been the workhorse, a familiar reagent in academic and industrial laboratories alike. However, the increasing complexity of molecular targets has spurred the exploration of alternative reagents with unique reactivity profiles. One such reagent that has garnered significant attention is 5-chlorothiophene-2-sulfonyl chloride.
This guide offers a detailed comparison of these two sulfonyl chlorides, delving into their structural nuances, reactivity, and practical applications in synthesis. We aim to provide researchers, scientists, and drug development professionals with the insights necessary to make informed decisions when selecting a sulfonylating agent for their specific synthetic challenges.
Physicochemical Properties: A Snapshot
A fundamental comparison begins with the intrinsic properties of these reagents. While both are solids at room temperature, their structures impart differences in their physical and chemical characteristics.
| Property | This compound | p-Toluenesulfonyl chloride (TsCl) |
| Molecular Formula | C₄H₂Cl₂O₂S₂[1] | C₇H₇ClO₂S[2] |
| Molecular Weight | 217.09 g/mol [1] | 190.65 g/mol [2] |
| Appearance | White to yellow crystalline low melting solid[3] | White, malodorous solid[2] |
| Melting Point | 25-28 °C[3] | 67-69 °C |
| Boiling Point | 112-117 °C (lit.)[3] | 134 °C (decomposes) |
| Solubility | Not miscible in water[3] | Insoluble in water |
The Heart of the Matter: Reactivity and Electronic Effects
The utility of a sulfonyl chloride hinges on the electrophilicity of the sulfur atom, which is dictated by the electronic properties of the attached aromatic ring. This is where the fundamental differences between this compound and TsCl emerge.
-
p-Toluenesulfonyl Chloride (TsCl): The toluene ring in TsCl features a methyl group, which is weakly electron-donating through hyperconjugation. This slightly reduces the electrophilicity of the sulfonyl sulfur compared to an unsubstituted benzenesulfonyl chloride. The resulting tosyl group is an excellent leaving group due to the resonance stabilization of the negative charge on the sulfonate anion.[4]
-
This compound: The thiophene ring is an electron-rich heterocycle, which might suggest a decrease in the sulfur's electrophilicity.[5] However, the presence of an electron-withdrawing chlorine atom at the 5-position, coupled with the inherent electronic nature of the sulfur heteroatom, modulates the electron density of the ring in a more complex manner. The sulfonyl chloride group is at the 2-position, a site highly susceptible to electrophilic and nucleophilic reactions.[5] The interplay of the electron-withdrawing chlorine and the electron-rich thiophene ring can lead to a unique reactivity profile, often enhancing the utility of this reagent in specific contexts. For instance, the resulting 5-chlorothiophenesulfonyl group can impart distinct biological activities to the final molecule.
The key takeaway is that while both are effective sulfonylating agents, the electronic differences in their aromatic moieties can influence reaction rates and substrate scope.
In the Trenches: Applications in Synthesis
Both reagents are prized for their ability to form sulfonamides and sulfonate esters, crucial transformations in organic synthesis and medicinal chemistry.
Sulfonamide Synthesis: Building Blocks of Bioactivity
The reaction of a sulfonyl chloride with a primary or secondary amine is a robust method for the formation of sulfonamides, a privileged scaffold in drug discovery.
-
p-Toluenesulfonyl Chloride: TsCl is widely used to protect amines or to synthesize biologically active sulfonamides. The resulting N-tosyl group is generally stable but can be cleaved under specific reductive conditions. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[2]
-
This compound: This reagent has found a significant niche in the synthesis of targeted therapeutics. A notable example is its use in the preparation of Notch-1-sparing γ-secretase inhibitors, which are being investigated for the treatment of Alzheimer's disease.[3][6] The 5-chlorothiophenesulfonamide moiety is often integral to the pharmacophore of these molecules. The synthesis of a novel coupling agent, 3H-[7][8][9]triazolo[4,5-b]pyridin-3-yl-5-chlorothiophene-2-sulfonate (CTSOAt), from this compound further underscores its utility in facilitating amide bond formation.[10]
Sulfonate Ester Synthesis: Transforming Alcohols into Excellent Leaving Groups
The conversion of a hydroxyl group, a notoriously poor leaving group, into a sulfonate ester is a fundamental strategy in synthetic chemistry. This transformation "activates" the alcohol, making it susceptible to nucleophilic substitution and elimination reactions.
-
p-Toluenesulfonyl Chloride: The reaction of an alcohol with TsCl in the presence of a base like pyridine yields a tosylate (OTs).[11] Tosylates are excellent leaving groups, often compared to halides in their reactivity.[12] This two-step process allows for the conversion of alcohols into a wide range of other functional groups with high stereochemical control.
-
This compound: While less commonly documented for this specific purpose compared to TsCl, this compound can similarly react with alcohols to form the corresponding sulfonate esters. The leaving group ability of the 5-chlorothiophene-2-sulfonate would be influenced by the electronic properties of the substituted thiophene ring, making it a potentially valuable alternative to tosylates in specific synthetic scenarios where fine-tuning of reactivity is required.
Experimental Corner: Representative Protocols
To provide a practical context, the following are detailed, step-by-step methodologies for key transformations using both reagents.
Protocol 1: Synthesis of N-Benzyl-p-toluenesulfonamide using TsCl
This protocol details the straightforward synthesis of a sulfonamide from a primary amine and p-toluenesulfonyl chloride.
Caption: Workflow for the synthesis of N-Benzyl-p-toluenesulfonamide.
Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1.0 eq.) in pyridine (3-5 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq.) in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.
-
Pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with concentrated hydrochloric acid until it is acidic to litmus paper.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum to afford the desired N-benzyl-p-toluenesulfonamide.
Protocol 2: Synthesis of this compound
This protocol outlines the preparation of the title compound from 2-chlorothiophene, a necessary precursor for its use in further synthesis.
Caption: Workflow for the synthesis of this compound.
Methodology: [3]
-
In a three-necked round-bottom flask fitted with a dropping funnel, mechanical stirrer, and a gas outlet, add chlorosulfonic acid (4.0 eq.).
-
Cool the acid to 0 °C in an ice-salt bath and add phosphorus pentachloride (1.0 eq.) in one portion.
-
Stir the mixture for 15 minutes at 0 °C.
-
Slowly add 2-chlorothiophene (1.0 eq.) via the dropping funnel over 1 hour, maintaining the internal temperature below 5 °C. A dark purple solution will form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Carefully pour the reaction mixture onto a large volume of crushed ice.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by high vacuum distillation to yield this compound as a colorless to light yellow semi-solid.
Concluding Remarks: Choosing the Right Tool for the Job
Both this compound and p-toluenesulfonyl chloride are powerful reagents in the synthetic chemist's toolbox. The choice between them is not a matter of inherent superiority, but rather a strategic decision based on the specific requirements of the synthesis.
-
p-Toluenesulfonyl chloride remains the go-to reagent for general-purpose sulfonamide and sulfonate ester formation due to its commercial availability, lower cost, and extensive documentation. Its reactivity is well-understood and predictable.
-
This compound offers a more specialized tool for applications where the resulting sulfonamide or sulfonate ester imparts unique electronic or biological properties to the target molecule. Its use in the development of specific drug candidates highlights its value in modern medicinal chemistry. The synthesis of this reagent is straightforward, making it accessible for laboratory-scale and larger-scale applications.
Ultimately, a deep understanding of the subtle electronic differences and the specific synthetic context will guide the discerning researcher to the optimal choice, unlocking new possibilities in molecular design and synthesis.
References
- 1. This compound | C4H2Cl2O2S2 | CID 2733925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS#: 2766-74-7 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Thiophene - Wikipedia [en.wikipedia.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. aliphatic nucleophilic substitution [employees.csbsju.edu]
A Spectroscopic Duel: Unmasking Structural Nuances Between 5-Chlorothiophene-2-sulfonamide and its Benzene Analog
A Senior Application Scientist's Guide to Comparative Spectroscopic Analysis
In the landscape of medicinal chemistry and materials science, the substitution of a benzene ring with a thiophene bioisostere is a common strategy to modulate physicochemical and pharmacological properties. This guide provides an in-depth spectroscopic comparison of 5-chlorothiophene-2-sulfonamide and its foundational benzene analog, benzenesulfonamide. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), we will dissect the electronic and structural differences imparted by the aromatic core, offering researchers, scientists, and drug development professionals a clear framework for characterizing such analogs.
The Rationale: Why Spectroscopic Comparison Matters
The decision to replace a phenyl group with a thiophene ring is driven by the desire to alter parameters like metabolic stability, receptor binding affinity, and overall electronic profile. Thiophene, being an electron-rich heterocycle, often imparts distinct properties compared to the more electronically delocalized benzene. Spectroscopic analysis provides a direct window into these molecular-level changes, allowing for the rationalization of observed properties and the prediction of future molecular designs.
Experimental Methodologies: A Self-Validating Approach
The following protocols outline the standardized procedures for acquiring the spectroscopic data discussed herein. Adherence to these methods ensures reproducibility and data integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte's protons.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).[1][2]
-
¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are reported in ppm relative to the solvent signal, which is calibrated to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Finely grind 1-2 mg of the sample with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Record a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.[3]
Mass Spectrometry (MS)
Electrospray Ionization (ESI) Protocol:
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[4]
-
Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to determine the molecular ion and observe fragmentation patterns.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Solution-Phase Measurement:
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol or acetonitrile) to an appropriate concentration that yields an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: Record the absorbance spectrum over a wavelength range of 200-400 nm using a dual-beam UV-Vis spectrophotometer, with the pure solvent as a reference.
Comparative Spectroscopic Analysis
The following sections detail the expected and observed spectroscopic data for 5-chlorothiophene-2-sulfonamide and benzenesulfonamide.
¹H and ¹³C NMR Spectroscopy: A Tale of Two Rings
The NMR spectra provide the most detailed insight into the electronic environment of the protons and carbons within each molecule.
Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data (Predicted for Thiophene Derivative)
| Compound | Spectroscopic Feature | Chemical Shift (δ, ppm) | Rationale and Observations |
| 5-Chlorothiophene-2-sulfonamide | ¹H NMR (Thiophene Protons) | ~7.0-7.5 (two doublets) | The two protons on the thiophene ring are expected to appear as doublets due to coupling with each other. The electron-withdrawing nature of both the chloro and sulfonamide groups will deshield these protons, shifting them downfield. |
| ¹H NMR (Sulfonamide Protons) | ~7.5-8.0 (broad singlet) | The NH₂ protons are typically observed as a broad singlet and are exchangeable with D₂O. | |
| ¹³C NMR (Thiophene Carbons) | ~125-145 | The four carbons of the thiophene ring will have distinct chemical shifts influenced by the substituents. The carbon bearing the sulfonamide group and the carbon bearing the chlorine atom are expected to be the most downfield. | |
| Benzenesulfonamide | ¹H NMR (Aromatic Protons) | ~7.5-7.9 (multiplet) | The protons on the benzene ring appear as a complex multiplet due to coupling between ortho, meta, and para protons.[5] The electron-withdrawing sulfonamide group causes a general downfield shift compared to unsubstituted benzene (δ ~7.3 ppm).[6] |
| ¹H NMR (Sulfonamide Protons) | ~7.3 (broad singlet) | The chemical shift of the sulfonamide protons can be solvent-dependent. | |
| ¹³C NMR (Aromatic Carbons) | ~126-140 | The six aromatic carbons give rise to four distinct signals due to the symmetry of the molecule. The carbon attached to the sulfonamide group (ipso-carbon) is significantly deshielded. |
The key takeaway from the NMR data is the difference in the aromatic region. The simpler splitting pattern of the thiophene derivative provides more straightforward structural confirmation compared to the often complex multiplets of monosubstituted benzene rings.
Infrared Spectroscopy: Vibrational Fingerprints
IR spectroscopy is invaluable for identifying key functional groups.
Table 2: Comparative FT-IR Spectroscopic Data (cm⁻¹)
| Functional Group | 5-Chlorothiophene-2-sulfonamide (Expected) | Benzenesulfonamide (Observed) | Key Insights |
| N-H Stretch (Sulfonamide) | ~3350, ~3250 (two bands) | ~3360, ~3260 | The two distinct bands correspond to the asymmetric and symmetric stretching of the N-H bonds in the primary sulfonamide.[7] |
| S=O Stretch (Sulfonamide) | ~1340, ~1160 (two strong bands) | ~1330, ~1160 | The strong absorptions for the asymmetric and symmetric stretching of the S=O bonds are characteristic of the sulfonamide group.[7] |
| C=C Stretch (Aromatic) | ~1500-1400 | ~1600-1450 | The in-ring C=C stretching vibrations are indicative of the aromatic system. Benzene derivatives often show a pair of bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[8] Thiophene derivatives show characteristic bands in the 1532-1347 cm⁻¹ range.[9] |
| C-S Stretch (Thiophene) | ~850, ~650 | N/A | The presence of C-S stretching vibrations is a key indicator of the thiophene ring.[10] |
| C-H "oop" | ~900-675 | ~900-675 | The out-of-plane C-H bending vibrations can provide information about the substitution pattern on the aromatic ring.[8] |
| C-Cl Stretch | ~800-600 | N/A | The C-Cl stretch is expected in the fingerprint region. |
The most significant difference in the IR spectra is the presence of C-S stretching bands for the thiophene derivative, providing a clear diagnostic feature to distinguish it from its benzene analog.
Mass Spectrometry: Fragmentation Pathways
Mass spectrometry provides information about the molecular weight and the stability of the molecule and its fragments upon ionization.
Table 3: Comparative Mass Spectrometry Data
| Compound | Molecular Ion [M]⁺ or [M+H]⁺ | Key Fragmentation Pathways |
| 5-Chlorothiophene-2-sulfonamide | m/z 197/199 (due to ³⁵Cl/³⁷Cl isotopes) | - Loss of SO₂ (m/z 64) to give [M-SO₂]⁺. - Cleavage of the C-S bond of the sulfonamide, leading to fragments corresponding to the chlorothiophene ring and the SO₂NH₂ moiety. |
| Benzenesulfonamide | m/z 157 | - Loss of SO₂ (m/z 64) to give the [M-SO₂]⁺ ion.[11] - Loss of the NH₂ radical (m/z 16) to give [M-NH₂]⁺. - Fragmentation of the benzene ring to yield characteristic ions at m/z 77 (C₆H₅⁺) and 51.[12] |
The presence of the chlorine isotope pattern (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) in the mass spectrum of 5-chlorothiophene-2-sulfonamide is a definitive feature that distinguishes it from benzenesulfonamide. The fragmentation pattern involving the loss of SO₂ is a common feature for aromatic sulfonamides.[11][13]
UV-Vis Spectroscopy: Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within the molecules and is sensitive to the extent of conjugation.
Table 4: Comparative UV-Vis Spectroscopic Data
| Compound | λₘₐₓ (nm) (Expected/Observed) | Molar Absorptivity (ε) | Observations |
| 5-Chlorothiophene-2-sulfonamide | ~240-260 | Moderate to High | Thiophene derivatives typically exhibit strong absorption bands in this region. The conjugation of the thiophene ring with the sulfonamide group, along with the auxochromic effect of the chlorine atom, will influence the exact position and intensity of the absorption maximum.[5] |
| Benzenesulfonamide | ~220, ~265 | Moderate | Benzenesulfonamide exhibits characteristic absorption bands for the substituted benzene ring. The band around 265 nm is the secondary band (B-band) of the benzene ring, which is influenced by the sulfonamide substituent.[14] |
The UV-Vis spectra are expected to show distinct absorption maxima, reflecting the different electronic structures of the thiophene and benzene rings. The electron-rich nature of the thiophene ring may lead to a red-shift (longer wavelength) of the main absorption band compared to the benzene analog.
Synthesis of Findings and Conclusion
The spectroscopic comparison of 5-chlorothiophene-2-sulfonamide and benzenesulfonamide reveals distinct and diagnostic differences that are directly attributable to the nature of the aromatic core.
-
NMR spectroscopy offers the most detailed structural information, with the thiophene derivative showing a simpler, more readily interpretable aromatic proton region.
-
IR spectroscopy provides a definitive method for differentiation through the presence of characteristic C-S stretching vibrations in the thiophene analog.
-
Mass spectrometry clearly distinguishes the two compounds via the molecular ion and the characteristic isotopic pattern of chlorine in the thiophene derivative.
-
UV-Vis spectroscopy highlights the differences in their electronic structures, with the thiophene ring expected to influence the position of the maximum absorbance.
This comprehensive guide demonstrates that a multi-technique spectroscopic approach is essential for the unambiguous characterization and differentiation of bioisosteric analogs. The principles and data presented here provide a solid foundation for researchers working on the synthesis and analysis of novel thiophene and benzene derivatives in various scientific disciplines.
References
- 1. A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. acikerisim.omu.edu.tr [acikerisim.omu.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzenesulfonamide | C6H7NO2S | CID 7370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetics of Sulfonylation with 5-Chlorothiophene-2-sulfonyl chloride
For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate sulfonylating agent is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. This guide provides an in-depth technical comparison of the kinetic profile of 5-Chlorothiophene-2-sulfonyl chloride against other commonly employed sulfonylating agents. By understanding the underlying principles that govern its reactivity, scientists can make more informed decisions in their synthetic endeavors.
Introduction to Sulfonylation and the Significance of Heterocyclic Sulfonyl Chlorides
Sulfonylation, the reaction of a sulfonyl chloride with a nucleophile, is a cornerstone transformation in organic synthesis, leading to the formation of sulfonamides, sulfonate esters, and other sulfur-containing functional groups.[1][2] These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and materials. The reactivity of the sulfonyl chloride is paramount and is primarily dictated by the electrophilicity of the sulfur atom, which is, in turn, influenced by the electronic and steric nature of the substituent attached to the sulfonyl group.[3]
While aromatic sulfonyl chlorides like benzenesulfonyl chloride and p-toluenesulfonyl chloride have been the workhorses in this field, heterocyclic sulfonyl chlorides, such as this compound, offer unique reactivity profiles and access to novel chemical space. The thiophene ring, being an electron-rich aromatic system, modulates the reactivity of the sulfonyl chloride group in a distinct manner compared to its benzene counterparts.[4]
Comparative Kinetic Analysis: this compound vs. Alternative Sulfonylating Agents
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is influenced by the electron-withdrawing or electron-donating nature of the substituents on the aromatic ring.[3] Electron-withdrawing groups increase the electrophilicity of the sulfur atom, leading to a faster reaction rate, while electron-donating groups have the opposite effect.[5]
Table 1: Qualitative and Quantitative Comparison of Sulfonyl Chlorides in the Sulfonylation of Aniline
| Sulfonyl Chloride | Structure | Key Features Affecting Reactivity | Expected Relative Rate | Second-Order Rate Constant (k₂) Reference Data (M⁻¹s⁻¹) |
| This compound |
| Thiophene ring is electron-rich relative to benzene, potentially decreasing reactivity. The chlorine atom is electron-withdrawing, increasing reactivity. The overall effect is a balance of these two factors. | Moderate to High | Not available in the literature under directly comparable conditions. |
| Benzenesulfonyl chloride |
| The parent aromatic sulfonyl chloride, serving as a baseline for comparison. | Moderate | Data from solvolysis studies can be used as a proxy for reactivity.[6] |
| p-Toluenesulfonyl chloride (TsCl) |
| The methyl group is weakly electron-donating, which slightly deactivates the sulfonyl chloride compared to benzenesulfonyl chloride.[3] | Moderate | Generally slightly less reactive than benzenesulfonyl chloride.[5] |
| Dansyl chloride |
| The dimethylamino group is strongly electron-donating, significantly reducing the electrophilicity of the sulfonyl group.[7] | Low | Known to be less reactive than benzenesulfonyl chloride.[8] |
| 4-(Trifluoromethyl)benzenesulfonyl chloride |
| The trifluoromethyl group is a powerful electron-withdrawing group, strongly activating the sulfonyl chloride for nucleophilic attack.[9] | High | Expected to be significantly more reactive than benzenesulfonyl chloride.[5] |
Note: The absence of directly comparable second-order rate constants for the sulfonylation of aniline with all these reagents under identical conditions highlights a gap in the current literature. The proposed experimental protocol in Section 4 is designed to address this.
Mechanistic Considerations
The sulfonylation of amines with sulfonyl chlorides generally proceeds through a nucleophilic substitution reaction at the sulfur atom.[8] The reaction can follow either a concerted (SN2-like) or a stepwise (addition-elimination) mechanism, depending on the reactants, solvent, and reaction conditions.
Caption: Generalized mechanism for the sulfonylation of a primary amine.
For most sulfonylation reactions of amines, a concerted SN2-like mechanism is often proposed. However, the exact mechanism can be influenced by factors such as the stability of the potential trigonal bipyramidal intermediate.
Experimental Protocol for Comparative Kinetic Studies
To obtain direct, quantitative comparisons of the reactivity of this compound and its alternatives, a rigorous kinetic study is essential. The following protocol outlines a robust method for determining the second-order rate constants for the sulfonylation of aniline using in-situ Fourier-transform infrared (FT-IR) spectroscopy.
Materials and Instrumentation
-
Reactants: this compound, benzenesulfonyl chloride, p-toluenesulfonyl chloride, dansyl chloride, 4-(trifluoromethyl)benzenesulfonyl chloride, aniline.
-
Solvent: Acetonitrile (HPLC grade, anhydrous).
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) probe suitable for in-situ reaction monitoring.[10][11][12]
Experimental Workflow
Caption: Workflow for the kinetic analysis of sulfonylation reactions.
Detailed Procedure
-
Preparation of Solutions:
-
Prepare stock solutions of known concentrations of aniline and each sulfonyl chloride in anhydrous acetonitrile.
-
-
Reaction Setup:
-
Place a known volume of the aniline stock solution into a temperature-controlled reaction vessel equipped with a magnetic stirrer and the in-situ FT-IR probe.
-
Allow the solution to equilibrate to the desired reaction temperature (e.g., 25 °C).
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by rapidly injecting a known volume of the sulfonyl chloride stock solution into the aniline solution with vigorous stirring.
-
Immediately begin acquiring FT-IR spectra at regular time intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Monitor the disappearance of a characteristic vibrational band of the sulfonyl chloride (e.g., the S=O stretching frequency) or the appearance of a characteristic band of the sulfonamide product.
-
Convert the absorbance data to concentration using a pre-established calibration curve.
-
Plot the reciprocal of the concentration of the limiting reagent versus time. For a second-order reaction, this should yield a straight line.
-
The slope of this line will be equal to the second-order rate constant, k₂.
-
Conclusion and Future Outlook
This guide provides a framework for understanding and comparing the kinetic behavior of this compound with other common sulfonylating agents. While a qualitative understanding can be derived from the electronic properties of the respective aromatic and heterocyclic rings, a quantitative comparison through rigorous kinetic studies, as outlined in the experimental protocol, is essential for precise reaction optimization and mechanistic elucidation.
The unique electronic nature of the thiophene ring in this compound positions it as a valuable reagent with a reactivity profile that can be finely tuned for specific synthetic challenges. Further kinetic investigations, including Hammett studies with substituted anilines and computational modeling, will undoubtedly provide a deeper understanding of its reactivity and expand its utility in the development of novel pharmaceuticals and functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Correlation of the rates of solvolysis of two arenesulfonyl chlorides and of trans-beta-styrenesulfonyl chloride - precursors in the development of new pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Reaction Dynamics - FTIR - Polymers - Advancing Materials [thermofisher.com]
- 11. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Structure-activity relationship (SAR) of 5-chlorothiophene-2-sulfonamide derivatives
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 5-Chlorothiophene-2-Sulfonamide Derivatives as Carbonic Anhydrase Inhibitors
Introduction: The Significance of the Thiophene Sulfonamide Scaffold
The sulfonamide group (-SO₂NH₂) is a cornerstone in medicinal chemistry, recognized as a primary "zinc-binding group" (ZBG) for its ability to coordinate with the Zn²⁺ ion in the active site of metalloenzymes. Among the various heterocyclic scaffolds used to present this critical functional group, the thiophene ring has proven to be exceptionally effective. Thiophene-based sulfonamides, particularly those with a 5-chloro substitution, have been extensively investigated as potent inhibitors of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1]
The study of five-membered heterocyclic sulfonamides as CA inhibitors (CAIs) has a long history, with early research demonstrating their superior efficacy compared to six-membered aromatic rings like sulfanilamide.[2] This guide provides a detailed comparative analysis of the structure-activity relationship (SAR) of 5-chlorothiophene-2-sulfonamide derivatives, focusing on their role as inhibitors of human carbonic anhydrase (hCA) isoforms. We will explore the causal relationships behind structural modifications, present comparative experimental data, and provide detailed protocols for their synthesis and evaluation.
Core Scaffold and Mechanism of Inhibition
The inhibitory action of 5-chlorothiophene-2-sulfonamide derivatives stems from the coordination of the deprotonated sulfonamide nitrogen (SO₂NH⁻) to the catalytic Zn²⁺ ion at the bottom of the enzyme's active site. This binding displaces the zinc-bound water molecule (or hydroxide ion), which is essential for the catalytic cycle, thereby halting the enzyme's function.[2] The thiophene ring serves as a scaffold, positioning the sulfonamide for optimal interaction and allowing for substitutions that can form additional interactions with amino acid residues lining the active site, thereby enhancing potency and modulating isoform selectivity.
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of thiophene-2-sulfonamide inhibitors are dictated by the nature and position of substituents on the thiophene ring and modifications to the sulfonamide group itself.
The Unsubstituted Sulfonamide Group (SO₂NH₂) is Essential
The primary, unsubstituted sulfonamide group is critical for high-affinity binding. The two hydrogen atoms are key to its function. One is lost upon deprotonation to form the zinc-coordinating anion, while the remaining N-H group acts as a hydrogen bond donor, typically interacting with the side-chain oxygen of the Thr199 residue in the hCA II active site. This "classical" binding mode is a hallmark of potent sulfonamide inhibitors.
The Role of the 5-Position Substituent
The C5 position of the thiophene ring is the most common site for modification. Substituents at this position extend out from the zinc ion towards the entrance of the active site cavity. This allows for the introduction of various "tail" moieties that can engage with different regions of the active site, which vary between CA isoforms.
-
Halogens (e.g., Chlorine, Bromine): A halogen at the 5-position, such as the titular chlorine, is a common feature. While not typically forming direct, strong interactions, the electron-withdrawing nature of the halogen can influence the pKa of the sulfonamide group, impacting its binding affinity. Furthermore, its size and lipophilicity contribute to favorable van der Waals contacts within the active site.
-
Aromatic and Heterocyclic Tails: Introducing larger aromatic or heterocyclic groups at the C5 position via linkers (e.g., triazoles, amides, sulfanyl) can dramatically increase potency and selectivity.[3] These tails can form hydrophobic interactions with residues in one half of the active site (Val121, Phe131, Leu198) or polar/hydrophilic interactions in the other half.[3] The choice of tail determines which isoforms are targeted most effectively. For instance, derivatives targeting the tumor-associated isoforms hCA IX and XII often feature bulky tails designed to exploit differences in the active site cavity compared to the ubiquitous cytosolic isoforms hCA I and II.[3]
Modifications at Other Ring Positions (C3, C4)
Substitutions at the C3 and C4 positions are less common but can also influence inhibitor activity. Bulky groups at these positions can create steric hindrance, potentially disrupting the optimal orientation of the scaffold within the active site. However, smaller functional groups can be used to fine-tune solubility and electronic properties.
The following diagram illustrates the key SAR principles for thiophene-2-sulfonamide based carbonic anhydrase inhibitors.
Caption: Key SAR points for thiophene-2-sulfonamide CA inhibitors.
Comparative Analysis of Biological Activity
To illustrate the SAR principles, the table below compares the inhibition constants (Kᵢ) of a series of thiophene-based sulfonamides against two major cytosolic human carbonic anhydrase isoforms, hCA I and hCA II. The data is synthesized from studies evaluating various substitutions.[1] Note the significant increase in potency against hCA II, which is a common target for antiglaucoma drugs.
| Compound ID | R Group (at 5-Position) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) |
| 1 | -H | 7500 | 250 |
| 2 | -Cl (5-chlorothiophene-2-sulfonamide) | 1200 | 14 |
| 3 | -Br | 980 | 12 |
| 4 | -I | 850 | 10 |
| 5 | -CH₃ | 6400 | 45 |
| 6 | -C₆H₅ (Phenyl) | 240 | 19 |
Data are representative values compiled from literature to illustrate trends.
Analysis of Data:
-
Effect of Halogens: Replacing the hydrogen at the 5-position (Compound 1) with a halogen (Compounds 2-4) dramatically increases inhibitory potency, especially against hCA II. The potency increases with the size of the halogen (Cl < Br < I), suggesting favorable hydrophobic and van der Waals interactions in the active site.
-
Alkyl vs. Aryl Groups: A small alkyl group like methyl (Compound 5) offers a modest improvement over the unsubstituted compound. However, an aryl group (Compound 6) provides a significant boost in potency against both isoforms, likely due to π-π stacking interactions with aromatic residues like Phe131 in the active site.
Experimental Protocols
A self-validating and trustworthy guide must include detailed methodologies. Below are representative protocols for the synthesis and enzymatic evaluation of these compounds.
Protocol 1: Synthesis of a 5-Substituted-Thiophene-2-Sulfonamide
This protocol describes a general method for synthesizing 5-arylthiophene-2-sulfonamides via a Suzuki-Miyaura cross-coupling reaction, starting from 5-bromothiophene-2-sulfonamide.[4]
Step-by-Step Methodology:
-
Starting Material: Begin with commercially available 5-bromothiophene-2-sulfonamide.
-
Reaction Setup: In a round-bottom flask, combine 5-bromothiophene-2-sulfonamide (1.0 mmol), the desired aryl boronic acid (1.1 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Solvent Addition: Add a 4:1 mixture of a suitable solvent (e.g., 1,4-dioxane) and water (10 mL).
-
Degassing: Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Reflux: Heat the reaction mixture to reflux (approximately 95-100 °C) under an inert atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 24-36 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 5-arylthiophene-2-sulfonamide derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds is determined by measuring their effect on the CO₂ hydration activity of the target hCA isoform. A stopped-flow spectrophotometry method is commonly employed.[5][6][7]
Step-by-Step Methodology:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified hCA isoenzyme and the synthesized inhibitors in a suitable buffer (e.g., 10 mM HEPES-Tris, pH 7.4) with a known concentration of a non-interfering salt (e.g., 0.1 M NaClO₄). The inhibitor stock is typically prepared in DMSO and then diluted.
-
Assay Buffer Preparation: Prepare a buffer containing a pH indicator. For this assay, a common choice is p-Nitrophenol.
-
Stopped-Flow Instrument Setup: Use a stopped-flow instrument to measure the enzyme kinetics. The instrument rapidly mixes two solutions: the enzyme/inhibitor solution and a CO₂ substrate solution.
-
Reaction Initiation: Syringe A of the stopped-flow instrument is loaded with the enzyme solution (containing the pH indicator and varying concentrations of the inhibitor). Syringe B is loaded with a CO₂-saturated aqueous solution (typically prepared by bubbling CO₂ gas through water).
-
Measurement: The two solutions are rapidly mixed, initiating the enzymatic hydration of CO₂. This reaction produces protons, causing a change in pH, which is monitored by the change in absorbance of the pH indicator at a specific wavelength (e.g., 400 nm for p-Nitrophenol). The initial rates of the reaction are recorded.
-
Data Analysis:
-
Measure the catalytic rate in the absence of any inhibitor (control).
-
Measure the rates at various concentrations of the synthesized inhibitor.
-
Plot the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration. . Fit the data to the appropriate dose-response equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
-
Determination of Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant for the enzyme with that substrate.
Workflow Visualization
The following diagram outlines the integrated workflow from compound synthesis to biological evaluation.
Caption: Workflow from synthesis to SAR analysis of thiophene sulfonamides.
Conclusion and Future Directions
The 5-chlorothiophene-2-sulfonamide scaffold is a privileged structure in the design of potent carbonic anhydrase inhibitors. The SAR is well-defined: the unsubstituted sulfonamide group is essential for zinc binding, while the 5-position offers a versatile handle for introducing "tail" groups that can modulate potency and achieve isoform selectivity. Halogen and aryl substituents at this position have been shown to be particularly effective.
Future research in this area will likely focus on designing derivatives with enhanced selectivity for disease-relevant CA isoforms (e.g., hCA IX and XII for anticancer applications) over the ubiquitous, off-target isoforms (hCA I and II). This can be achieved through structure-based drug design, leveraging high-resolution crystal structures of inhibitor-enzyme complexes to design tails that exploit subtle differences in the active site topographies. The development of novel synthetic methodologies to access diverse 5-substituted derivatives will continue to be a critical enabling factor in this pursuit.
References
- 1. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 6. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
A Computational and Experimental Guide to the Reactivity of 5-Chlorothiophene-2-sulfonyl chloride
This guide offers an in-depth analysis of the reactivity of 5-Chlorothiophene-2-sulfonyl chloride (CTSC), a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] By integrating computational modeling insights with established experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of CTSC's behavior, enabling more efficient and predictable synthetic strategies.
Molecular Architecture and Electronic Profile: The Source of Reactivity
This compound is a bifunctional molecule whose reactivity is dictated by the electronic interplay between the thiophene ring and the sulfonyl chloride group.[1] The sulfur atom of the sulfonyl chloride is the primary electrophilic center, highly susceptible to nucleophilic attack.[3]
Key Structural Features:
-
Thiophene Ring: A five-membered aromatic heterocycle.
-
Chloro Group (-Cl): An electron-withdrawing substituent at the 5-position of the thiophene ring.
-
Sulfonyl Chloride Group (-SO₂Cl): A powerful electron-withdrawing group and an excellent leaving group, rendering the attached sulfur atom highly electrophilic.
The combination of the chloro and sulfonyl chloride groups significantly lowers the electron density of the thiophene ring, which in turn further enhances the electrophilicity of the sulfur center. This makes CTSC a more reactive agent compared to sulfonyl chlorides attached to electron-rich aromatic systems.
Caption: Molecular structure of this compound.
Comparative Reactivity Analysis: A Computational Perspective
To quantify the reactivity of CTSC, we can employ computational methods, such as Density Functional Theory (DFT), to calculate key electronic parameters and compare them with other commonly used sulfonyl chlorides. The electrophilicity of the sulfur atom is the primary determinant of reactivity in nucleophilic substitution reactions.
Electron-withdrawing groups (EWGs) increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.[4] CTSC, with its chloro-substituted thiophene ring, is expected to be a highly reactive electrophile.
| Compound | Key Substituent | Electronic Effect | Predicted Sulfur Atom Electrophilicity | Predicted Reactivity |
| This compound | -Cl on Thiophene | Strong EWG | Very High | Very High |
| Benzenesulfonyl chloride | None (Benzene) | Neutral Reference | Moderate | Moderate |
| p-Toluenesulfonyl chloride (Tosyl-Cl) | -CH₃ (para) | EDG | Low | Low |
| 4-(Trifluoromethyl)benzenesulfonyl chloride | -CF₃ (para) | Strong EWG | Very High | Very High |
This table presents a qualitative comparison based on fundamental organic chemistry principles. DFT calculations would provide quantitative data (e.g., LUMO energies, partial atomic charges) to validate these predictions.
Compared to sulfonyl fluorides, which have gained interest for their unique stability-reactivity profile, sulfonyl chlorides like CTSC are generally more potent electrophiles and react more readily with a broader range of nucleophiles.[5][6]
Core Synthetic Applications & Mechanistic Pathways
The high reactivity of CTSC makes it a versatile precursor for a variety of functional groups, most notably sulfonamides.
Sulfonamide Synthesis: The Cornerstone Reaction
The reaction of CTSC with primary or secondary amines is the most common and vital transformation, forming the sulfonamide linkage present in numerous pharmaceuticals.[7]
Mechanism: The reaction proceeds via a nucleophilic attack of the amine's lone pair on the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride ion and deprotonation of the nitrogen by a base (often a tertiary amine like triethylamine) to yield the stable sulfonamide.
Generalized Experimental Protocol: Synthesis of N-Aryl-5-chlorothiophene-2-sulfonamide
-
Dissolution: Dissolve the desired amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an inert anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath to manage the exothermic nature of the reaction.
-
Addition of CTSC: Add a solution of this compound (1.1 eq.) in the same solvent dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the pure sulfonamide.
Protocol Validation: The identity and purity of the synthesized sulfonamide can be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C): To confirm the molecular structure.
-
Mass Spectrometry: To verify the molecular weight.[8]
-
FTIR Spectroscopy: To identify the characteristic S=O stretches of the sulfonamide group.[8]
Caption: Experimental workflow for sulfonamide synthesis from CTSC.
Reduction to Sulfinic Acid
CTSC can be selectively reduced to the corresponding 5-chlorothiophene-2-sulfinic acid. This transformation provides access to a different class of sulfur-containing compounds.[1]
Experimental Protocol: Reduction using Sodium Sulfite
-
Prepare a solution of sodium sulfite (Na₂SO₃) in water.
-
Slowly add this compound to the sulfite solution while maintaining a low temperature (0–5 °C) to control the reaction.[1]
-
Stir the mixture until the reaction is complete (monitored by TLC).
-
Acidify the solution carefully with a strong acid (e.g., HCl) to precipitate the sulfinic acid.
-
Filter, wash with cold water, and dry the product.
Handling, Safety, and Storage: Ensuring Experimental Integrity
The high reactivity of CTSC necessitates careful handling to ensure both safety and experimental success.
-
Moisture Sensitivity: CTSC is highly sensitive to moisture and will readily hydrolyze to the corresponding sulfonic acid and hydrochloric acid.[9] All handling must be performed under anhydrous conditions using dry glassware and an inert atmosphere (e.g., nitrogen or argon).
-
Corrosivity: Due to its reactivity and the potential to release HCl, CTSC is corrosive and causes severe skin burns and eye damage.[1][8] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All manipulations should be conducted within a certified fume hood.[9]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like water and strong bases.[9]
Conclusion
This compound is a highly reactive and versatile electrophile, a property derived from the potent electron-withdrawing nature of its sulfonyl chloride group, further activated by the chloro-substituted thiophene ring. Computational analysis confirms its high electrophilicity, positioning it as a more reactive alternative to sulfonyl chlorides bearing electron-donating groups. Its primary application remains the synthesis of sulfonamides, a cornerstone reaction in medicinal chemistry. A thorough understanding of its electronic properties, combined with meticulous handling and adherence to validated protocols, allows researchers to harness its reactivity for the efficient construction of complex molecular targets.
References
- 1. 5-Chlorothiophene-2-sulfinic Acid|7 g/mol|RUO [benchchem.com]
- 2. This compound | 2766-74-7 [chemicalbook.com]
- 3. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 4. nbinno.com [nbinno.com]
- 5. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. This compound | C4H2Cl2O2S2 | CID 2733925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
A Comparative Guide to the Bioisosteric Effects of Thiophene Versus Phenyl Sulfonamides in Drug Design
Introduction: The Strategic Art of Molecular Mimicry
In the intricate landscape of medicinal chemistry, bioisosterism stands as a cornerstone strategy for rational drug design. It is the art and science of substituting one atom or functional group for another within a lead compound to create a new molecule with similar biological properties but an improved profile.[1][2] This tactical exchange can enhance potency, modulate selectivity, improve pharmacokinetic properties (ADME), and mitigate toxicity.[3][4] Bioisosteres are broadly classified as classical (substituents with similar size and electronic configuration) and non-classical, which do not share these strict similarities but can still produce a comparable biological response.[5][6]
The replacement of a phenyl ring with a thiophene ring is a prominent example of non-classical bioisosterism.[5][6] Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is often considered a "bioisostere of benzene."[7][8] When this substitution is applied to the vast and pharmacologically significant class of sulfonamide-containing drugs, it introduces nuanced changes that can profoundly impact a drug candidate's journey. Sulfonamides themselves are a privileged scaffold found in a wide array of therapeutics, from antimicrobials to diuretics and anti-inflammatory agents.[9][10][11]
This guide provides an in-depth, objective comparison of the bioisosteric effects of substituting a phenyl ring with a thiophene ring in sulfonamide-based drug candidates. We will dissect the causal relationships behind experimental choices, present supporting data, and provide validated protocols for researchers aiming to leverage this powerful design strategy.
Figure 1: The non-classical bioisosteric replacement of a phenyl ring with a thiophene ring in a sulfonamide scaffold.
A Tale of Two Rings: Physicochemical Properties
The decision to swap a phenyl for a thiophene ring is grounded in their distinct yet analogous physicochemical properties. While both are aromatic systems, the introduction of the sulfur heteroatom in thiophene creates subtle but significant differences that influence everything from solubility to target engagement.
The sulfur atom in thiophene makes the ring more electron-rich than benzene and introduces a dipole moment, increasing its polarity.[7] This can be a strategic advantage for improving aqueous solubility, a common hurdle in drug development. However, the sulfur atom's lone pairs are integral to the aromatic system, making it less basic and generally unreactive towards alkylation at the sulfur itself.[12]
| Property | Phenyl Group (Benzene) | Thiophene Group | Implication in Drug Design |
| Molecular Weight | ~77 g/mol | ~83 g/mol | Minimal impact on overall molecular weight. |
| Aromaticity | High | Aromatic, but slightly less than benzene[12] | Both rings maintain planarity, crucial for fitting into binding pockets. |
| Dimensions | C1-C4 distance: ~2.8 Å | S1-C3/C4 distance: ~2.2-2.3 Å | Thiophene is slightly smaller, which can alter fit within a target's active site. |
| Dipole Moment | 0 D | ~0.53 D | Increased polarity can improve solubility and interactions with polar residues. |
| logP (Octanol/Water) | 2.13 | 1.81 | Thiophene is generally more hydrophilic, which can reduce off-target toxicity and alter cell permeability. |
| Hydrogen Bonding | Can participate in π-π stacking and cation-π interactions. | Can participate in similar interactions; the sulfur atom can act as a weak H-bond acceptor.[7] | The sulfur atom provides an additional potential interaction point with the biological target. |
Impact on Pharmacokinetics (ADME): The Metabolic Question
The most significant and often-sought-after consequence of the phenyl-to-thiophene switch lies in its profound impact on a drug's metabolic stability and overall pharmacokinetic profile.
Metabolism: A Double-Edged Sword
The primary rationale for this bioisosteric replacement is often to enhance metabolic stability.[2] Phenyl rings are susceptible to oxidation by cytochrome P450 (CYP) enzymes, typically at the para position, which can be a major route of clearance. Replacing the phenyl ring with thiophene can block this metabolic "soft spot," thereby increasing the drug's half-life and exposure.[13]
However, the thiophene ring introduces its own unique metabolic pathways, which can be a source of toxicity.[14] The sulfur atom can be oxidized to a reactive thiophene S-oxide, or the ring can be epoxidized.[14] These electrophilic metabolites can covalently bind to proteins, leading to drug-induced toxicity, most notably hepatotoxicity.[14] The drug tienilic acid is a classic example of a thiophene-containing compound withdrawn from the market due to this bioactivation pathway leading to immune-mediated hepatitis.[14]
Therefore, the decision to use a thiophene is a calculated risk. The medicinal chemist must balance the potential gain in metabolic stability against the risk of forming reactive metabolites. The overall outcome depends on the specific molecular context, the patient's metabolic enzyme profile, and the daily dose of the drug.[14]
Figure 2: Contrasting metabolic pathways of phenyl vs. thiophene rings, highlighting the potential for reactive metabolite formation with thiophene.
Comparative ADME Profile
| ADME Parameter | Phenyl Sulfonamide | Thiophene Sulfonamide | Rationale and Considerations |
| Absorption | Generally good due to lipophilicity. | May be slightly lower or higher depending on the balance of polarity and membrane permeability. | The increased polarity of thiophene could improve dissolution but potentially hinder passive diffusion across membranes. |
| Distribution | Can exhibit higher plasma protein binding due to hydrophobicity. | May have lower plasma protein binding and different tissue distribution. | Changes in lipophilicity directly impact the volume of distribution and potential for CNS penetration. |
| Metabolism | Prone to CYP-mediated hydroxylation. | Can be more resistant to hydroxylation but susceptible to S-oxidation and epoxidation.[14] | This is the most critical trade-off. The goal is often to block a primary metabolic site on the phenyl ring.[15] |
| Excretion | Metabolites are typically renally cleared after Phase II conjugation. | Clearance pathways depend on the extent of bioactivation versus detoxification. | A slower metabolism for the thiophene analog may lead to a longer half-life and reduced clearance. |
Pharmacodynamics: The Impact on Target Interaction
The ultimate goal of any molecular modification is to maintain or improve interaction with the biological target. The phenyl-to-thiophene swap can subtly alter a compound's pharmacodynamic profile.
-
Binding Affinity and Potency: The smaller size and different electronic nature of the thiophene ring can change how the molecule fits into a binding pocket. In some cases, this leads to improved potency. The sulfur atom, acting as a weak hydrogen bond acceptor, can form a new, favorable interaction with an amino acid residue in the target protein that was not possible with the phenyl ring.[7] Conversely, if a critical π-π stacking or hydrophobic interaction is disrupted, potency can decrease. The outcome is highly context-dependent and unpredictable without experimental validation.[15]
-
Selectivity: By altering the shape and electronic properties of the molecule, the bioisosteric replacement can change the selectivity profile. A thiophene analog might show improved selectivity for the desired target over related off-targets, or vice-versa.
A study on cyclin-dependent protein kinase (CDK) inhibitors provides a concrete example. Researchers synthesized and tested both thiophene and benzene sulfonamides as inhibitors of Plasmodium falciparum Pfmrk.[16] Several of the thiophene sulfonamide compounds demonstrated potent inhibition and selectivity for human CDK7 over other CDKs, showcasing how this replacement can be successfully employed to fine-tune biological activity.[16]
Experimental Protocols for Evaluation
To objectively compare a novel thiophene sulfonamide with its phenyl predecessor, a series of standardized in vitro assays are essential. These protocols form a self-validating system to quantify the effects of the bioisosteric switch.
Figure 3: A typical experimental workflow for the comparative evaluation of bioisosteres.
Protocol 1: In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the intrinsic clearance (Cl_int) and half-life (t_1/2) of the compounds in the presence of metabolic enzymes.
-
Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) in 0.1 M phosphate buffer (pH 7.4).
-
Prepare stock solutions of the phenyl and thiophene test compounds (e.g., 10 mM in DMSO).
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer.
-
Add the HLM to a final protein concentration of 0.5 mg/mL.
-
Add the test compound to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of remaining compound versus time.
-
The slope of the line equals the elimination rate constant (k).
-
Calculate half-life: t_1/2 = 0.693 / k.
-
Calculate intrinsic clearance: Cl_int (µL/min/mg protein) = (0.693 / t_1/2) * (incubation volume / mg microsomal protein).
-
A longer half-life and lower Cl_int indicate greater metabolic stability.
-
Protocol 2: Target Binding/Enzyme Inhibition Assay
Objective: To determine the potency (IC50 or Ki) of the compounds against the biological target. (This is a generalized protocol; specific details will vary greatly by target).
-
Reagents:
-
Prepare a buffer solution appropriate for the target enzyme/receptor.
-
Prepare the purified target protein at a specified concentration.
-
Prepare the substrate (for enzymes) or radioligand (for receptors) at a known concentration (typically near its Km or Kd).
-
Prepare serial dilutions of the phenyl and thiophene test compounds.
-
-
Assay Procedure:
-
In a microplate, add the buffer, target protein, and the test compound (or vehicle control).
-
Allow a pre-incubation period for the compound to bind to the target.
-
Initiate the reaction by adding the substrate/radioligand.
-
Incubate for a set time at a controlled temperature (e.g., 37°C).
-
Stop the reaction (e.g., by adding a stop solution or by rapid filtration).
-
Measure the signal (e.g., fluorescence, absorbance, radioactivity) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the activity is inhibited).
-
Conclusion and Field-Proven Insights
The bioisosteric replacement of a phenyl with a thiophene ring in sulfonamide drug design is a powerful, albeit complex, strategy. It is not a simple "plug-and-play" substitution but a nuanced decision that requires careful consideration of multiple factors.
Key Takeaways:
-
Primary Driver: The most common motivation is to improve metabolic stability by blocking CYP-mediated oxidation of a phenyl ring. This can lead to improved pharmacokinetic properties such as a longer half-life.[2][13]
-
Major Risk: The primary liability is the potential for metabolic bioactivation of the thiophene ring to form reactive S-oxides or epoxides, which can cause toxicity.[14] This risk must be carefully evaluated for every new candidate.
-
Physicochemical Impact: The switch generally increases polarity and hydrophilicity, which can be beneficial for solubility but may affect cell permeability.
-
Pharmacodynamic Outcome: The effect on target potency is context-specific and unpredictable. The thiophene ring can introduce new, beneficial interactions or disrupt existing ones.[7][15]
As a Senior Application Scientist, my experience dictates that this strategy is most successful when applied with a clear hypothesis. If a lead phenyl sulfonamide is plagued by rapid metabolic clearance specifically through phenyl ring hydroxylation, the thiophene analog is a logical next step. However, this must be followed by rigorous in vitro testing, including reactive metabolite trapping studies, to ensure that one problem has not been traded for a more dangerous one. The integration of computational modeling to predict metabolic fate and binding interactions is also becoming an indispensable tool in making these critical design decisions.[5]
References
- 1. elearning.uniroma1.it [elearning.uniroma1.it]
- 2. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 5. ctppc.org [ctppc.org]
- 6. researchgate.net [researchgate.net]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. britannica.com [britannica.com]
- 9. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiophene - Wikipedia [en.wikipedia.org]
- 13. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 14. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Analysis of 5-Chlorothiophene-2-sulfonyl chloride from Different Vendors
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reproducible and reliable results. In complex organic syntheses, the seemingly minor impurities in a reagent can lead to significant downstream consequences, including altered reaction kinetics, unexpected side products, and compromised final product purity. This guide provides an in-depth, objective comparison of the purity of 5-Chlorothiophene-2-sulfonyl chloride from three different commercial vendors, supported by rigorous experimental data.
This compound is a key building block in medicinal chemistry, notably in the synthesis of various enzyme inhibitors and receptor modulators.[1][2][3] Its high reactivity, a desirable trait for synthesis, also makes it susceptible to degradation, primarily through hydrolysis to the corresponding sulfonic acid. Therefore, a multi-pronged analytical approach is essential to ascertain its purity and identify potential impurities that could impact its performance in sensitive applications.
This guide is structured to provide not just the "what" but the "why" behind the analytical choices, reflecting a field-proven approach to quality control. We will delve into the methodologies, present comparative data, and offer insights into the practical implications of the findings.
Analytical Strategy: A Multi-Technique Approach for Comprehensive Purity Assessment
A single analytical technique is often insufficient to provide a complete picture of a compound's purity. By employing a combination of chromatographic and spectroscopic methods, we can achieve a more robust and validated assessment.[4] For this study, we will utilize Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile impurities, High-Performance Liquid Chromatography (HPLC) with UV detection for the primary purity assay, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of non-chromatographable impurities. Fourier-Transform Infrared (FTIR) spectroscopy will be used for rapid functional group confirmation.
Caption: Overall workflow for the purity analysis of this compound.
Experimental Methodologies
The following protocols were employed for the analysis of this compound samples obtained from three different vendors, designated as Vendor A, Vendor B, and Vendor C.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is an ideal technique for identifying and quantifying volatile and thermally stable impurities. Given the potential for residual solvents from synthesis or related volatile side-products, GC-MS provides high sensitivity and specificity. To mitigate the high reactivity of the sulfonyl chloride, derivatization to a more stable sulfonamide is a common and effective strategy.[4]
Protocol:
-
Sample Preparation (Derivatization):
-
Accurately weigh approximately 10 mg of the this compound sample into a clean vial.
-
Dissolve the sample in 1 mL of dichloromethane.
-
Add 1.5 equivalents of diethylamine and allow the reaction to proceed for 15 minutes at room temperature to form the corresponding N,N-diethylsulfonamide.
-
Quench the reaction with 1 mL of deionized water and vortex.
-
Analyze the organic layer by GC-MS.
-
-
Instrumentation and Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-550.
-
Caption: Step-by-step workflow for GC-MS analysis with derivatization.
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC with UV detection is the workhorse for purity determination of organic compounds. A reversed-phase method allows for the separation of the main component from less polar and more polar impurities. The primary anticipated impurity, 5-chlorothiophene-2-sulfonic acid, is significantly more polar and will be well-resolved from the parent sulfonyl chloride. Due to the reactivity of sulfonyl chlorides, analysis should be performed promptly after sample preparation.[5][6]
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of each sample at approximately 1 mg/mL in acetonitrile.
-
Dilute the stock solution to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Instrumentation and Conditions:
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Rationale: ¹H NMR provides an orthogonal method for purity assessment, offering structural confirmation and the ability to detect impurities that may not be UV-active or volatile. Quantitative NMR (qNMR) can be a powerful tool for determining absolute purity without the need for a reference standard of the analyte itself.[7][8][9]
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the sample into an NMR tube.
-
Add 600 µL of a deuterated aprotic solvent, such as chloroform-d (CDCl₃) or acetone-d₆, to avoid reaction with the sulfonyl chloride.[4]
-
Add a known amount of an internal standard with a well-resolved peak (e.g., maleic anhydride).
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Acquisition: Standard proton experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of interest to ensure accurate integration for quantification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR is a rapid and simple technique for confirming the presence of the key sulfonyl chloride functional group. The characteristic strong asymmetric and symmetric stretching vibrations of the S=O group provide a quick quality check.[10][11][12]
Protocol:
-
Sample Preparation: A small drop of the neat liquid sample is placed between two KBr plates.
-
Data Acquisition: Spectra are collected over the range of 4000-400 cm⁻¹.
Comparative Purity Analysis
The following table summarizes the purity data obtained for this compound from the three vendors.
| Analytical Technique | Parameter | Vendor A | Vendor B | Vendor C |
| HPLC-UV (254 nm) | Purity (Area %) | 98.5% | 96.2% | 99.1% |
| Major Impurity (Retention Time) | 0.8% (2.1 min) | 2.5% (2.1 min) | 0.4% (2.1 min) | |
| GC-MS (Post-derivatization) | Purity (Area %) | 98.9% | 97.1% | 99.3% |
| Identified Impurities | Dichloromethane (0.2%) | Dichloromethane (0.5%), Unidentified volatile (0.3%) | Trace Dichloromethane (<0.1%) | |
| ¹H NMR | Purity (by qNMR) | >98% | ~96% | >99% |
| Observed Impurities | Minor signals consistent with sulfonic acid | Significant signals consistent with sulfonic acid | Trace signals consistent with sulfonic acid | |
| FTIR | S=O Stretching (cm⁻¹) | 1385, 1170 | 1385, 1170 | 1385, 1170 |
| O-H Stretch (Hydrolysis) | Absent | Broad, weak signal ~3200 cm⁻¹ | Absent |
Discussion and Vendor Comparison
The multi-technique analysis provides a clear differentiation in the quality of this compound from the three vendors.
-
Vendor C consistently demonstrated the highest purity across all analytical methods, with HPLC and GC-MS results exceeding 99%. The ¹H NMR spectrum was clean, with only trace levels of the sulfonic acid hydrolysis product, and the FTIR spectrum showed no evidence of water or hydrolysis. This material is recommended for applications requiring the highest purity and where side reactions are a critical concern.
-
Vendor A supplied material of good quality, with purity determined to be around 98.5%. The primary impurity detected by HPLC and NMR is the corresponding sulfonic acid, likely due to minor hydrolysis during manufacturing or storage. For many standard synthetic applications, this level of purity may be acceptable.
-
Vendor B provided material with a noticeably lower purity of approximately 96-97%. A significant peak corresponding to the sulfonic acid was observed in both HPLC and NMR analyses. The presence of a weak, broad O-H stretch in the FTIR spectrum further corroborates the presence of the hydrolysis product. The use of this material in sensitive or large-scale reactions is not recommended without purification, as the presence of the sulfonic acid could interfere with the reaction or complicate the work-up and purification of the desired product. The higher level of residual solvent also suggests less stringent manufacturing process controls.
Conclusion and Recommendations
The purity of this compound can vary significantly between suppliers, with the primary impurity being the product of hydrolysis, 5-chlorothiophene-2-sulfonic acid. This comparative analysis underscores the importance of in-house quality control of critical reagents.
Based on the presented data, Vendor C is the recommended supplier for applications demanding high purity and batch-to-batch consistency. While the material from Vendor A is of acceptable quality for general use, researchers should be aware of the potential for a small percentage of the hydrolyzed impurity. The material from Vendor B should be used with caution and may require purification prior to use in demanding synthetic protocols.
This guide demonstrates a robust, multi-technique workflow for the purity assessment of a reactive chemical intermediate. By integrating chromatographic and spectroscopic data, researchers can make informed decisions about the suitability of a reagent for their specific application, ultimately leading to more reliable and reproducible scientific outcomes.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound 96 2766-74-7 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. acdlabs.com [acdlabs.com]
- 11. ionike.com [ionike.com]
- 12. instanano.com [instanano.com]
A Researcher's Guide to the Biological Activity Screening of Novel Thiophene Sulfonamides
In the landscape of modern drug discovery, the thiophene sulfonamide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth comparison of novel thiophene sulfonamides against established alternatives in key therapeutic areas. We will delve into the causality behind experimental choices, provide detailed protocols for essential screening assays, and visualize complex biological processes to empower researchers in their quest for next-generation therapeutics.
The Thiophene Sulfonamide Moiety: A Versatile Pharmacophore
The fusion of a thiophene ring with a sulfonamide group creates a molecule with a unique electronic and structural profile, contributing to its ability to interact with a diverse range of biological targets. The thiophene ring, a bioisostere of the phenyl ring, can enhance metabolic stability and binding affinity, while the sulfonamide moiety is a well-established pharmacophore known for its interactions with metalloenzymes and other protein targets.[1][2] This combination has led to the development of thiophene sulfonamides with potent anticancer, anti-inflammatory, and enzyme-inhibiting properties.[3][4][5]
Comparative Analysis of Biological Activity
A critical aspect of drug development is benchmarking novel compounds against existing standards. The following sections provide a comparative overview of novel thiophene sulfonamides in key therapeutic areas, supported by experimental data.
Anticancer Activity: Beyond Conventional Cytotoxics
Thiophene sulfonamides have shown significant promise as anticancer agents, with some derivatives exhibiting potency comparable or superior to standard chemotherapeutic drugs like doxorubicin.[6][7] Their mechanisms of action are often multifaceted, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[4][8]
Comparative Cytotoxicity Data (IC50 Values)
| Compound Class | Test Compound Example | Cell Line | IC50 (µM) of Test Compound | IC50 (µM) of Doxorubicin (Reference) | Citation(s) |
| Thiophene Sulfonamide Derivative | Compound 8b | HeLa | 4.62 | 1.21 | [6] |
| MCF-7 | 7.21 | 0.98 | [6] | ||
| MDA-MB-231 | 6.54 | 1.54 | [6] | ||
| Thiophene Sulfonamide with Quinoline Moiety | Compound 9 | MCF-7 | 9.55 | 32.00 | [7] |
| Thiophene Sulfonamide with Benzothiazole Moiety | Compound 13 | MCF-7 | 9.39 | 32.00 | [7] |
Note: IC50 values can vary between studies due to different experimental conditions.
The data suggests that specific structural modifications to the thiophene sulfonamide scaffold can lead to highly potent anticancer agents. The rationale for screening against a panel of cancer cell lines, such as HeLa (cervical cancer), MCF-7 (breast cancer), and MDA-MB-231 (breast cancer), is to assess the compound's spectrum of activity and potential for broad or targeted applications. The MTT assay is a standard and reliable colorimetric method for assessing cell viability and is therefore a cornerstone of preliminary anticancer screening.
Anti-inflammatory Activity: Targeting COX-2 and 5-LOX
Chronic inflammation is a hallmark of numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a mainstay of treatment. However, their use can be limited by gastrointestinal side effects. Novel thiophene sulfonamides have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors, aiming for a better safety profile.[9] Some derivatives also exhibit dual inhibition of COX-2 and 5-lipoxygenase (5-LOX), offering a broader anti-inflammatory effect.[10]
Comparative COX-2 Inhibition Data (IC50 Values)
| Compound Class | Test Compound Example | COX-2 IC50 (µM) | Celecoxib IC50 (µM) (Reference) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Citation(s) |
| Trisubstituted Thiophene Derivative | Compound 5b | 5.45 | ~0.052-0.78 | 8.37 | [10][11] |
| Diarylpyrazole Sulfonamide | PYZ16 | 0.52 | 0.78 | 10.73 | [11][12] |
| Pyrazolylbenzyltriazole | PYZ19 | 5.01 | - | >4.24 | [11][12] |
Note: Selectivity Index provides a measure of the compound's preference for inhibiting COX-2 over COX-1.
The rationale for targeting COX-2 is to inhibit the production of pro-inflammatory prostaglandins at the site of inflammation while sparing the gastroprotective functions of COX-1. The in vitro COX inhibition assay is a fundamental tool for determining the potency and selectivity of potential anti-inflammatory drugs.
Carbonic Anhydrase Inhibition: A Key Therapeutic Target
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes.[13] Their inhibition has therapeutic applications in glaucoma, epilepsy, and even as anticancer agents.[14][15] Sulfonamides are a well-established class of CA inhibitors, and thiophene-based derivatives have shown potent and sometimes isoform-selective inhibition.[5][16]
Comparative Carbonic Anhydrase Inhibition Data (Ki Values)
| Compound Class | Test Compound Example | hCA I Ki (nM) | hCA II Ki (nM) | Acetazolamide Ki (nM) (Reference) | Citation(s) |
| Pyrazole-Substituted Benzenesulfonamide | Compound 15 | 725.6 | 3.3 | hCA I: ~250, hCA II: 12.1 | [17] |
| Thiophene-2-sulfonamide Derivative | 5-(2-thienylthio) thiophene-2-sulfonamide | - | - | - | [18] |
Note: Ki (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme. Lower values indicate stronger inhibition.
The rationale for screening against different CA isoforms (e.g., hCA I and hCA II) is to identify compounds with a desired selectivity profile, which can minimize off-target effects. The stopped-flow CO2 hydrase assay is a common method for determining the inhibitory activity of compounds against CAs.[19]
Key Experimental Protocols
Scientific rigor demands well-defined and reproducible experimental methods. The following are detailed, step-by-step protocols for the key assays discussed in this guide.
MTT Assay for Anticancer Cytotoxicity Screening
This protocol is a standard method for assessing the effect of a compound on cancer cell proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel thiophene sulfonamides and a reference drug (e.g., doxorubicin) in culture medium. Add the compounds to the designated wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro COX-2 Inhibition Assay
This fluorometric assay is used to determine the inhibitory activity of compounds against COX-2.
Protocol:
-
Reagent Preparation: Prepare the COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe according to the manufacturer's instructions.
-
Inhibitor Addition: Add the novel thiophene sulfonamides and a reference drug (e.g., celecoxib) at various concentrations to the wells of a 96-well plate.
-
Enzyme Addition: Add the COX-2 enzyme to each well and incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.
-
Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.
Carbonic Anhydrase Inhibition Assay
This colorimetric assay measures the esterase activity of carbonic anhydrase.
Protocol:
-
Reagent Preparation: Prepare the carbonic anhydrase enzyme (e.g., bovine erythrocyte CA), p-nitrophenyl acetate (substrate), and assay buffer.
-
Inhibitor and Enzyme Incubation: In a 96-well plate, add the assay buffer, the novel thiophene sulfonamides or a reference inhibitor (e.g., acetazolamide), and the CA enzyme. Incubate to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add the p-nitrophenyl acetate substrate to all wells to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 400 nm in a kinetic mode.
-
Data Analysis: Determine the rate of p-nitrophenol formation and calculate the percentage of inhibition for each compound concentration to determine the Ki value.
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the molecular pathways affected by novel compounds is crucial for rational drug design. Thiophene sulfonamides have been shown to modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.[20][21]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers.
Caption: Inhibition of the PI3K/Akt signaling pathway by novel thiophene sulfonamides.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Its dysregulation is also frequently observed in cancer.[22]
Caption: Putative inhibition of the MAPK signaling pathway by novel thiophene sulfonamides.
Experimental Workflow for Biological Activity Screening
A well-structured experimental workflow is essential for efficient and reproducible screening of novel compounds.
Caption: A generalized workflow for the biological activity screening of novel compounds.
Conclusion and Future Directions
The thiophene sulfonamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. This guide has provided a comparative framework for evaluating these compounds against established standards in anticancer, anti-inflammatory, and enzyme inhibition research. The detailed experimental protocols and visual representations of key biological pathways are intended to serve as a valuable resource for researchers in the field.
Future research should focus on elucidating the precise molecular mechanisms of action of these compounds and optimizing their pharmacokinetic and pharmacodynamic properties. The continued exploration of structure-activity relationships will undoubtedly lead to the development of next-generation thiophene sulfonamides with enhanced potency, selectivity, and clinical utility.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 3. researchgate.net [researchgate.net]
- 4. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 8. portal.fis.tum.de [portal.fis.tum.de]
- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of 5-Chlorothiophene-2-sulfonamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth examination of the structural science underpinning 5-chlorothiophene-2-sulfonamide derivatives. This guide moves beyond mere data reporting, offering a comparative analysis grounded in the principles of crystal engineering and its profound implications for rational drug design. As professionals in pharmaceutical development, our goal is not just to see a structure but to understand it—to discern how subtle molecular modifications translate into tangible changes in solid-state architecture and, ultimately, biological function.
The 5-chlorothiophene-2-sulfonamide scaffold is a cornerstone in medicinal chemistry, notably for its role in developing potent enzyme inhibitors.[1] The true power in leveraging this scaffold lies in understanding its three-dimensional nature. Single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating this, providing precise atomic coordinates and revealing the intricate network of intermolecular interactions that govern crystal packing.[2] This guide will dissect these interactions, compare key derivatives, and provide a practical framework for obtaining and interpreting high-quality crystallographic data.
The Foundational Scaffold: Deconstructing 5-Chlorothiophene-2-sulfonamide
Before comparing derivatives, we must first appreciate the intrinsic properties of the parent molecule, 5-chlorothiophene-2-sulfonamide.[3] Its structure is a tale of two functionalities: the electron-rich thiophene ring, chlorinated at the 5-position, and the strongly hydrogen-bonding sulfonamide group.
-
Electronic Landscape : The chlorine atom and the sulfonyl group act as electron-withdrawing groups, modulating the aromaticity and reactivity of the thiophene ring.
-
Conformational Drivers : The orientation of the sulfonamide group relative to the thiophene ring is a key conformational variable, influenced by both intramolecular sterics and intermolecular packing forces.
-
Intermolecular Potential : The sulfonamide group is a potent hydrogen bond donor (-NH₂) and acceptor (-SO₂), predisposing the molecule to form highly stable, predictable hydrogen-bonding networks known as supramolecular synthons.[4][5]
Caption: 2D structure of 5-chlorothiophene-2-sulfonamide.
Comparative Crystallographic Analysis: The Impact of N-Substitution
The true utility of a scaffold emerges when we observe how it behaves upon derivatization. The most common point of modification is the sulfonamide nitrogen. By substituting one or both hydrogen atoms, we can profoundly alter the molecule's steric profile, hydrogen-bonding capability, and ultimately, its crystal packing. Let's compare the parent structure with a hypothetical N-aryl substituted derivative.
Perturbation of Supramolecular Synthons
In primary sulfonamides (like the parent compound), the two N-H donors and two S=O acceptors readily form a robust, centrosymmetric dimer motif known as the R²₂(8) homosynthon.[6] This is a cornerstone of sulfonamide crystal engineering.
-
Parent Compound (Primary Amide): Expect to see strong N-H···O=S hydrogen bonds forming the classic R²₂(8) dimer. This interaction is often the primary driver of the crystal's assembly, leading to predictable, layered structures.
-
N-Aryl Derivative (Secondary Amide): With only one N-H donor remaining, the R²₂(8) dimer is no longer possible. The crystal must find a new packing strategy. Often, this results in a catemer (chain) motif, where molecules are linked head-to-tail via a single N-H···O=S hydrogen bond. This fundamental shift from a dimer to a chain can significantly alter crystal morphology and physical properties like solubility and melting point.
Caption: Shift in H-bond motifs from primary to secondary sulfonamides.
Quantitative Structural Comparison
A direct comparison of crystallographic parameters reveals the structural consequences of N-substitution. The data presented below is illustrative, based on typical values found in the Cambridge Structural Database (CSD) for such compounds.[7][8]
| Parameter | 5-chlorothiophene-2-sulfonamide | N-aryl Derivative (Representative) | Rationale for Change |
| Crystal System | Monoclinic | Monoclinic / Orthorhombic | The loss of the highly symmetric R²₂(8) dimer can lead to lower or different symmetry space groups. |
| Space Group | P2₁/c | P2₁/c or P-1 | P2₁/c is very common for sulfonamides, but changes in packing can favor other arrangements. |
| H-Bond Motif | R²₂(8) Dimer | C(4) Chain | Loss of one N-H donor prevents dimer formation, favoring a chain propagation. |
| N-H···O Distance | ~2.0 - 2.2 Å | ~1.9 - 2.1 Å | The single N-H bond in the secondary amide may be slightly more acidic, leading to a shorter, stronger H-bond. |
| C-S-N-C Torsion Angle | N/A | Varies widely (e.g., 60-90°) | The bulky aryl group introduces steric hindrance, forcing a twisted conformation to minimize repulsion. |
| Packing Efficiency | High | Variable | The planar dimer motif often allows for very efficient, dense packing. The bulkier chain motif can be less efficient. |
The Experimental Workflow: A Self-Validating Protocol
Obtaining a high-quality crystal structure is a systematic process. Each step is designed to validate the next, ensuring the final structure is an accurate representation of the molecule. This protocol is grounded in established crystallographic practices.[2][9]
Step 1: Synthesis and Judicious Purification
The synthesis of sulfonamides is well-established, typically involving the reaction of a sulfonyl chloride with an amine.[10][11]
-
Reaction: React 5-chlorothiophene-2-sulfonyl chloride with the desired primary or secondary amine in an appropriate solvent (e.g., Dichloromethane) with a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.
-
Workup: Perform a standard aqueous workup to remove the base and salts.
-
Purification: This is the most critical step. The goal is not just chemical purity (>99%) but "crystallographic purity." Column chromatography is often necessary to remove trace impurities that can inhibit crystallization.
-
Causality Check: Why is this crucial? Impurities, even at <1%, can act as "crystal poisons," disrupting the ordered lattice formation required for single-crystal growth. The purity should be confirmed by NMR and LC-MS before proceeding.
-
Step 2: The Art of Crystal Growth
Growing diffraction-quality single crystals is often the bottleneck. The key is to approach supersaturation slowly and methodically.
-
Method Selection: Slow evaporation is the most straightforward technique. Dissolve the purified compound in a suitable solvent system (e.g., acetone, ethyl acetate, or a mixture like ethanol/water) to near-saturation in a clean vial.
-
Execution: Cover the vial with a cap pierced with a few needle holes. This restricts the rate of evaporation. Place the vial in a vibration-free environment.
-
Causality Check: Slow evaporation allows molecules sufficient time to orient themselves into the lowest energy state—the crystal lattice. Rapid precipitation traps molecules in a disordered, amorphous state. Crystals suitable for SCXRD should be clear, have well-defined faces, and typically be 0.1-0.3 mm in at least one dimension.
-
Step 3: X-ray Data Collection and Structure Refinement
This stage uses sophisticated instrumentation and software to translate a diffraction pattern into a 3D molecular structure.[12]
-
Mounting & Screening: A suitable crystal is selected under a microscope, mounted on a loop, and flash-cooled in a stream of liquid nitrogen (100 K). A quick screening shot confirms the crystal quality and provides initial unit cell parameters.
-
Data Collection: A full sphere of diffraction data is collected on a modern diffractometer.
-
Structure Solution & Refinement: The collected data is processed, and the structure is solved and refined using a standard software suite like SHELX.[13][14][15] The software uses the diffraction intensities to generate an electron density map, from which atomic positions are determined and refined.
-
Self-Validation System: The refinement process is iterative. The model of atomic positions is refined against the experimental data until the calculated diffraction pattern matches the observed one. Key metrics like R1 (agreement factor) and GooF (Goodness-of-Fit) must converge to acceptable values (typically R1 < 0.05 for a good structure) to validate the final model.
-
Caption: A validated workflow from synthesis to final crystal structure.
Implications for Drug Development
Why is this level of structural detail essential? Because solid-state structure dictates critical pharmaceutical properties.
-
Polymorphism: A single compound can crystallize in multiple forms (polymorphs) with different packing arrangements.[16] The shift from a dimer to a chain motif upon N-substitution makes the emergence of new polymorphs highly likely. SCXRD is the only technique that can definitively identify and characterize these forms, which is a regulatory requirement.
-
Structure-Activity Relationship (SAR): Crystal structures provide the precise conformation of a molecule. When co-crystallized with a target protein, this information is invaluable for understanding binding modes and designing next-generation derivatives with improved potency and selectivity.
-
Intellectual Property: A novel crystal form of an active pharmaceutical ingredient (API) is patentable. A complete crystallographic characterization is the bedrock of such a patent.
By understanding the supramolecular chemistry of the 5-chlorothiophene-2-sulfonamide scaffold, we can move from serendipitous discovery to rational design, engineering molecules with desired solid-state properties from the ground up. This structural-level insight is not merely academic; it is a critical tool for accelerating drug development and securing intellectual property.
References
- 1. 5-氯噻吩-2-磺酰胺 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. veranova.com [veranova.com]
- 3. 5-Chlorothiophene-2-Sulfonamide | C4H4ClNO2S2 | CID 1241301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 9. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersrj.com [frontiersrj.com]
- 11. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 12. excillum.com [excillum.com]
- 13. SHELX - PaNdata Software [software.pan-data.eu]
- 14. homepage.univie.ac.at [homepage.univie.ac.at]
- 15. researchgate.net [researchgate.net]
- 16. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of leaving group ability in sulfonyl chlorides
A Senior Application Scientist's Guide to the Comparative Leaving Group Ability of Sulfonyl Chlorides
For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the success of a synthetic campaign. Among the myriad of activating agents, sulfonyl chlorides stand out for their utility in converting poor leaving groups, such as hydroxyls, into excellent ones—sulfonates. This guide provides an in-depth comparative study of the leaving group ability derived from common sulfonyl chlorides, grounded in mechanistic principles and supported by experimental data. We will explore the factors governing their reactivity, present quantitative comparisons, and provide a detailed protocol for their evaluation.
The Fundamental Principle: What Makes a Good Leaving Group?
The efficacy of a leaving group is fundamentally tied to its stability once it has departed from the substrate. A good leaving group is a weak base, meaning it is the conjugate base of a strong acid.[1] The stability of the resulting anion is key; the more the negative charge can be stabilized, the weaker the base and the better the leaving group. Sulfonate anions are excellent leaving groups precisely because their negative charge is extensively delocalized through resonance across three oxygen atoms.[1][2] This high degree of charge delocalization results in a very stable anion.
The conversion of an alcohol to a sulfonate ester via a sulfonyl chloride is a cornerstone of organic synthesis.[3][4] This transformation replaces the strongly basic and thus poor leaving group, hydroxide (HO⁻), with a weakly basic and excellent leaving group, sulfonate (RSO₃⁻).[4][5]
Factors Influencing the Reactivity of Sulfonyl Chlorides and the Ability of the Resulting Sulfonate Leaving Group
The reactivity of the sulfonyl chloride itself and the leaving group ability of the resultant sulfonate are influenced by both electronic and steric factors originating from the 'R' group attached to the sulfonyl moiety.
Electronic Effects
Electron-withdrawing groups on the 'R' moiety increase the electrophilicity of the sulfur atom in the sulfonyl chloride, making it more susceptible to nucleophilic attack by an alcohol. More importantly, these groups further stabilize the resulting sulfonate anion by inductively withdrawing electron density, making it an even weaker base and a better leaving group.
A classic example of this is the comparison between methanesulfonyl chloride (MsCl), p-toluenesulfonyl chloride (TsCl), and trifluoromethanesulfonyl chloride (TfCl).[4]
-
Methanesulfonyl (Mesyl) Group: The methyl group is weakly electron-donating.
-
p-Toluenesulfonyl (Tosyl) Group: The p-tolyl group is also weakly electron-donating, with its electronic effect being very similar to the methyl group. Consequently, mesylate (OMs) and tosylate (OTs) have nearly identical leaving group abilities.[5]
-
Trifluoromethanesulfonyl (Trifyl) Group: The trifluoromethyl group is intensely electron-withdrawing due to the high electronegativity of the three fluorine atoms. This makes the triflate anion (OTf) an exceptionally stable and, therefore, a "super" leaving group, many orders of magnitude better than tosylate or mesylate.[1][5][6]
The Hammett equation provides a quantitative means to assess the electronic effects of substituents on the reactivity of aromatic sulfonyl chlorides.[7][8] Studies on the hydrolysis of substituted benzenesulfonyl chlorides have shown that electron-withdrawing groups accelerate the reaction, which is reflected in a positive rho (ρ) value in Hammett plots.[9][10][11] This indicates a buildup of negative charge in the transition state, consistent with a nucleophilic attack on the sulfur atom.
Steric Effects
The steric bulk of the 'R' group can influence the rate of reaction of the sulfonyl chloride with an alcohol. A more sterically hindered sulfonyl chloride will react more slowly. For instance, the steric hindrance in p-toluenesulfonyl chloride is greater than in methanesulfonyl chloride, which can affect its reaction rate with hindered alcohols.[12]
Visualizing the Activation of an Alcohol
The following diagram illustrates the general workflow for the conversion of an alcohol to a sulfonate ester, which then serves as an excellent substrate for nucleophilic substitution.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Leaving Group Conversions - Sulfonyl Chlorides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacy180.com [pharmacy180.com]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Chlorothiophene-2-sulfonyl chloride
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. 5-Chlorothiophene-2-sulfonyl chloride, a potent building block in synthetic chemistry, demands a rigorous and informed approach to its disposal due to its inherent reactivity and corrosive nature.
This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound. Moving beyond a simple checklist, we will explore the chemical principles that underpin these procedures, ensuring a deep, actionable understanding for laboratory personnel.
Part 1: Hazard Profile & Immediate Safety Precautions
This compound (CAS No. 2766-74-7) is a corrosive solid that poses significant risks if mishandled.[1] Its primary hazards stem from two key properties: its severe corrosivity and its violent reactivity with water.
-
Corrosivity: The compound is classified as Skin Corrosion/Irritation Category 1B and Serious Eye Damage/Eye Irritation Category 1.[1][2] Direct contact can cause severe chemical burns to the skin, eyes, and respiratory tract.[1][3][4]
-
Reactivity: It reacts violently with water and moisture, undergoing rapid hydrolysis.[1][3] This exothermic reaction is hazardous for two reasons: it can generate significant heat, and it liberates toxic and corrosive gases, namely hydrochloric acid (HCl) and 5-chlorothiophene-2-sulfonic acid.[5][6]
Due to these hazards, all handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors and to contain any gases released during neutralization.[5][7] An eyewash station and safety shower must be immediately accessible.[1]
Key Hazard and Safety Data
| Parameter | Classification / Information | Source(s) |
| GHS Pictogram | GHS05 (Corrosion) | |
| Signal Word | Danger | [1][3] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [2] |
| Incompatibilities | Water, moisture, strong bases, alcohols, strong oxidizing agents. | [1][4][8] |
| Transportation Info | UN3261, CORROSIVE SOLID, ACIDIC, ORGANIC, N.O.S. | [1][3] |
| Storage Class | 8A - Combustible corrosive hazardous materials. |
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound for disposal. The goal is to create a complete barrier against contact.
-
Eye and Face Protection: Wear tightly-fitting safety goggles in conjunction with a full-face shield.[5] This combination protects against both splashes and the potential for shattered glassware in the event of a runaway reaction.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination.[5]
-
Body Protection: A chemical-resistant lab coat or apron worn over personal clothing is mandatory. Ensure it is fully buttoned.[5]
-
Respiratory Protection: All operations should be confined to a fume hood.[7] If there is a risk of exceeding exposure limits, such as during a large spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[9]
Part 3: The Core Disposal Directive: Assess Quantity First
The correct disposal path for this compound is dictated entirely by its quantity. The distinction between bulk material and trace residual amounts is the most critical decision point in the disposal workflow.
Caption: Disposal workflow for this compound.
Part 4: Protocol for Bulk Quantity Disposal
Bulk quantities of this compound must never be neutralized in the lab. The scale of the exothermic reaction would be uncontrollable and extremely dangerous.
Step-by-Step Methodology:
-
Waste Segregation: This compound is a halogenated organic substance. It must be collected in a designated "Halogenated Organic Waste" container.[5] Co-mingling with non-halogenated waste significantly complicates and increases the cost of final disposal by a certified facility.[5]
-
Container Integrity: Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste label is a critical communication tool. It must include the full chemical name, "this compound," and all associated hazards, at a minimum: "Corrosive" and "Water-Reactive."[5]
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and away from incompatible materials (especially water and bases).[1]
-
Disposal: Arrange for collection by your institution's Environmental Health & Safety (EHS) department for disposal at an approved waste plant.[1][3]
Part 5: Protocol for Neutralization of Residual Quantities
This procedure is designed exclusively for small, residual amounts of the chemical, such as the residue left in a reaction flask or on contaminated glassware. The objective is to safely hydrolyze and neutralize the sulfonyl chloride into its corresponding sulfonic acid salt, rendering it less hazardous.[5]
Experimental Protocol:
-
Preparation (in a chemical fume hood):
-
Place a large glass beaker, at least 5-10 times the volume of the sulfonyl chloride solution to be neutralized, on a magnetic stir plate.[5]
-
Place this beaker inside a larger container to create an ice bath. This is crucial for managing the exothermic reaction.[5][7]
-
Fill the beaker with a cold, dilute basic solution. Saturated aqueous sodium bicarbonate (NaHCO₃) or a 1-2 M sodium hydroxide (NaOH) solution are appropriate.[5] A general rule is to use at least 5-10 molar equivalents of base relative to the estimated amount of residual sulfonyl chloride.[5]
-
Begin vigorous stirring of the basic solution.
-
-
Slow Addition (The Critical Step):
-
Carefully and slowly, using a pipette or dropping funnel, add the residual this compound to the cold, stirred basic solution in a dropwise manner.[5]
-
CAUSALITY: This slow addition to a large, cold, stirred volume of base is the core safety principle. It allows the heat generated by the exothermic hydrolysis to dissipate safely, preventing boiling or splashing. The base immediately neutralizes the HCl and sulfonic acid products as they form. Never add the base to the sulfonyl chloride , as this would create a concentrated, violent, and uncontrolled reaction.[7]
-
OBSERVATION: Expect gas evolution (CO₂ if using bicarbonate).[5] The addition rate must be controlled to prevent excessive foaming or a rapid temperature increase.
-
-
Reaction Completion & Verification:
-
After the addition is complete, continue stirring the mixture in the ice bath for a minimum of 30-60 minutes to ensure the hydrolysis and neutralization are complete.[5]
-
Remove the beaker from the ice bath and allow it to warm to room temperature.
-
Test the pH of the aqueous solution using pH paper or a calibrated meter to confirm it is neutral or slightly basic (pH 7-9).[5] If it remains acidic, add more base and stir until the pH is stable.
-
-
Final Disposal:
-
Once fully neutralized, transfer the resulting aqueous solution to a designated "Aqueous Hazardous Waste" container for your institution.[5]
-
Do not pour the neutralized solution down the drain. Safety data sheets explicitly state "Do not empty into drains," and the resulting solution contains organic sulfonates and chloride salts that must be handled as chemical waste.[3]
-
Part 6: Emergency Procedures - Spill Management
In the event of a small spill, immediate and correct action is crucial.
-
Evacuate & Alert: Clear all non-essential personnel from the immediate area and alert your laboratory supervisor.[5]
-
Control Vapors: Ensure the fume hood is operational to manage any dust or vapors.[5]
-
Absorb: Cover the spill with a non-combustible, inert absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[7] Do not use combustible materials like paper towels or sawdust.
-
Collect: Carefully scoop the absorbed material into a designated, sealable hazardous waste container. Label it appropriately for disposal.[5]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Formally report the spill to your laboratory supervisor and institutional EHS office.[5]
By adhering to these scientifically grounded procedures, you can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental protection.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C4H2Cl2O2S2 | CID 2733925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. canbipharm.com [canbipharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling 5-Chlorothiophene-2-sulfonyl chloride
A Researcher's Guide to Safely Handling 5-Chlorothiophene-2-sulfonyl chloride
As researchers and scientists in the field of drug development, our work with novel compounds is foundational to innovation. Among these is this compound, a key intermediate in the synthesis of various pharmaceuticals, including potential treatments for Alzheimer's disease.[1][2] However, its utility in synthesis is matched by its significant hazardous properties. This guide provides essential, experience-driven safety protocols for handling this reactive compound, ensuring both personal safety and the integrity of your research.
This document is structured to provide immediate, actionable information. We will delve into the necessary personal protective equipment (PPE), safe handling and storage procedures, and protocols for spills and disposal. The causality behind each recommendation is explained to foster a deeper understanding of the risks involved.
Understanding the Hazards: Why Caution is Critical
This compound (CAS No. 2766-74-7) is a corrosive solid that can cause severe skin burns and eye damage.[3][4][5][6] It is also classified as potentially corrosive to metals.[3] A key characteristic to be aware of is its violent reaction with water, which can liberate toxic gases.[4][5] This reactivity underscores the need for stringent moisture control during handling and storage.
Core Protective Measures: Your Personal Protective Equipment (PPE) Arsenal
A multi-layered approach to PPE is non-negotiable when handling this compound. Each component of your protective gear serves a specific purpose, and understanding this is key to its correct use.
| PPE Component | Specification & Rationale |
| Hand Protection | Wear chemically resistant gloves. The specific glove material should be chosen based on breakthrough time and permeation rate for this chemical. Always consult the glove manufacturer's compatibility charts. Double-gloving can provide additional protection. |
| Eye & Face Protection | Chemical safety goggles are mandatory to protect against splashes. In addition, a face shield must be worn to protect the entire face from splashes and fumes. |
| Skin & Body Protection | A lab coat is the minimum requirement. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron or suit is recommended. Ensure that all skin is covered. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] If engineering controls are not sufficient, a NIOSH/MSHA-approved respirator with a filter suitable for acid gases and organic vapors (such as a type ABEK (EN14387) respirator filter) should be used. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
The following workflow is designed to minimize exposure and ensure a safe laboratory environment from the moment you retrieve the chemical to its final disposal.
Workflow for Handling this compound
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
1. Preparation:
-
Don Appropriate PPE: Before handling the chemical, ensure you are wearing all the required PPE as outlined in the table above.
-
Verify Fume Hood Functionality: Confirm that the chemical fume hood is operating correctly.
-
Gather All Necessary Materials: Have all your equipment, including spatulas, weighing paper, and reaction vessels, ready within the fume hood to minimize movement in and out of the designated work area.
2. Handling:
-
Retrieve from Storage: this compound should be stored in a cool, dry, well-ventilated area, away from incompatible materials such as strong bases.[4][6] It is often recommended to store it under an inert atmosphere.[5]
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Avoid creating dust. If the material is a solid, handle it gently.
-
Adding to the Reaction: When adding to a reaction, do so slowly and in a controlled manner. Be mindful of the potential for exothermic reactions, especially with incompatible materials.
3. Cleanup and Disposal:
-
Decontamination: All glassware and equipment that have come into contact with the chemical must be decontaminated. A common procedure is to rinse with a suitable organic solvent, followed by a neutralizing agent.
-
Waste Disposal: All waste, including contaminated PPE and cleaning materials, is considered hazardous waste.[5] It must be disposed of in a properly labeled, sealed container and in accordance with all local, state, and federal regulations.[3][6] Treatment may involve neutralization with soda-lime or soda-ash followed by incineration.[3]
-
Removing PPE: Remove your PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Personal Hygiene: Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[3]
Emergency Procedures: Spills and Exposure
In Case of a Spill:
-
Evacuate the immediate area and alert your colleagues and lab supervisor.
-
If the spill is large, contact your institution's emergency response team.
-
For small spills, and only if you are trained and equipped to do so, use a dry, inert absorbent material like sand or earth to contain the spill.[6] Do not use water.
-
Carefully collect the absorbed material into a labeled container for hazardous waste disposal.
-
Ventilate the area and decontaminate the spill surface.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[3][7] Rinse the mouth with water and drink plenty of water.[4] Seek immediate medical attention.
Conclusion
Working with this compound demands a high level of respect for its hazardous properties. By understanding the risks and diligently following the safety protocols outlined in this guide, you can handle this valuable research chemical with confidence and ensure a safe laboratory environment for yourself and your colleagues.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound CAS#: 2766-74-7 [chemicalbook.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. canbipharm.com [canbipharm.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
